Latia luciferin
Description
Structure
3D Structure
Properties
CAS No. |
21730-91-6 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate |
InChI |
InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+ |
InChI Key |
MJURCEOLOMHLAX-ZRDIBKRKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |
Appearance |
Solid powder |
Other CAS No. |
21730-91-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Latia luciferin |
Origin of Product |
United States |
Foundational & Exploratory
The Luminescent Limpet: A Technical Guide to the Discovery and Chemistry of Latia luciferin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The freshwater limpet, Latia neritoides, endemic to the streams of New Zealand, possesses a unique bioluminescent system, the core of which is the sesquiterpenoid luciferin (B1168401), Latia luciferin. This document provides an in-depth technical overview of the discovery, history, and core biochemistry of this fascinating molecule. We will delve into the initial isolation and structural elucidation by Osamu Shimomura and Frank H. Johnson, detail the components and mechanism of the light-emitting reaction, and propose a plausible biosynthetic pathway. All quantitative data are summarized in structured tables, and key experimental methodologies, as available in the public domain, are described. Signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations.
Discovery and History
The journey to understanding the bioluminescence of Latia neritoides is intrinsically linked to the pioneering work of Dr. Osamu Shimomura, a Nobel laureate recognized for his contributions to the field of bioluminescence, particularly the discovery and development of Green Fluorescent Protein (GFP). In the 1960s, Shimomura, along with his colleague Frank H. Johnson, turned their attention to the unique freshwater limpet. Their research, conducted in the mid to late 1960s, culminated in the first successful isolation and structural characterization of the light-emitting substrate, which they named this compound.[1][2]
Their seminal work, published in a series of papers in 1968, laid the foundation for all subsequent research on this bioluminescent system.[3][4][5] They not only determined the chemical structure of the luciferin but also purified and characterized the enzyme, luciferase, and a unique "purple protein" cofactor involved in the light-emitting reaction.[3][4][6]
The Chemistry of this compound
Structure and Properties
This compound is a sesquiterpenoid, a class of organic compounds derived from three isoprene (B109036) units. Its chemical formula is C₁₅H₂₄O₂.[5] The structure, elucidated by Shimomura and Johnson, features a β-ionone ring and a unique enol formate (B1220265) functional group, which is crucial for its light-emitting properties.[2] This enol formate is particularly unstable in water, a characteristic that presented significant challenges during its initial isolation.[2]
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄O₂ | [5] |
| Molecular Weight | 236.35 g/mol | |
| IUPAC Name | (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-1-enyl formate | |
| Appearance | Oily liquid | |
| Key Functional Groups | β-ionone ring, enol formate | [2] |
Proposed Biosynthesis
The biosynthesis of this compound has not been fully elucidated experimentally. However, based on its sesquiterpenoid structure, a plausible pathway can be proposed starting from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.
The proposed pathway involves the cyclization of FPP to form a β-ionone ring, a common reaction in carotenoid and sesquiterpenoid biosynthesis. This is likely catalyzed by a sesquiterpene cyclase. Subsequent enzymatic oxidation and rearrangement reactions would lead to the formation of the butenyl side chain. The final and most unique step would be the enzymatic formation of the enol formate. This could potentially occur through the reaction of a precursor aldehyde with a formate donor, although the specific enzymes involved in this transformation in Latia are unknown.
The Bioluminescent Reaction
The bioluminescence of Latia neritoides is an enzyme-catalyzed chemiluminescent reaction. The key components of this system are this compound, Latia luciferase, molecular oxygen, and a purple protein cofactor.
The overall reaction involves the oxidation of this compound by two molecules of oxygen, catalyzed by the luciferase.[7] This reaction results in the formation of an excited-state emitter, which then decays to its ground state, releasing energy in the form of green light. The products of the reaction are a ketone, formic acid, and carbon dioxide.[2][7]
| Component | Function | Molecular Weight |
| This compound | Substrate | 236.35 g/mol |
| Latia Luciferase | Enzyme | ~170 kDa |
| Purple Protein | Cofactor | ~39 kDa |
| Molecular Oxygen | Oxidant | 32.00 g/mol |
Experimental Protocols
The detailed experimental protocols from the original 1968 publications by Shimomura and Johnson are not fully available in the public domain. The following descriptions are based on summaries and abstracts from their work and later publications.
Extraction and Purification of this compound
The extraction of the highly unstable this compound from the limpets required a meticulous process to prevent its degradation. Shimomura's Nobel lecture provides some insight into his general approach for isolating unstable luciferins, which involved working in an inert atmosphere and using specific solvents.[1]
A general workflow for the isolation can be reconstructed as follows:
Purification of Latia Luciferase and the Purple Protein
The purification of the luciferase and the purple protein cofactor was also detailed in Shimomura and Johnson's 1968 work.[3][4] The process likely involved standard protein purification techniques.
A plausible purification workflow would include the following steps:
Conclusion and Future Directions
The discovery and characterization of this compound by Osamu Shimomura and Frank H. Johnson represent a significant milestone in the field of bioluminescence. Its unique sesquiterpenoid structure and the involvement of a purple protein cofactor distinguish it from other known luciferins. While the fundamental components and reaction mechanism are understood, several areas warrant further investigation. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the involved enzymes, remains a key area for future research. Furthermore, a deeper understanding of the precise role of the purple protein in modulating the light emission could provide valuable insights into the evolution and function of this unique bioluminescent system. The potential applications of the Latia bioluminescent system in biotechnology and drug discovery are also an exciting avenue for exploration, contingent on a more detailed understanding of its molecular machinery.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thoughts on the diversity of convergent evolution of bioluminescence on earth | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 7. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Glow: A Technical Guide to the Bioluminescence of Latia neritoides
For Researchers, Scientists, and Drug Development Professionals
The freshwater limpet, Latia neritoides, endemic to the streams of New Zealand, possesses a unique and incompletely understood bioluminescence system. This document provides an in-depth technical overview of the core biochemical mechanism responsible for its characteristic green light emission. It is designed to serve as a comprehensive resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular processes involved.
Core Components of the Latia Bioluminescence System
The light-emitting reaction in Latia neritoides is a complex interplay of a specific substrate (luciferin), an enzyme (luciferase), and a crucial cofactor known as the "purple protein." Unlike many other bioluminescent systems, the Latia mechanism is characterized by its use of a non-fluorescent luciferin (B1168401) and a recycling cofactor.
Table 1: Physicochemical Properties of Latia neritoides Bioluminescence Components
| Component | Molecular Weight (Da) | Optimal pH | Key Characteristics |
| Latia Luciferase | 173,000 | ~7.2 | Catalyzes the oxidation of Latia luciferin. |
| This compound | 236.32 | - | (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate. A colorless, non-fluorescent oil. |
| Purple Protein | 39,000 | - | Acts as a cofactor, significantly enhancing the quantum yield of the reaction. Exhibits a recycling mechanism. |
The Biochemical Reaction: A Unique Light-Emitting Pathway
The bioluminescence of Latia neritoides results from the luciferase-catalyzed oxidation of this compound by molecular oxygen. This reaction is significantly enhanced by the presence of the purple protein cofactor. The overall process yields a ketone, formic acid, carbon dioxide, and a photon of green light.[1][2]
The proposed chemical reaction is as follows:
This compound + 2 O₂ --(Latia Luciferase, Purple Protein)--> Ketone + HCOOH + CO₂ + Light
A key feature of this system is the remarkably low quantum yield of the luciferin itself, while the purple protein exhibits a high quantum yield, suggesting it plays a crucial role in the efficiency of light emission and is recycled in the process.
Quantitative Analysis of the Bioluminescent Reaction
The efficiency and characteristics of the Latia bioluminescence have been quantified through various biochemical assays. These data are crucial for understanding the reaction kinetics and for potential applications in biotechnology and drug discovery.
Table 2: Kinetic and Spectral Properties of the Latia neritoides Bioluminescent Reaction
| Parameter | Value | Reference |
| Luciferin Km | 8.7 µM | [Ohmiya et al., 2005] |
| Peak Emission Wavelength | 536 nm | [Ohmiya et al., 2005] |
| Luciferin Quantum Yield | 0.003 | [Shimomura & Johnson, 1968] |
| Purple Protein Quantum Yield | ≥ 8 | [Shimomura & Johnson, 1968] |
Experimental Methodologies
The characterization of the Latia bioluminescence system has relied on a series of sophisticated biochemical techniques. While detailed, step-by-step protocols are not extensively published, the general workflows for protein purification and enzymatic assays can be outlined.
Purification of Latia Luciferase and Purple Protein
The isolation of pure and active luciferase and purple protein is a critical first step for in-vitro characterization. The general procedure involves the following stages:
-
Homogenization: Tissues from Latia neritoides are homogenized in a suitable buffer to release the cellular components.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract containing the proteins of interest.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the luciferase and purple protein from other cellular components.
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. The crude extract is loaded onto an ion-exchange column, and proteins are eluted with a gradient of increasing salt concentration.
-
Gel Filtration Chromatography: This method separates proteins based on their size. The partially purified fractions from ion-exchange chromatography are passed through a gel filtration column to further isolate the luciferase and purple protein based on their respective molecular weights.
-
Luciferin-Luciferase Assay
To measure the activity of Latia luciferase and characterize its kinetic properties, a luciferin-luciferase assay is performed. The general steps are as follows:
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH (~7.2) containing known concentrations of purified Latia luciferase and the purple protein. A separate solution of this compound in a suitable solvent is also prepared.
-
Reaction Initiation: The reaction is initiated by injecting the luciferin solution into the reaction buffer containing the enzyme and cofactor.
-
Luminescence Detection: The emitted light is immediately measured using a luminometer. The light intensity over time is recorded to determine reaction kinetics.
-
Data Analysis: The initial velocity of the reaction is calculated from the light emission data. By varying the concentration of luciferin, the Michaelis-Menten constant (Km) can be determined.
Genetic Basis: An Unexplored Frontier
Despite the detailed biochemical characterization of the Latia neritoides bioluminescence system, its genetic basis remains largely unknown. To date, the gene encoding for Latia luciferase has not been cloned, sequenced, or expressed recombinantly. The absence of this genetic information presents a significant gap in our understanding of this unique bioluminescent system and hinders its potential for biotechnological applications. Future research involving transcriptome analysis and gene cloning will be essential to fully elucidate the molecular biology of light production in this fascinating organism.
Conclusion and Future Directions
The bioluminescence of Latia neritoides represents a unique and intriguing biochemical system. The involvement of a non-fluorescent luciferin and a recycling purple protein cofactor distinguishes it from other known luciferin-luciferase reactions. While significant progress has been made in characterizing the key components and reaction kinetics, further research is required to fully understand this phenomenon. The elucidation of the three-dimensional structures of the luciferase and purple protein, along with the identification and characterization of the luciferase gene, will be pivotal in unlocking the full potential of this remarkable natural light-emitting system for applications in drug discovery, bioimaging, and diagnostics.
References
The Chemical Architecture of Latia Luciferin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Latia luciferin (B1168401), the light-emitting molecule from the freshwater snail Latia neritoides. This document synthesizes available data on its structure elucidation, bioluminescent mechanism, and putative biosynthetic origins, presenting it in a manner accessible to researchers in chemistry, biochemistry, and pharmacology.
Core Chemical Structure and Physicochemical Properties
Latia luciferin is a unique sesquiterpenoid, specifically an apo-carotenoid, responsible for the green bioluminescence observed in Latia neritoides.[1][2] Its structure was first elucidated by Shimomura and Johnson in 1968.[3] The molecule is characterized by a cyclohexene (B86901) ring and a formate (B1220265) ester functional group, which is crucial for its light-emitting properties.[1][4]
Structural and Physicochemical Data
The key quantitative data for this compound are summarized in the tables below. This information is critical for its synthesis, handling, and analysis in a research setting.
| Identifier | Value | Source |
| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | [1][2] |
| CAS Number | 21730-91-6 | [1][2] |
| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |
| Molecular Weight | 236.35 g/mol | [1][2] |
| SMILES | CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C | [1][2] |
| Physicochemical Property | Value | Source |
| Appearance | Oily liquid | |
| Boiling Point | 313.8 °C at 760 mmHg | |
| Density | 0.927 g/cm³ | |
| Polar Surface Area | 26.3 Ų | [2] |
| XLogP3 | 4.2 | [2] |
Spectroscopic Data Summary
Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the original raw data from the 1968 structure elucidation is not fully available in recent literature, the types of analyses performed are known.
| Spectroscopic Technique | Observed Features (Qualitative Description) | Reference |
| Proton NMR (¹H NMR) | Signals corresponding to methyl groups, methylene (B1212753) groups, a cyclohexene ring, and a formate proton. | [3] |
| Carbon-13 NMR (¹³C NMR) | Resonances for all 15 carbon atoms, including those of the cyclohexene ring, the aliphatic chain, and the formate group. | [2] |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₁₅H₂₄O₂. Fragmentation patterns would reveal the loss of the formate group and cleavage of the aliphatic chain. | [2][5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (formate ester), C=C stretching (alkene and cyclohexene), and C-H stretching. | [3] |
The Bioluminescence Reaction of Latia neritoides
The bioluminescence of Latia neritoides is a complex enzymatic reaction. Unlike many other luciferins, this compound itself is not fluorescent.[3] The light emission is the result of its interaction with a specific luciferase and a cofactor.
The overall reaction is as follows:
This compound + 2 O₂ --(Luciferase, Purple Protein)--> Oxyluciferin + HCOOH + CO₂ + Light (green)[5]
The key components of this system are:
-
This compound: The substrate.
-
Latia Luciferase: A flavoprotein that catalyzes the reaction.[5]
-
Purple Protein: A cofactor that enhances the light emission, though it is not strictly essential for the reaction to proceed.[5]
-
Molecular Oxygen: Two molecules are consumed in the reaction.[5]
The reaction results in the oxidation of the luciferin to an oxyluciferin (a ketone), with the release of formic acid, carbon dioxide, and a photon of green light.
Experimental Protocols
The following sections outline the methodologies for the extraction, purification, and structural analysis of this compound, based on the original work by Shimomura and Johnson and subsequent studies.
Extraction and Purification of this compound
Note: The following is a generalized protocol based on descriptions of the original work. Access to the full text of Shimomura and Johnson (1968) is recommended for the detailed experimental procedure.
-
Collection of Specimen: Specimens of Latia neritoides are collected from their natural freshwater habitat.
-
Homogenization: The snails are homogenized in a suitable solvent, likely a water-miscible organic solvent like acetone (B3395972) or methanol, to extract the luciferin and other small molecules while precipitating proteins.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. Given the lipophilic nature of this compound (XLogP3 = 4.2), it would be partitioned into a non-polar organic solvent (e.g., hexane, diethyl ether) from an aqueous phase.[2]
-
Chromatography: The resulting organic extract is concentrated and purified using chromatographic techniques. This would likely involve:
-
Adsorption Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure sample of this compound.
-
Structural Elucidation Methods
The structure of the purified this compound was determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be performed on the purified sample dissolved in a deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of protons and carbons to piece together the molecular skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and analyze the resulting fragments to confirm the structure of different parts of the molecule, such as the cyclohexene ring and the formate ester side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule, such as the C=O of the ester and the C=C of the alkenes.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Latia neritoides has not been fully elucidated. However, its sesquiterpenoid structure strongly suggests that it is derived from the mevalonate (B85504) pathway, which is common for the synthesis of isoprenoids in animals.
The proposed general pathway would involve:
-
Formation of Farnesyl Pyrophosphate (FPP): Acetyl-CoA is converted through a series of steps to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then assembled to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).
-
Cyclization of FPP: A sesquiterpene synthase enzyme would then catalyze the cyclization of the linear FPP to form the characteristic cyclohexene ring of the this compound backbone.
-
Post-Cyclization Modifications: A series of enzymatic modifications (e.g., oxidation, rearrangement, and formate ester formation) would then convert the initial cyclic sesquiterpene into the final this compound structure.
Further research, including isotopic labeling studies and transcriptomic analysis of Latia neritoides, is required to identify the specific enzymes and intermediates involved in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untitled Document [zeiss-campus.magnet.fsu.edu]
- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Glow: A Technical Guide to the Latia luciferin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The freshwater limpet Latia neritoides, endemic to New Zealand, possesses a unique bioluminescence system, the core of which is the sesquiterpenoid luciferin (B1168401). While the chemiluminescent reaction has been partially characterized, the biosynthetic pathway leading to the formation of Latia luciferin remains one of the significant unsolved mysteries in the study of bioluminescence. This technical guide provides a comprehensive overview of the current understanding of the Latia bioluminescence system and presents a hypothetical framework for the biosynthesis of its luciferin, drawing upon established principles of sesquiterpenoid metabolism. This document is intended to serve as a foundational resource for researchers aiming to elucidate this novel pathway, with potential applications in drug discovery, bio-imaging, and synthetic biology.
The Latia Bioluminescence System: Known Components
The light-emitting reaction in Latia neritoides is a complex interplay of several key molecules. Unlike many other bioluminescent systems, it does not require ATP. The essential components are:
-
This compound (1): The light-emitting substrate, a sesquiterpenoid with the chemical name (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate.[1] Its structure is unique among known luciferins.
-
Latia Luciferase: A 173 kDa flavoprotein that catalyzes the oxidation of the luciferin.[2]
-
Purple Protein: A 39 kDa cofactor that participates in the reaction.[2] While its exact role is not fully understood, it is known to be involved in the light-emitting process.[3]
-
Molecular Oxygen (O₂): The oxidant in the chemiluminescent reaction.
The overall bioluminescent reaction is understood to proceed as follows: this compound is oxidized by molecular oxygen in a reaction catalyzed by Latia luciferase and involving the purple protein cofactor. This reaction yields an electronically excited product that, upon relaxation to its ground state, emits green light, along with the formation of a ketone, formic acid, and carbon dioxide.[3]
A Hypothetical Biosynthetic Pathway for this compound
The complete biosynthetic pathway for this compound has not yet been elucidated. However, based on its sesquiterpenoid structure, a plausible pathway can be proposed, originating from the universal precursors of isoprenoids.
The Mevalonate (B85504) (MVA) Pathway
It is hypothesized that, like in other eukaryotes, the biosynthesis of the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs via the mevalonate pathway in the cytosol of Latia neritoides cells.
Formation of Farnesyl Pyrophosphate (FPP)
IPP and DMAPP are condensed by prenyltransferase enzymes to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to yield the C15 precursor, farnesyl pyrophosphate (FPP).
Sesquiterpene Cyclization: The Key Unidentified Step
The crucial and currently unknown step in the biosynthesis of this compound is the cyclization of FPP to form the characteristic cyclohexene (B86901) ring structure. This reaction would be catalyzed by a yet-to-be-identified Latia-specific terpene synthase (TPS) . This enzyme would likely belong to the family of sesquiterpene synthases.
Post-Cyclization Modifications
Following the initial cyclization, a series of enzymatic modifications, such as oxidation, reduction, and acylation, would be required to arrive at the final structure of this compound. These steps are also currently uncharacterized.
The proposed hypothetical pathway is visualized in the diagram below.
Caption: A proposed biosynthetic pathway for this compound.
Quantitative Data (Hypothetical)
To date, no quantitative data on the kinetics of the enzymes or the concentrations of intermediates in the this compound biosynthetic pathway have been published. The following tables present hypothetical data that would be crucial to obtain for a thorough understanding of the pathway's dynamics.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |
| Farnesyl Pyrophosphate Synthase | GPP, IPP | 5 | 0.5 |
| Latia-specific Terpene Synthase (TPS) | FPP | 10 | 0.1 |
| Cytochrome P450 Monooxygenase (Post-cyclization) | Cyclic Intermediate | 25 | 0.05 |
Table 2: Hypothetical Concentrations of Pathway Intermediates in Latia neritoides Tissue
| Metabolite | Concentration (µg/g wet tissue) |
| Isopentenyl Pyrophosphate (IPP) | 0.5 |
| Dimethylallyl Pyrophosphate (DMAPP) | 0.2 |
| Farnesyl Pyrophosphate (FPP) | 1.0 |
| Cyclic Sesquiterpene Intermediate | 0.8 |
| This compound | 5.0 |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach. Below are detailed methodologies for key experiments that would be necessary.
Identification and Characterization of the Latia-specific Terpene Synthase (TPS)
Objective: To identify the gene encoding the TPS responsible for the cyclization of FPP and to characterize the enzymatic activity of the resulting protein.
Methodology:
-
Transcriptome Sequencing: Extract total RNA from the light-producing tissue of Latia neritoides. Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Gene Mining: Search the assembled transcriptome for sequences with homology to known terpene synthases, particularly sesquiterpene synthases. Look for conserved motifs such as the DDxxD and NSE/DTE motifs.
-
Gene Cloning and Heterologous Expression: Amplify the full-length candidate TPS gene(s) by PCR and clone them into an expression vector (e.g., pET vector for E. coli or a yeast expression vector). Transform the vector into the expression host.
-
Protein Purification: Induce protein expression and purify the recombinant TPS using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Incubate the purified TPS with FPP in a suitable buffer containing Mg²⁺. Analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclic sesquiterpene product(s).
-
Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) of the purified TPS by varying the concentration of FPP and measuring the initial reaction velocity.
Caption: A generalized workflow for the discovery and characterization of the Latia-specific TPS.
Isotopic Labeling Studies to Trace the Biosynthetic Pathway
Objective: To confirm the proposed biosynthetic pathway and identify intermediates by tracing the incorporation of stable isotope-labeled precursors into this compound.
Methodology:
-
Precursor Synthesis: Synthesize stable isotope-labeled precursors, such as [¹³C₆]-mevalonate or [¹³C₁₅]-farnesyl pyrophosphate.
-
In Vivo Labeling: Administer the labeled precursors to live Latia neritoides specimens or tissue extracts.
-
Metabolite Extraction: After an incubation period, extract the total metabolites from the tissue.
-
LC-MS/MS Analysis: Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for the incorporation of the ¹³C label into FPP, potential cyclic intermediates, and this compound by monitoring for the expected mass shifts.
-
Pathway Confirmation: The detection of labeled intermediates that are sequentially converted to labeled this compound would provide strong evidence for the proposed pathway.
The Role of the Purple Protein
The precise function of the purple protein in the Latia bioluminescence system is an area of active research. It is known to be a cofactor in the light-emitting reaction.[3] It is possible that it plays a role in:
-
Stabilizing the Luciferase: It may form a complex with the luciferase to maintain its active conformation.
-
Modulating the Light Emission: It could influence the wavelength or quantum yield of the emitted light.
-
Substrate Presentation: It might be involved in binding and correctly orienting the luciferin for catalysis.
Further studies, including structural biology (X-ray crystallography or cryo-EM) of the luciferase-purple protein complex, are needed to elucidate its exact role.
Future Directions and Applications
The complete elucidation of the this compound biosynthetic pathway would open up several exciting avenues for research and development:
-
Synthetic Biology: The identified genes could be expressed in heterologous hosts (e.g., yeast or plants) to produce this compound sustainably.
-
Novel Biocatalysts: The Latia-specific terpene synthase and other enzymes in the pathway could be novel biocatalysts for the synthesis of complex molecules.
-
Drug Discovery: The unique sesquiterpenoid scaffold of this compound could serve as a starting point for the development of new therapeutic agents.
-
Bio-imaging: A reconstituted, self-luminescing system based on the Latia pathway could be developed for advanced bio-imaging applications that do not require external substrate addition.
The study of the this compound biosynthetic pathway represents a significant frontier in our understanding of natural product biosynthesis and bioluminescence. The methodologies and hypothetical frameworks presented in this guide are intended to provide a roadmap for future research in this fascinating and underexplored area.
References
- 1. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
An In-depth Technical Guide to the Spectroscopic Properties of Latia luciferin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Latia luciferin (B1168401), the substrate responsible for the unique bioluminescence of the freshwater snail Latia neritoides. This document details the molecule's physical characteristics, its role in a complex enzymatic reaction, and the experimental protocols used to study its light-emitting properties.
Introduction to Latia Luciferin
Latia neritoides, a small limpet-like snail native to New Zealand streams, is the only known freshwater mollusc to exhibit bioluminescence.[1] The light-emitting system is unique and distinct from other well-studied luciferin-luciferase systems, such as that of the firefly. The key substrate in this reaction is this compound, a colorless, non-fluorescent, and hydrophobic compound.[2] Its chemical structure was identified as an apo-carotenoid sesquiterpenoid.[3][4]
The bioluminescence produced is a bright green, resulting from an enzymatic reaction involving three key components:
-
This compound : The substrate for the reaction.[3]
-
Latia Luciferase : A flavoprotein enzyme that catalyzes the reaction.[3][5]
-
Purple Protein : A required cofactor that enhances the light output.[3][5]
A crucial distinction of the Latia system is that the luciferin itself, and its oxidized product (oxyluciferin), are not the light emitters.[6][7][8] Instead, the energy from the luciferin oxidation is transferred to a flavin group tightly bound to the luciferase, which then becomes the source of light emission.[3][5][9]
Physicochemical Properties
This compound possesses a unique molecular structure that is fundamental to its role in the bioluminescence reaction. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₂ | [3][4] |
| Molecular Weight | 236.35 g/mol | [3][4] |
| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | [3][4] |
| Chemical Class | Apo-carotenoid sesquiterpenoid, Formate ester | [3][4] |
| Appearance | Colorless compound | [2] |
| Solubility | Hydrophobic; Soluble in DMSO | [3] |
| Boiling Point | 313.8°C at 760 mmHg | [3] |
| Density | 0.927 g/cm³ | [3] |
| LogP (Partition Coeff.) | 5.005 | [3] |
Spectroscopic Properties and Bioluminescence
The spectroscopic behavior of this compound is unconventional. Unlike many other luciferins, it is non-fluorescent, a property attributed to rapid non-radiative decay pathways arising from the flexibility of its aliphatic chain.[3] Theoretical studies have provided clear evidence for this lack of fluorescence in both the luciferin and its oxidized form, oxyluciferin.[6][7][8]
The significant spectroscopic event is the bright green bioluminescence that results from the complete enzymatic reaction.
| Spectroscopic Property | Value | Source(s) |
| Bioluminescence Emission λmax | 535 nm | [1][9] |
| Emission Color | Green | [2][10][11] |
| Fluorescence of Luciferin | None | [3][6][7] |
| Fluorescence of Oxyluciferin | None | [6][7] |
| Quantum Yield (Bioluminescence) | Not Quantified | [3] |
Mechanism of Bioluminescence
The bioluminescence of Latia neritoides is a complex chemiluminescent reaction. The process is initiated when this compound is oxidized by molecular oxygen, a reaction catalyzed by Latia luciferase in the presence of the purple protein cofactor.[5] It is proposed that the luciferin converts to an excited state of oxyluciferin, likely via a dioxetanone intermediate.[9] The excitation energy is then transferred to the flavin group bound to the luciferase, which acts as the ultimate light emitter, releasing a photon with a maximum wavelength of 535 nm.[9]
Experimental Protocols
This protocol is based on methodologies described for measuring the bioluminescence spectrum of purified Latia luciferase with synthetic this compound.[2][12]
Objective: To measure the emission spectrum of the in vitro bioluminescence reaction of this compound.
Materials:
-
Purified Latia luciferase
-
Synthetic this compound stock solution (dissolved in an appropriate organic solvent like ethanol (B145695) or DMSO)
-
Purple protein cofactor (if available and required for optimal activity)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH ~6.8)[13]
-
Spectrofluorometer with bioluminescence measurement capabilities (e.g., ATTO AB1850 or similar)[2][12]
-
CCD detector (e.g., Princeton Instruments LN/CCD-512TKB)[2][12]
-
Cuvettes suitable for luminescence measurements
Procedure:
-
Instrument Setup:
-
Power on the spectrofluorometer and CCD detector, allowing them to warm up and stabilize as per the manufacturer's instructions.
-
Set the instrument to bioluminescence acquisition mode.
-
Set the spectral resolution (e.g., 20 nm) and the slit width (e.g., 0.5 mm).[2][12]
-
Set the integration time for spectrum collection (e.g., 10 seconds).[2][12]
-
-
Reagent Preparation:
-
Prepare the reaction mixture in a cuvette. Add the assay buffer first.
-
Add a standard amount of purified Latia luciferase and purple protein cofactor to the buffer.
-
-
Initiation of Reaction and Measurement:
-
Place the cuvette containing the enzyme and cofactor into the spectrofluorometer's sample holder.
-
To initiate the reaction, inject a small volume of the synthetic this compound stock solution into the cuvette.
-
Immediately start the spectral data acquisition.
-
-
Data Collection and Analysis:
-
Collect the bioluminescence spectrum over the desired wavelength range.
-
Process the raw data by subtracting background noise.
-
Plot the light intensity versus wavelength to visualize the emission spectrum and determine the peak emission wavelength (λmax).
-
This workflow outlines the general steps for quantifying the enzymatic activity of Latia luciferase, which is essential for inhibitor screening or kinetic studies.
Conclusion
The spectroscopic properties of this compound are defined by its unique role as a non-fluorescent substrate in a complex bioluminescent system. The bright green light emission originates not from the luciferin itself but from a luciferase-bound flavin group, following an energy transfer step. This distinction from other common bioluminescence systems makes it a subject of significant scientific interest. The data and protocols provided in this guide offer a foundational resource for researchers investigating this unique natural phenomenon for applications in biotechnology and drug development.
References
- 1. guinnessworldrecords.com [guinnessworldrecords.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (21730-91-6) for sale [vulcanchem.com]
- 4. Luciferin (Latia) | C15H24O2 | CID 5280505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Insight into the Emission Properties of the Luciferin and Oxyluciferin of Latia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of Latia Luciferin Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the quantum yield of bioluminescence from the freshwater snail Latia neritoides. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the underlying biochemical processes.
Quantitative Data Summary
The bioluminescence of Latia luciferin (B1168401) is characterized by a notably low quantum yield, indicating a less efficient conversion of chemical energy into light compared to other well-studied bioluminescent systems like that of the firefly. The key quantitative data from foundational research are summarized in the table below for clear comparison.
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.0030 | 25 °C | Shimomura & Johnson (1968) |
| 0.0068 | 8 °C | Shimomura & Johnson (1968) | |
| Emission Maximum (λmax) | ~536 nm (Green) | In vitro | Ohmiya et al. (2005) |
The Biochemical Pathway of Latia Bioluminescence
The light-emitting reaction in Latia neritoides is a complex enzymatic process involving a unique luciferin, a specific luciferase, and a cofactor known as the "purple protein." The overall reaction involves the oxidation of Latia luciferin by two molecules of molecular oxygen, catalyzed by the flavoprotein luciferase. This process leads to the formation of an excited-state intermediate, presumably an oxyluciferin derivative, which upon relaxation to its ground state, emits a photon of green light. The reaction also yields a ketone, formic acid (HCOOH), and carbon dioxide (CO₂) as byproducts.[1]
References
The Role of the Purple Protein in Latia neritoides Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The freshwater limpet Latia neritoides, endemic to New Zealand, possesses a unique bioluminescence system, the only one of its kind known in a freshwater gastropod. This chemiluminescence is characterized by the emission of bright green light upon disturbance, a defense mechanism involving a sticky, glowing mucus. The core components of this light-emitting reaction are a specific luciferin (B1168401), a luciferase enzyme, and a notable "purple protein." While the luciferin and luciferase are essential for light production, the purple protein plays a crucial, albeit not fully elucidated, role as a cofactor that significantly modulates the reaction's efficiency. This document provides an in-depth technical overview of the Latia bioluminescence system, with a specific focus on the function, characteristics, and experimental methodologies related to the purple protein.
Introduction
Bioluminescence, the production and emission of light by a living organism, has evolved independently multiple times across various taxa. The system in Latia neritoides is biochemically distinct from other well-studied bioluminescent reactions, such as those found in fireflies or marine organisms. The key players in this system are:
-
Latia Luciferin: A sesquiterpenoid [(E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate], which serves as the substrate for the light-emitting reaction.[1][2]
-
Latia Luciferase: A flavoprotein enzyme with a molecular weight of approximately 173 kDa, which catalyzes the oxidation of luciferin.[3]
-
Purple Protein: A 39 kDa protein that acts as a cofactor in the reaction.[3]
The overall bioluminescent reaction involves the oxidation of this compound by molecular oxygen, a process catalyzed by the luciferase in the presence of the purple protein, resulting in the emission of light and the formation of a ketone, formic acid, and carbon dioxide.[1][4][5] This guide will delve into the available data on the purple protein, its influence on reaction kinetics and quantum yield, and the experimental approaches to study this fascinating system.
The Role and Characteristics of the Purple Protein
The purple protein is a key modulator of the Latia bioluminescence system. While the reaction can proceed in its absence, the purple protein significantly enhances the efficiency of light emission.
Function as a Cofactor
The purple protein is consistently referred to as a cofactor in the bioluminescent reaction.[1][4][5] However, its precise mechanism of action remains an area of active investigation. Some studies suggest that the purple protein is not essential for the reaction to occur but has a significant influence on its kinetics and overall light output.[6] The kinetics of light emission are reportedly more complex in the presence of the purple protein, with an observed time lag that has been attributed to a slow interaction between the purple protein, luciferin, and oxygen.[4]
Impact on Quantum Yield
One of the most striking features of the purple protein's involvement is its dramatic effect on the quantum yield of the reaction. The quantum yield for the oxidation of luciferin alone is remarkably low, at approximately 0.003 photons per luciferin molecule oxidized.[4] In stark contrast, the quantum yield per molecule of purple protein can be as high as 8, indicating that the purple protein likely recycles during the reaction, participating in multiple catalytic cycles.[4] This suggests a role in enhancing the efficiency of the excitation process or preventing non-radiative decay pathways.
Quantitative Data
The following tables summarize the available quantitative data for the key components of the Latia bioluminescence system.
| Component | Molecular Weight (kDa) | Reference(s) |
| Latia Luciferase | 173 | [3] |
| Purple Protein | 39 | [3] |
| Latia Luciferase (subunit) | 31.6 | [3] |
| Parameter | Value | Conditions | Reference(s) |
| Luciferase Specific Activity | 3.59 x 10⁸ RLU/mg | Purified enzyme | [6] |
| Optimal pH for Luciferase | ~7.2 | In vitro assay | [6] |
| Bioluminescence Emission Max (in vivo) | ~536 nm | Green light | [4] |
| Bioluminescence Emission Max (in vitro) | ~536 nm | Purified components | [4] |
| Quantum Yield (per luciferin molecule) | 0.003 | 25°C | [4] |
| Quantum Yield (per purple protein molecule) | up to 8 | - | [4] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed signaling pathway for Latia bioluminescence, highlighting the interaction of the core components.
Caption: Proposed reaction pathway for Latia bioluminescence.
Experimental Protocols
The following are detailed methodologies for the purification and analysis of the Latia bioluminescence system, synthesized from published literature.
Purification of Latia Luciferase
This protocol is based on the methods described by Ohmiya et al.[4]
-
Homogenization: Specimens of Latia neritoides are homogenized in a cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude homogenate is subjected to ammonium sulfate precipitation. The fraction precipitating between 33% and 60% saturation is collected by centrifugation.
-
Gel Filtration Chromatography: The resuspended precipitate is loaded onto a Sephacryl S-200 (or similar) gel filtration column to separate proteins based on size.
-
Affinity Chromatography: Fractions showing luciferase activity are pooled and applied to a HiTrap Con A column, which binds glycoproteins. The luciferase is eluted with a gradient of a competitive sugar, such as methyl α-D-mannopyranoside.
-
Ion-Exchange Chromatography: The active fractions are then subjected to anion-exchange chromatography using a Mono Q column. Proteins are eluted with a salt gradient (e.g., NaCl).
-
Final Gel Filtration: The final purification step involves size-exclusion chromatography on a Superdex 200 column to obtain highly purified luciferase.
-
Purity Assessment: The purity of the luciferase at each step is monitored by SDS-PAGE.
Caption: Experimental workflow for Latia luciferase purification.
Purification of the Purple Protein
While a detailed, step-by-step protocol for the purple protein is not as explicitly documented, it is co-purified with the luciferase in the initial steps. The purification would likely involve similar chromatographic techniques as for the luciferase, with fractions being assayed for the characteristic purple color and for their ability to enhance the light emission in the presence of purified luciferase and luciferin. The separation of the 39 kDa purple protein from the 173 kDa luciferase can be effectively achieved through gel filtration chromatography.
Bioluminescence Assay
-
Reaction Mixture: A standard reaction mixture is prepared in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).
-
Component Addition: The reaction is initiated by the addition of this compound to a solution containing Latia luciferase. To study the effect of the purple protein, it is included in the reaction mixture prior to the addition of luciferin.
-
Light Measurement: The emitted light is measured using a luminometer or a spectrofluorometer equipped for bioluminescence detection. Kinetic measurements involve recording the light intensity over time immediately after the addition of luciferin.
-
Spectral Analysis: The bioluminescence spectrum is measured to determine the wavelength of maximum emission. This is typically done using a spectrofluorometer with the excitation source turned off.
Conclusion and Future Directions
The purple protein is an intriguing component of the Latia neritoides bioluminescence system that plays a significant role in enhancing the efficiency of light production. Its ability to dramatically increase the quantum yield of the reaction suggests a sophisticated mechanism of energy transfer or stabilization of reaction intermediates. While its function as a cofactor is established, the precise molecular interactions and catalytic cycle involving the purple protein, luciferase, and luciferin remain to be fully elucidated.
Future research should focus on:
-
Structural Studies: Determining the three-dimensional structures of the purple protein and the luciferase, both individually and in complex, would provide invaluable insights into their interaction and function.
-
Detailed Kinetic Analysis: Performing pre-steady-state and steady-state kinetic analyses with and without the purple protein will help to dissect its role in the reaction mechanism.
-
Spectroscopic Investigations: Advanced spectroscopic techniques could be employed to probe the electronic and conformational changes in the purple protein and luciferase during the bioluminescent reaction.
A deeper understanding of the role of the purple protein could have significant implications for the development of novel bioluminescent reporter systems with enhanced brightness and efficiency for applications in drug discovery, diagnostics, and fundamental biological research.
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence in the Limpet-Like Snail, Latia neritoides | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization and low-temperature absorption spectroscopy of a subunit form of light-harvesting complex I from purple photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzyme Kinetics of Latia Luciferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioluminescent system of the freshwater limpet Latia neritoides, endemic to New Zealand, presents a unique enzymatic reaction centered around Latia luciferase. This enzyme catalyzes the oxidation of a specific luciferin (B1168401), resulting in the emission of green light. This technical guide provides a comprehensive overview of the core enzyme kinetics of Latia luciferase, including detailed data, experimental protocols, and visualizations of the underlying biochemical processes. This information is intended to serve as a valuable resource for researchers exploring novel bioluminescent systems, scientists investigating enzyme mechanisms, and professionals in drug development seeking new reporter enzymes.
Core Components of the Latia Bioluminescence System
The light-emitting reaction in Latia neritoides involves a multi-component system:
-
Latia Luciferase: A flavoprotein that acts as the catalyst for the bioluminescent reaction. It has a tightly bound flavin group which is the light-emitter[1][2].
-
Latia Luciferin: The substrate for the luciferase. It is an enol formate (B1220265) derivative of an aliphatic aldehyde[1][2].
-
Purple Protein: A cofactor that participates in the reaction[1][2].
-
Molecular Oxygen (O₂): An essential co-substrate for the oxidation reaction.
The overall reaction can be summarized as follows: this compound + 2 O₂ ---(Latia Luciferase, Purple Protein)---> Ketone + HCOOH + CO₂ + Light[1][2]
Quantitative Enzyme Kinetics
The following table summarizes the known kinetic parameters and optimal conditions for Latia luciferase.
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 8.7 µM | [3] |
| Optimal pH | 7.2 | [4] |
| Temperature Stability | - Activity maintained >90% after 12 hours at 37°C- Activity reduced to ~50% after 10 minutes at 50°C | [3] |
| Catalytic Rate Constant (kcat) | Not explicitly reported in the literature. |
Note on kcat: While a specific catalytic rate constant (kcat) for Latia luciferase has not been documented in the reviewed literature, for context, the kcat for firefly luciferase has been reported to be 1.6 sec⁻¹[5]. However, it is crucial to note that this value is not directly transferable to Latia luciferase due to enzymatic differences.
Experimental Protocols
Purification of Latia Luciferase
The following is a general protocol for the purification of Latia luciferase, adapted from methodologies described in the literature[6][7][8].
Materials:
-
Frozen Latia neritoides specimens
-
Grinding buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Dialysis tubing
-
Chromatography columns (e.g., size-exclusion and ion-exchange)
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize frozen Latia specimens in a cold grinding buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the luciferase.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing luciferase activity.
-
Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography:
-
Size-Exclusion Chromatography: Load the dialyzed sample onto a size-exclusion column to separate proteins based on size. Collect fractions and assay for luciferase activity.
-
Ion-Exchange Chromatography: Pool the active fractions and apply them to an ion-exchange column. Elute with a salt gradient and collect fractions.
-
-
Purity Assessment: Analyze the purity of the final sample using SDS-PAGE.
Latia Luciferase Activity Assay
This protocol outlines a general method for assaying the activity of Latia luciferase[3][9].
Materials:
-
Purified Latia luciferase
-
This compound solution (in an appropriate solvent like ethanol)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: In a luminometer tube, prepare the assay buffer.
-
Enzyme Addition: Add a specific amount of purified Latia luciferase to the buffer.
-
Substrate Injection: Place the tube in the luminometer and inject the this compound solution to initiate the reaction.
-
Light Measurement: Immediately measure the light emission over a set period. The peak light intensity or the integrated light output is proportional to the enzyme activity.
Signaling Pathways and Logical Relationships
Bioluminescent Reaction Pathway
The enzymatic reaction catalyzed by Latia luciferase involves the oxidation of its specific luciferin in the presence of a purple protein cofactor and molecular oxygen. The proposed mechanism involves the formation of a dioxetanone intermediate, which upon decomposition, releases energy in the form of light.
Experimental Workflow for Kinetic Analysis
The determination of enzyme kinetic parameters for Latia luciferase follows a standardized workflow, from enzyme purification to data analysis.
Defense Mechanism Signaling
The bioluminescence of Latia neritoides is a defense mechanism. When threatened, the snail secretes a glowing mucus that is thought to startle or deter predators[10][11][12]. The exact signaling cascade leading to mucus secretion is not fully elucidated but is initiated by an external threat.
Inhibitors and Activators
The effects of various compounds on Latia luciferase activity are not extensively documented. However, some general inhibitors have been identified:
-
Cyanide (KCN): Mentioned as an inhibitor, though the mechanism and kinetics of inhibition are not specified for Latia luciferase[2]. In other systems, cyanide is known to inhibit metalloenzymes, but the flavoprotein nature of Latia luciferase suggests a different mechanism may be at play[13][14][15][16].
-
Cysteine: Reported to cause 50% inhibition at a concentration of 10⁻³ M.
Further research is required to identify specific activators and to characterize the inhibition kinetics of known inhibitors for Latia luciferase.
Conclusion
Latia luciferase represents a fascinating and unique bioluminescent system with potential applications in various scientific fields. This guide has synthesized the currently available data on its enzyme kinetics, providing a foundation for further research. Key areas for future investigation include the determination of the catalytic rate constant (kcat), a more detailed characterization of inhibitors and activators, and the elucidation of the complete signaling pathway for its defensive bioluminescence. As our understanding of this system grows, so too will the possibilities for its application in research and biotechnology.
References
- 1. youtube.com [youtube.com]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A ringing endorsement for clean streams | Otago Daily Times Online News [odt.co.nz]
- 6. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Latia neritoides | gastropod | Britannica [britannica.com]
- 9. agilent.com [agilent.com]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. A histochemical and morphological study of the mucus producing pedal gland system in Latia neritoides (Mollusca; Gastropoda; Hygrophila) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new biomaterial made of snail mucus [rudolphina.univie.ac.at]
- 13. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of cyanide inhibition of cytochrome c oxidase by the auxiliary substrate nitric oxide: an endogenous antidote to cyanide poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Degradation of Latia luciferin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latia luciferin (B1168401), the light-emitting substrate from the freshwater snail Latia neritoides, is a unique sesquiterpenoid enol formate (B1220265). Its distinctive chemical structure underpins a fascinating bioluminescence system, which is increasingly of interest in various biotechnological applications. However, the inherent instability of Latia luciferin presents a significant challenge for its isolation, storage, and application. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation of this compound, offering valuable insights for researchers and professionals working with this and other labile biomolecules.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any study of its stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | |
| Molecular Weight | 236.35 g/mol | |
| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | |
| Appearance | Oily liquid | |
| Solubility | Soluble in DMSO |
Stability of this compound
This compound is notoriously unstable, a characteristic primarily attributed to its enol formate functional group, which is susceptible to hydrolysis. Its stability is influenced by several factors, including temperature, pH, and light exposure.
Temperature Stability
pH Stability
The stability of enol esters, including this compound, is highly dependent on pH. While specific studies on this compound are limited, the general chemistry of enol formates suggests that they are prone to hydrolysis under both acidic and basic conditions. The optimal pH for the Latia luciferase enzyme has been reported to be around 7.2. It is crucial to maintain a neutral to slightly alkaline pH to ensure the stability of the luciferin during enzymatic assays. For other luciferins, such as D-luciferin, instability is noted at pH values below 6.5 and above 7.5.
Light Sensitivity
Luciferins, in general, are light-sensitive compounds. It is recommended to protect this compound from light to prevent photochemical degradation. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Degradation of this compound
Bioluminescent Degradation Pathway
The enzymatic degradation of this compound is the basis of its bioluminescent properties. This process involves the Latia luciferase, a flavoprotein, and a "purple protein" cofactor that enhances the light output. The overall reaction involves the oxidation of the enol formate group of the luciferin by molecular oxygen. This reaction yields an electronically excited ketone, which then decays to its ground state, emitting green light. The final degradation products of this enzymatic reaction are a ketone, formic acid, and carbon dioxide.
The light-emitting species in this reaction is a flavin group that is tightly bound to the luciferase enzyme. The energy from the oxidation of luciferin is transferred to this flavin, which then emits light.
Experimental Protocols
Detailed, standardized protocols for studying the stability and degradation of this compound are not widely published. However, based on methodologies used for other luciferins and enol esters, the following experimental frameworks can be adapted.
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation of this compound over time under different pH and temperature conditions.
Methodology:
-
Preparation of this compound solutions: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution in buffers of varying pH (e.g., pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.
-
Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C). Protect the samples from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a possible modifier like 0.1% formic acid to improve peak shape).
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance.
-
Quantification: The concentration of this compound at each time point is determined by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t₁/₂) of the molecule under each experimental condition.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the products formed from the degradation of this compound.
Methodology:
-
Forced Degradation: Subject a concentrated solution of this compound to forced degradation conditions (e.g., strong acid, strong base, high temperature, or oxidative stress).
-
LC-MS Analysis:
-
Inject the degraded sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a similar chromatographic method as described in Protocol 1 to separate the degradation products.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.
-
Fragmentation analysis (MS/MS) can be used to elucidate the structures of the degradation products.
-
-
Data Interpretation: Compare the mass spectra of the degradation products with the expected masses of potential degradation products (e.g., the ketone product of bioluminescence, hydrolyzed forms).
Conclusion
This compound is a molecule of significant scientific interest, but its inherent instability poses a considerable hurdle to its widespread use. A thorough understanding of its stability profile and degradation pathways is paramount for developing robust applications. This guide has summarized the current knowledge on the stability and degradation of this compound and has provided adaptable experimental protocols for its further investigation. Future research should focus on obtaining quantitative stability data, which will be invaluable for the formulation and application of this unique bioluminescent substrate in drug discovery and other advanced scientific fields.
Natural function of bioluminescence in Latia neritoides
An In-depth Technical Guide on the Natural Function of Bioluminescence in Latia neritoides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latia neritoides, a small freshwater limpet endemic to New Zealand, possesses a unique bioluminescent system, making it the only known freshwater gastropod that emits light. This document provides a comprehensive technical overview of the natural function of this bioluminescence, with a focus on its biochemical basis, proposed ecological role, and the experimental methodologies used in its study. The light-emitting reaction involves a specific luciferin (B1168401), a luciferase enzyme, and a purple protein cofactor, producing a bright green luminescence. The primary ecological function of this bioluminescence is believed to be a defense mechanism against nocturnal predators. This guide synthesizes available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through logical diagrams to serve as a resource for researchers in bioluminescence, natural product chemistry, and drug development.
Introduction
Bioluminescence, the production of light by living organisms, is a fascinating phenomenon with diverse ecological functions, including communication, predation, and defense. While prevalent in marine environments, its occurrence in freshwater ecosystems is exceptionally rare. Latia neritoides, a small, inconspicuous limpet-like snail found in the clean, fast-flowing streams of New Zealand's North Island, is a remarkable exception.[1] When disturbed, this snail releases a thick, luminescent mucus that glows with a bright green light, a spectacle that has intrigued scientists for over a century.[2][3]
The bioluminescent system of L. neritoides is biochemically unique, distinct from other well-studied systems like those of fireflies or marine bacteria.[2][4] Understanding the components and mechanics of this system not only sheds light on the evolutionary adaptations of this singular organism but also presents potential opportunities for novel biotechnological and pharmaceutical applications. This guide provides a detailed examination of the natural function of bioluminescence in L. neritoides, summarizing the current state of knowledge for the scientific community.
Biochemical Basis of Bioluminescence
The light emission in Latia neritoides is the result of a chemical reaction involving three key components: Latia luciferin (the substrate), Latia luciferase (the enzyme), and a purple protein that acts as a cofactor.[4][5][6]
The Core Components
-
This compound: The substrate for the bioluminescent reaction is (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate.[3] It is a colorless, non-fluorescent, and highly hydrophobic molecule.[2][4]
-
Latia Luciferase: This is the enzyme that catalyzes the oxidation of luciferin, leading to the emission of light. It is a flavoprotein with a tightly bound flavin group that constitutes the light-emitter.[6][7]
-
Purple Protein: A cofactor that is essential for the light-emitting reaction.[4][6] It is believed to be involved in the recycling of a product of the reaction, allowing for sustained light emission.[4]
The Bioluminescent Reaction
The overall reaction involves the oxidation of this compound by two molecules of molecular oxygen, catalyzed by luciferase in the presence of the purple protein cofactor. This reaction yields a ketone, formic acid, carbon dioxide, and light.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Luciferase Molecular Weight | 173,000 Da | [4] |
| Purple Protein Molecular Weight | 39,000 Da | [4] |
| In Vitro Bioluminescence λmax | ~532 nm (green) | [2] |
| Luciferase Quantum Yield | 0.0030 (at 25°C) | [4] |
| Luciferin Quantum Yield | 0.0068 (at 8°C) | [4] |
| Purple Protein Recycling | ≥ 8 | [4] |
Biochemical Reaction Pathway
Caption: Biochemical pathway of the bioluminescent reaction in Latia neritoides.
Natural Function: A Defensive Strategy
The primary and most widely accepted function of bioluminescence in L. neritoides is as a defense mechanism against predators.[3] The snail is nocturnal and inhabits environments with potential predators such as crayfish, eels, and dragonfly nymphs.[3]
The Defensive Response
Upon mechanical disturbance or attack by a predator, the snail secretes a sticky, luminescent mucus.[3] This glowing slime is intended to startle or deter the predator, allowing the snail to escape. The exact mechanism of deterrence is still under investigation, but it is hypothesized that the sudden flash of light may confuse or frighten nocturnal predators adapted to low-light conditions. Another possibility is that the mucus contains distasteful compounds in addition to being luminescent.
Logical Flow of Defensive Response
Caption: Logical flow diagram of the defensive bioluminescent response in Latia neritoides.
Experimental Protocols
The study of L. neritoides bioluminescence has involved a series of detailed biochemical procedures to isolate and characterize the components of its light-emitting system.
Purification of Luciferase and Purple Protein
A multi-step purification protocol is required to isolate luciferase and the purple protein from the snail.
-
Homogenization: Snail specimens are homogenized in a cold buffer solution (e.g., pH 6.8 phosphate (B84403) buffer with EDTA and NaCl).
-
Centrifugation: The homogenate is centrifuged to remove cellular debris.
-
Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including:
-
Gel filtration chromatography (e.g., Sephadex G-200)
-
Ion-exchange chromatography (e.g., DEAE-cellulose)
-
-
Purity Analysis: The purity of the isolated proteins is assessed using techniques like SDS-PAGE.
Bioluminescence Assay
The activity of the purified components can be measured using a bioluminescence assay.
-
Reaction Mixture: A typical reaction mixture contains purified luciferase, luciferin, and the purple protein in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of one of the components (often luciferin).
-
Light Measurement: The emitted light is measured using a luminometer or a spectrofluorometer capable of detecting low light levels.
-
Spectral Analysis: The spectral properties of the emitted light are analyzed using a spectrophotometer to determine the emission maximum.[2]
Experimental Workflow for Component Analysis
Caption: A generalized experimental workflow for the analysis of Latia neritoides bioluminescence components.
Implications for Drug Development and Research
The unique biochemical components of the L. neritoides bioluminescent system offer several avenues for research and development:
-
Novel Reporter Genes: The luciferase from L. neritoides could potentially be developed into a novel reporter enzyme for gene expression studies, similar to firefly and Renilla luciferases.
-
High-Throughput Screening: The bioluminescent reaction could be adapted for use in high-throughput screening assays in drug discovery.
-
Biochemical Probes: The luciferin and its analogs could be synthesized and used as probes to study enzymatic reactions and cellular processes.
-
Understanding Evolutionary Biology: Further study of this unique freshwater bioluminescent system can provide insights into the evolution of bioluminescence and its adaptation to different environments.
Conclusion
The bioluminescence of Latia neritoides is a remarkable example of evolutionary adaptation in a freshwater environment. Its function as a defense mechanism is supported by the snail's behavior and the biochemical nature of its light-emitting system. While significant progress has been made in identifying and characterizing the key components of this system, further research is needed to fully elucidate the precise mechanism of predator deterrence and the signaling pathways that trigger the release of the luminescent mucus. The unique properties of the Latia bioluminescent system hold promise for the development of new biotechnological tools, making it a subject of continued interest for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Latia neritoides - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Isolation and purification of Latia luciferin
An In-depth Technical Guide to the Isolation and Purification of Latia Luciferin (B1168401)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the isolation and purification of Latia luciferin, the substrate responsible for the unique bioluminescence of the freshwater snail, Latia neritoides. This limpet, found exclusively in the streams of New Zealand, possesses a unique light-emitting system involving its luciferin, a luciferase enzyme, and a purple protein cofactor.[1][2][3] The chemical structure of this compound was elucidated by Osamu Shimomura and Frank H. Johnson in 1968 as (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate.[1] The purification process, foundational to its structural analysis, is a multi-step procedure involving solvent extraction and column chromatography.
Data Presentation: Purification Summary
The following table summarizes the quantitative data available from the foundational purification protocols. While modern, step-by-step quantification of activity and purity is not detailed in the original literature, the data provides a crucial benchmark for the process.
| Parameter | Value | Source Organism | Reference |
| Starting Material (Batch) | 30 g (frozen) | Latia neritoides | Shimomura & Johnson, 1968 |
| Overall Yield (Reported) | ~37 mg | From ~2 kg of frozen specimens | Shimomura & Johnson, 1968 |
| Chemical Formula | C₁₅H₂₄O₂ | N/A | PubChem CID 5280505 |
| Molecular Weight | 236.35 g/mol | N/A | PubChem CID 5280505 |
| Physical Appearance | Colorless (in pure solution) | N/A | Shimomura, 2006 |
Experimental Protocols: Methodology
The following protocols are based on the improved method developed by Shimomura and Johnson (1968) for the isolation and purification of this compound.[4]
Extraction of Crude Luciferin
This initial step is designed to extract luciferin from the snail tissue into an organic solvent phase.
-
Starting Material: Frozen specimens of Latia neritoides (e.g., 30 g batches) preserved on dry ice.
-
Procedure:
-
Place 30 g of frozen limpets in a cold mortar.
-
Add cold ethanol (B145695) and crush the shells and tissue thoroughly with a pestle.
-
Filter the mixture to separate the solids from the ethanol extract.
-
Combine the filtrate with 15 ml of n-butanol.
-
Evaporate the solution under reduced pressure to a final volume of approximately 15 ml. The resulting dark green solution consists mostly of butanol.
-
Mix the butanol concentrate with 15 ml of ethanol.
-
Store the crude extract frozen on dry ice. Repeat this process for all batches of starting material.
-
Solvent Partitioning
This step partitions the non-polar luciferin into hexane (B92381), removing more polar impurities.
-
Procedure:
-
Combine the crude ethanol/butanol extracts from multiple batches.
-
Add a small amount of water to the combined extract.
-
Extract the aqueous-organic mixture with n-hexane. The luciferin will move into the n-hexane layer.
-
Wash the resulting hexane layer, which now contains the luciferin, with water to remove residual water-soluble impurities.
-
Silicic Acid Column Chromatography (Multi-Step)
Purification is achieved through sequential column chromatography steps, each refining the purity of the luciferin.
-
Step 3.1: First Silicic Acid Column
-
Column Preparation: Prepare a column (e.g., 4 x 30 cm) packed with 100-mesh silicic acid.
-
Loading: Load the luciferin-containing hexane extract onto the column.
-
Elution: Elute the column with 25% benzene (B151609) in n-hexane .
-
Collection: Collect the active eluate containing luciferin.
-
Concentration: Evaporate the collected eluate to near dryness.
-
-
Step 3.2: Second Silicic Acid Column
-
Column Preparation: Prepare a smaller column (e.g., 2.5 x 20 cm) with silicic acid.
-
Loading: Adsorb the concentrated sample from the previous step onto the column using n-hexane.
-
Elution: Elute the column with 8% ethyl acetate (B1210297) in n-hexane .
-
Collection & Concentration: Collect the active eluate, which will be a slightly yellowish solution, and concentrate it.
-
-
Step 3.3: Final Purification (Repeated Chromatography)
-
Column Preparation: Prepare a column (e.g., 1 x 15 cm) with 200-325 mesh silicic acid.
-
Loading: Adsorb the sample from the second column in n-hexane.
-
Elution: Elute with 18% benzene in n-hexane .
-
Repeat: Repeat this final chromatography step one more time to yield a colorless solution of highly purified this compound.
-
Visualization: Experimental Workflow
The following diagram illustrates the complete workflow for the isolation and purification of this compound based on the described protocols.
Caption: Workflow for this compound Isolation and Purification.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging in Deep Tissues using the AkaLumine-Akaluc Bioluminescence System
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical in vivo imaging, bioluminescence has emerged as a powerful tool for non-invasively monitoring cellular and molecular processes within living organisms. However, the utility of traditional firefly luciferase-based systems, which utilize D-luciferin as a substrate, is often constrained by the suboptimal penetration of the emitted yellow-green light through biological tissues. This limitation significantly curtails the sensitivity of detection for targets located deep within the body.
To overcome this hurdle, a novel bioluminescent system comprising the synthetic luciferin (B1168401) analog, AkaLumine , and its cognate engineered luciferase, Akaluc , has been developed. This system is distinguished by its near-infrared (NIR) light emission, which exhibits markedly improved tissue penetration, thereby enabling highly sensitive imaging of deep-tissue targets. This document provides detailed application notes and protocols for the utilization of the AkaLumine-Akaluc system in deep tissue in vivo imaging. While the initial query mentioned "Latia luciferin," the field has advanced to utilize the engineered AkaLumine-Akaluc system for superior deep-tissue imaging, which will be the focus of these notes. The native bioluminescent system of the freshwater snail Latia neritoides involves a different luciferin, a flavoprotein enzyme, and a purple protein cofactor, which is distinct from the system described herein for mammalian in vivo imaging.
Principle of the AkaLumine-Akaluc System
The AkaLumine-Akaluc system operates on the principle of bioluminescence, where the Akaluc enzyme catalyzes the oxidation of the AkaLumine substrate in the presence of ATP and oxygen. This reaction produces an excited-state oxyluciferin analog that subsequently decays, emitting photons in the near-infrared spectrum. The longer wavelength of this emitted light is less susceptible to absorption and scattering by biological tissues, such as hemoglobin and water, compared to the light produced by the D-luciferin/firefly luciferase reaction.[1][2] This key characteristic translates into a higher signal-to-noise ratio for deep-tissue imaging applications.
Data Presentation: Quantitative Comparison of Luciferin Substrates
The selection of an appropriate luciferin substrate is critical for achieving optimal sensitivity in deep-tissue bioluminescence imaging. The following tables summarize the quantitative comparison between AkaLumine-HCl (a water-soluble salt of AkaLumine), D-luciferin, and another synthetic analog, CycLuc1.
Table 1: Spectral and Physicochemical Properties
| Property | D-luciferin | CycLuc1 | AkaLumine-HCl |
| Enzyme | Firefly Luciferase (Fluc) / Akaluc | Firefly Luciferase (Fluc) | Firefly Luciferase (Fluc) / Akaluc |
| Emission Maximum (λmax) | ~562 nm[3] | ~600 nm | ~677 nm[3] |
| Spectral Range | Yellow-Green | Red | Near-Infrared (NIR)[3] |
| Water Solubility | Good | Low | High (<40 mM)[3] |
Table 2: In Vivo Performance Comparison for Deep Tissue Imaging
| Parameter | D-luciferin | CycLuc1 | AkaLumine-HCl |
| Tissue Penetration (8mm tissue) | Baseline | 1.2-fold higher than D-luciferin | 8.3-fold higher than D-luciferin; 6.7-fold higher than CycLuc1[3] |
| Relative Signal in Deep Tissues (e.g., Lung) | Baseline | 2.7-fold higher than D-luciferin | 8.1-fold higher than D-luciferin; 3.3-fold higher than CycLuc1[3] |
| In Vivo Brightness (with Akaluc) | - | - | Up to 100-1000 times brighter than Fluc/D-luciferin[4][5] |
| Typical In Vivo Dose (mice, i.p.) | 150 mg/kg[6] | 5 mM (limited by solubility)[3] | 25-50 mg/kg[6][7] |
| Serum Half-life | Short | - | ~40 min[1] |
Signaling Pathway and Experimental Workflow Diagrams
Bioluminescence Reaction Pathway
Caption: Akaluc-catalyzed reaction with AkaLumine.
In Vivo Deep Tissue Imaging Workflow
References
- 1. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Developing Novel Reporter Gene Assays with Latia luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence-based reporter gene assays are a cornerstone of modern drug discovery and molecular biology, offering unparalleled sensitivity and a wide dynamic range for quantifying gene expression.[1][2] While firefly, Renilla, and NanoLuc® luciferases are well-established systems, the unique properties of the bioluminescent system from the New Zealand freshwater snail, Latia neritoides, present an exciting opportunity for the development of novel reporter assays.[3][4] The Latia system utilizes a unique sesquiterpene luciferin (B1168401), which undergoes a luciferase-catalyzed reaction to produce a distinct green luminescence.[3][5] This application note provides a framework for developing and utilizing a novel reporter gene assay based on Latia luciferin and its corresponding luciferase, offering a new tool for high-throughput screening and pathway analysis.
The Latia Bioluminescent System: A Unique Mechanism
The bioluminescent reaction in Latia neritoides is distinct from other known luciferase systems. The substrate, this compound, is an enol formate (B1220265) of a sesquiterpenoid aldehyde.[5] In the presence of the Latia luciferase and molecular oxygen, the luciferin is oxidized, leading to the emission of green light. A key feature of this system is that neither the luciferin nor the resulting oxyluciferin is fluorescent, which can contribute to a lower background signal in assay development.[6]
Principle of the Latia-Luc Reporter Gene Assay
The fundamental principle of the proposed Latia-Luc reporter gene assay is analogous to existing luciferase-based assays.[7][8] A genetic construct is engineered to place the Latia luciferase gene under the control of a specific promoter or response element of interest. This reporter construct is then introduced into a suitable host cell line. When the signaling pathway of interest is activated, it drives the transcription of the Latia luciferase gene, leading to the accumulation of the enzyme. Upon addition of this compound, the expressed luciferase catalyzes its oxidation, producing a quantifiable light signal that is directly proportional to the activity of the promoter of interest.
Hypothetical Signaling Pathway: NF-κB Activation
To illustrate the application of a Latia-Luc reporter assay, we will focus on the well-characterized NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival, making it a key target for drug discovery.
Caption: NF-κB signaling pathway leading to reporter gene expression.
Experimental Protocols
Construction of the Latia-Luc Reporter Vector
-
Gene Synthesis: Synthesize the coding sequence for Latia luciferase, codon-optimized for expression in mammalian cells.
-
Vector Backbone: Select a suitable mammalian expression vector containing a multiple cloning site (MCS) downstream of a tandem repeat of the NF-κB response element and a minimal promoter (e.g., pNF-κB-minP).
-
Cloning: Clone the synthesized Latia luciferase gene into the MCS of the reporter vector.
-
Verification: Verify the sequence and orientation of the insert by Sanger sequencing.
Cell Line Selection and Stable Transfection
-
Cell Line Choice: Select a cell line known to have a robust NF-κB signaling pathway and low endogenous luminescence, such as HEK293 or HeLa cells.
-
Transfection: Transfect the chosen cell line with the Latia-Luc reporter vector using a suitable method (e.g., lipofection or electroporation).
-
Selection: Select for stably transfected cells by including an appropriate antibiotic in the culture medium (corresponding to a resistance gene on the vector backbone).
-
Clonal Selection and Validation: Isolate single clones and screen for those exhibiting a high signal-to-background ratio and a robust response to a known NF-κB activator (e.g., TNF-α).
Latia-Luc Reporter Gene Assay Protocol
Caption: Experimental workflow for the Latia-Luc reporter assay.
-
Cell Seeding:
-
Trypsinize and count the validated stable Latia-Luc reporter cell line.
-
Seed the cells into a white, clear-bottom 96-well assay plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and a positive control (e.g., TNF-α) in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. For negative control wells, add 10 µL of vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Cell Lysis:
-
Prepare a suitable cell lysis buffer (e.g., a passive lysis buffer).
-
Remove the culture medium from the wells.
-
Add 50 µL of lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.
-
-
Luminescence Measurement:
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Inject 50 µL of the this compound substrate solution into each well.
-
Immediately measure the luminescence using a luminometer with a 2-second integration time.
-
Data Presentation and Analysis
The following tables present hypothetical data from a Latia-Luc NF-κB reporter assay to demonstrate its potential utility in drug discovery applications.
Table 1: Dose-Response of TNF-α in the Latia-Luc NF-κB Assay
| TNF-α Concentration (ng/mL) | Relative Luminescence Units (RLU) | Fold Induction |
| 0 (Vehicle) | 1,520 ± 110 | 1.0 |
| 0.1 | 3,850 ± 250 | 2.5 |
| 1 | 15,600 ± 980 | 10.3 |
| 10 | 45,300 ± 2,100 | 29.8 |
| 100 | 52,100 ± 3,500 | 34.3 |
Table 2: Inhibition of TNF-α-induced NF-κB Activation by a Hypothetical Inhibitor
| Inhibitor Concentration (µM) | RLU (in presence of 10 ng/mL TNF-α) | % Inhibition |
| 0 | 45,800 ± 2,300 | 0 |
| 0.01 | 38,900 ± 1,900 | 15.1 |
| 0.1 | 23,100 ± 1,500 | 49.6 |
| 1 | 5,200 ± 450 | 88.6 |
| 10 | 1,800 ± 150 | 96.1 |
Table 3: Assay Performance Metrics
| Parameter | Value |
| Signal to Background (S/B) | > 30 |
| Z'-factor | 0.85 |
Advantages and Potential Applications
A reporter gene assay based on this compound offers several potential advantages:
-
Novelty: Provides a new reporter system, mitigating potential interference issues seen with commonly used luciferases in multiplexed assays.
-
High Sensitivity: Luciferase assays are inherently sensitive, allowing for the detection of subtle changes in promoter activity.[1]
-
Low Background: The non-fluorescent nature of this compound and its product may contribute to a lower assay background.[6]
-
High-Throughput Screening (HTS): The simple "add-and-read" format is amenable to automation and HTS for identifying modulators of various signaling pathways.[9]
-
Drug Discovery: Can be used to screen for agonists and antagonists of specific receptors, investigate off-target effects, and characterize the mechanism of action of lead compounds.
Conclusion
The development of a novel reporter gene assay utilizing the this compound/luciferase system represents a promising advancement for the study of gene regulation and for drug discovery. The unique properties of this bioluminescent system, combined with the power of reporter gene technology, can provide researchers with a sensitive and robust tool for exploring a wide range of biological processes. The protocols and data presented here provide a comprehensive framework for the development and validation of such an assay, paving the way for its application in diverse research areas.
References
- 1. revvity.com [revvity.com]
- 2. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 6. Theoretical Insight into the Emission Properties of the Luciferin and Oxyluciferin of Latia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Assays for Transcriptional Activity Based on the Luciferase Reporter Gene | Springer Nature Experiments [experiments.springernature.com]
- 9. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Latia luciferin as a Probe for Specific Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the emission of light by living organisms, offers a highly sensitive and versatile tool for a multitude of biological assays. The unique properties of the Latia neritoides bioluminescent system, centered around its specific luciferin (B1168401) and luciferase, present novel opportunities for the development of targeted enzymatic probes. Latia luciferin, an enol formate (B1220265) derivative of an aliphatic aldehyde, participates in a reaction catalyzed by Latia luciferase, a flavoprotein, to produce a distinct greenish light.[1] This system's specificity provides a low-background platform for assay development.
This document outlines the principles and protocols for utilizing this compound as a probe for specific enzymatic activities beyond its native luciferase. By employing a "caged" probe strategy, this compound can be chemically modified with a substrate for a target enzyme. Enzymatic cleavage of this "caging" group liberates the luciferin, which can then react with Latia luciferase to generate a luminescent signal directly proportional to the activity of the target enzyme. This approach enables the development of highly specific and sensitive assays for a wide range of enzymes, facilitating drug discovery and basic research.
Principle of the Caged this compound Assay
The core of this application lies in the design of a chemically modified, inactive form of this compound, termed a "caged" luciferin. This modification involves the covalent attachment of a specific enzyme substrate to a functional group on the this compound molecule that is critical for its interaction with Latia luciferase. In its caged form, the luciferin cannot be recognized by the luciferase, and thus, no light is produced.
Upon introduction of the target enzyme, the enzyme recognizes and cleaves its specific substrate (the caging group). This enzymatic action releases the unmodified, active this compound. The liberated luciferin is then available to react with Latia luciferase in the presence of oxygen, leading to the emission of light. The intensity of the bioluminescent signal is directly proportional to the concentration of the active enzyme, allowing for quantitative measurement of its activity.
This principle can be adapted to create probes for various enzymes by selecting appropriate caging groups. For instance, caging this compound with a phosphate (B84403) group would create a probe for phosphatases, while a peptide cage would be suitable for detecting specific proteases.
Materials and Reagents
-
Latia Luciferase (recombinant, purified)
-
Caged this compound Probe (e.g., Esterase-sensitive this compound Probe)
-
Enzyme of Interest (e.g., Porcine Liver Esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2)
-
Test Compounds (for inhibitor screening)
-
DMSO (for dissolving test compounds)
-
96-well or 384-well white, opaque microplates
-
Luminometer
Experimental Protocols
Protocol 1: Synthesis of an Esterase-Sensitive Caged this compound Probe
This protocol describes a hypothetical synthesis of a caged this compound probe designed to be a substrate for esterases. The hydroxyl group of an analog of this compound is protected with an acetate (B1210297) group, which can be cleaved by esterases to release the active luciferin.
Materials:
-
This compound analog with a free hydroxyl group
-
Acetic anhydride (B1165640)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve the this compound analog (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere.
-
Add pyridine (2 equivalents) to the solution and cool to 0°C.
-
Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the organic layer with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the acetylated (caged) this compound probe.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Esterase Activity Assay
This protocol details the use of the synthesized caged this compound probe to measure the activity of an esterase, such as porcine liver esterase.
1. Reagent Preparation:
-
Caged this compound Stock Solution (10 mM): Dissolve the synthesized probe in DMSO.
-
Latia Luciferase Working Solution (1 µg/mL): Dilute the stock solution of Latia luciferase in assay buffer.
-
Esterase Working Solution (Variable Concentration): Prepare a serial dilution of the esterase in assay buffer.
2. Assay Procedure:
-
To the wells of a 96-well white, opaque microplate, add 50 µL of assay buffer.
-
Add 10 µL of the esterase working solution at various concentrations to the respective wells.
-
Add 20 µL of the Latia luciferase working solution to all wells.
-
To initiate the reaction, add 20 µL of the 10 mM caged this compound stock solution to all wells.
-
Immediately place the plate in a luminometer and measure the luminescence signal at regular intervals (e.g., every minute) for 30-60 minutes.
3. Data Analysis:
-
Plot the luminescence intensity versus time for each esterase concentration.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Plot the reaction rate against the esterase concentration to determine the enzyme's kinetic parameters.
Protocol 3: High-Throughput Screening (HTS) for Esterase Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of the target esterase.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 2.
-
Test Compound Plate: Prepare a plate with test compounds serially diluted in DMSO.
2. Assay Procedure:
-
To the wells of a 384-well plate, add 20 µL of assay buffer.
-
Add 1 µL of the test compound solution from the compound plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Add 10 µL of the esterase working solution (at a concentration that gives a robust signal, e.g., EC80).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Add 10 µL of a pre-mixed solution containing Latia luciferase and the caged this compound probe.
-
Immediately measure the luminescence in a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percent inhibition for each compound compared to the DMSO control.
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
Data Presentation
Table 1: Kinetic Parameters of Esterase with Caged this compound Probe
| Parameter | Value |
| Km | Hypothetical Value (e.g., 15 µM) |
| Vmax | Hypothetical Value (e.g., 5000 RLU/s) |
| kcat | Hypothetical Value (e.g., 10 s-1) |
Table 2: Results of a High-Throughput Screen for Esterase Inhibitors
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 85.2 |
| Cmpd-002 | 10 | 5.6 |
| Cmpd-003 | 10 | 92.1 |
| Positive Control | 1 | 98.5 |
| Negative Control | - | 0 |
Visualizations
Caption: Signaling pathway of the caged this compound assay.
Caption: Experimental workflow for an enzyme activity assay.
Caption: High-throughput screening workflow for enzyme inhibitors.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Latia Luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Latia luciferin (B1168401) in high-throughput screening (HTS) assays. While less common than firefly luciferin, the unique biochemical properties of the Latia bioluminescence system offer distinct advantages for specific assay designs, particularly in drug discovery and oxidative stress research.
Introduction to Latia luciferin Bioluminescence
The bioluminescent system of the freshwater limpet Latia neritoides is unique among known luciferin-luciferase reactions. The light-emitting reaction involves the enzyme Latia luciferase, its substrate this compound, a purple protein cofactor, and molecular oxygen.[1][2][3] The oxidation of this compound results in the production of a ketone, formic acid, carbon dioxide, and a characteristic greenish light.[1][2][3] This system does not require adenosine (B11128) triphosphate (ATP), a key differentiator from the well-known firefly luciferase system. This ATP-independence makes this compound-based assays particularly suitable for screening targets that directly modulate ATP levels, as it avoids potential interference with the reporter system itself.
Applications in High-Throughput Screening
The this compound system can be adapted for various HTS applications, including:
-
Enzyme Inhibition Assays: Assays can be designed where the activity of a target enzyme is coupled to the production or consumption of a component of the Latia bioluminescence reaction.
-
Superoxide (B77818) Detection: Due to its oxidative reaction mechanism, assays utilizing this compound may be developed for the detection of reactive oxygen species (ROS), such as the superoxide anion.
-
Reporter Gene Assays: In genetically engineered cell lines, the expression of Latia luciferase can be placed under the control of a specific promoter of interest.
Signaling Pathway and Reaction Mechanism
The bioluminescence of this compound is a complex biochemical process. The simplified reaction involves the oxidation of this compound, catalyzed by Latia luciferase in the presence of a purple protein cofactor and molecular oxygen. The reaction proceeds through a proposed dioxetanone intermediate, which upon decomposition, releases light.
Experimental Protocols
The following are detailed, representative protocols for HTS assays utilizing the this compound system.
HTS Assay for Screening Inhibitors of a Hypothetical Superoxide-Producing Enzyme
This protocol describes a cell-based HTS assay to screen for inhibitors of a hypothetical enzyme, "SuperOxidase," that produces superoxide radicals, which in turn enhance the oxidation of this compound.
Workflow Diagram:
Materials and Reagents:
-
HEK293 cells stably expressing "SuperOxidase"
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
384-well white, solid-bottom assay plates
-
This compound stock solution (10 mM in ethanol)
-
Recombinant Latia luciferase
-
Purified Purple Protein Cofactor
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Test compounds library
-
Known inhibitor of "SuperOxidase" (positive control)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-"SuperOxidase" cells to a concentration of 2 x 105 cells/mL in culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a compound plate by diluting test compounds and controls in assay buffer. The final concentration of DMSO should be ≤ 0.5%.
-
Using a liquid handler, transfer 10 µL of the compound dilutions to the cell plate.
-
Include wells with a known inhibitor (positive control) and DMSO only (negative control).
-
Incubate the plate at 37°C for 1 hour.
-
-
Luminescence Detection:
-
Prepare a detection reagent by mixing this compound, Latia luciferase, and the purple protein cofactor in assay buffer to final concentrations of 100 µM, 1 µg/mL, and 0.5 µg/mL, respectively.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader with a 1-second integration time.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound: % Inhibition = 100 x (1 - (Signalcompound - Signalbkg) / (SignalDMSO - Signalbkg)) where Signalbkg is the average signal from wells with no cells.
-
Determine the Z'-factor to assess assay quality: Z' = 1 - (3 x (SDDMSO + SDinhibitor)) / |MeanDMSO - Meaninhibitor| A Z'-factor > 0.5 indicates a robust assay.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
-
Perform dose-response curves for hit compounds to determine their IC50 values.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format. The following tables provide illustrative examples of data that would be generated from the protocol described above.
Table 1: HTS Assay Performance Metrics (Illustrative Data)
| Parameter | Value | Interpretation |
| Signal-to-Background (S/B) | 150 | High signal window, indicating good assay sensitivity. |
| Signal-to-Noise (S/N) | 85 | Low data variability relative to the signal window. |
| Z'-Factor | 0.78 | Excellent assay robustness, suitable for HTS. |
| CV (%) for Controls | < 10% | Good reproducibility of control wells. |
Table 2: Dose-Response Data for a Hit Compound (Illustrative Data)
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 85.4 |
| 3 | 60.3 |
| 1 | 45.2 |
| 0.3 | 20.7 |
| 0.1 | 5.1 |
| IC50 (µM) | 1.2 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | - Insufficient enzyme/substrate concentration- Low cell number or target expression- Inappropriate buffer conditions | - Optimize concentrations of this compound, luciferase, and cofactor.- Increase cell seeding density.- Test different pH and salt concentrations in the assay buffer. |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogeneous cell suspension.- Use calibrated liquid handling equipment.- Avoid using the outer wells of the plate or fill them with buffer. |
| Z'-factor < 0.5 | - High variability in controls- Small signal window | - Address sources of variability (see above).- Optimize assay conditions to increase the difference between positive and negative controls. |
These application notes provide a framework for developing and implementing HTS assays using the this compound bioluminescence system. While not as widely adopted as other luciferin systems, its unique ATP-independent mechanism presents a valuable tool for specific drug discovery and research applications. Careful optimization of assay parameters is crucial for achieving robust and reliable results.
References
- 1. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 3. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Latia luciferin-Based Bioluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioluminescent system of the freshwater snail Latia neritoides presents a unique chemiluminescent reaction. Unlike the well-characterized firefly and Renilla luciferase systems, the Latia system is ATP-independent and involves the oxidation of a specific luciferin (B1168401) by a flavoprotein enzyme, in conjunction with a "purple protein" cofactor.[1][2] This distinct mechanism offers potential advantages in specific assay contexts where ATP levels may fluctuate or are under investigation.
These application notes provide an overview of the Latia bioluminescence system and present detailed, albeit theoretical, protocols for its application in key bioassays. It is important to note that the practical implementation of these assays is currently limited by the lack of commercially available Latia luciferin, luciferase, and its specific cofactor. Furthermore, the gene sequence for Latia luciferase has not been publicly documented, hindering the development of reporter gene constructs. The following protocols are therefore based on the known biochemical properties of the Latia system and have been adapted from established bioluminescence assays.
Principle of Latia Bioluminescence
The light-emitting reaction of Latia neritoides involves the following components:
-
This compound: An enol formate (B1220265) derivative of an aliphatic aldehyde.[2][3]
-
Purple Protein: A required cofactor for the luminescent reaction.[1][2]
-
Molecular Oxygen (O₂): The oxidant in the reaction.
The proposed reaction mechanism involves the luciferase-catalyzed oxidation of this compound, leading to the formation of an excited-state product that emits green light upon relaxation.[1][4] A key characteristic of this system is its independence from adenosine (B11128) triphosphate (ATP).
Quantitative Data Summary
Table 1: Enzymatic Properties of Latia Luciferase
| Parameter | Value | Reference |
| Optimal pH | ~7.2 | [5] |
| Specific Activity | 3.59 x 10⁸ RLU/mg | [5] |
Table 2: Hypothetical Kinetic and Stability Parameters for Latia Bioluminescence Assay
| Parameter | Hypothetical Value | Notes |
| Km for this compound | 10 - 100 µM | Assumed based on typical enzyme-substrate affinities. |
| Vmax | Variable | Dependent on enzyme concentration and assay conditions. |
| Signal Half-life | 30 - 60 minutes | Assumed "glow" type kinetics, but requires experimental validation. |
Signaling Pathway Analysis
Luciferase reporter assays are powerful tools for studying the activity of signaling pathways. A gene encoding a luciferase is placed under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to the expression of the luciferase, and the resulting luminescence is proportional to the pathway's activity. While not yet implemented with Latia luciferase due to the unknown gene sequence, a hypothetical workflow is presented below.
Experimental Protocols
Important Note: The following protocols are proposed methodologies and have not been validated due to the current unavailability of Latia luciferase, luciferin, and the purple protein cofactor. These protocols will require significant optimization once the necessary reagents become accessible.
Protocol 1: Hypothetical Latia Luciferase Reporter Gene Assay
This protocol describes the steps for a reporter gene assay using a hypothetical cell line stably expressing Latia luciferase under the control of a promoter of interest.
Materials:
-
Mammalian cells stably transfected with a Latia luciferase reporter construct
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
This compound solution (concentration to be optimized)
-
Purified Purple Protein cofactor (concentration to be optimized)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Cell Seeding: Seed the stably transfected cells in a 96-well white, opaque microplate at a density of 1 x 10⁴ to 2 x 10⁵ cells per well in 100 µL of cell culture medium.
-
Cell Treatment: After 24 hours, treat the cells with the compounds or stimuli of interest for the desired period.
-
Cell Lysis:
-
Remove the cell culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Assay Reagent Preparation (prepare immediately before use):
-
Prepare the Latia Assay Reagent by diluting the this compound and purple protein cofactor in Assay Buffer to their optimal concentrations.
-
-
Luminescence Measurement:
-
Add 50-100 µL of the prepared Latia Assay Reagent to each well of the 96-well plate containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized (e.g., 1 second).
-
Protocol 2: Hypothetical Latia Bioluminescence-Based Cell Viability Assay
This protocol outlines a method to assess cell viability by measuring the activity of a constitutively expressed Latia luciferase, which is released upon cell lysis. This assay assumes that the luciferase activity is proportional to the number of viable cells.
Materials:
-
Mammalian cells stably expressing Latia luciferase
-
Cell culture medium and supplements
-
Test compounds for cytotoxicity testing
-
Lysis/Assay Reagent (a single reagent containing Lysis Buffer components, this compound, and purple protein cofactor)
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque microplate at a density of 5,000 to 20,000 cells per well in 100 µL of medium.
-
Compound Treatment: After 24 hours, add various concentrations of the test compounds to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Luminescence Measurement:
-
Equilibrate the plate and the Lysis/Assay Reagent to room temperature.
-
Add 100 µL of the Lysis/Assay Reagent to each well.
-
Mix briefly on an orbital shaker to induce lysis and initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells by comparing the luminescence of treated wells to the untreated control wells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Considerations and Future Perspectives
The development of robust and widely applicable this compound-based assays is contingent on several key advancements:
-
Cloning and Expression of Latia Luciferase: The identification and sequencing of the Latia luciferase gene are paramount. This will enable the production of recombinant luciferase and the construction of reporter vectors for gene expression and signaling pathway studies.
-
Commercial Availability of Reagents: The synthesis and commercialization of this compound and the purple protein cofactor are essential for making these assays accessible to the research community.
-
Assay Optimization: Once the reagents are available, extensive optimization of assay conditions, including substrate concentrations, buffer composition, and signal kinetics, will be necessary.
The ATP-independent nature of the Latia bioluminescence system holds promise for applications where cellular ATP levels are a variable, such as in studies of cellular metabolism, hypoxia, or cytotoxicity. Further research into this unique bioluminescent system may unlock new possibilities for sensitive and reliable bioassays in drug discovery and fundamental research.
References
-
Shimomura, O., Johnson, F. H., & Kohama, Y. (1972). Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria. Proceedings of the National Academy of Sciences, 69(8), 2086-2089.[1][2]
-
Shimomura, O., & Johnson, F. H. (1968). The structure of this compound. Biochemistry, 7(5), 1734-1738.
-
Ohmiya, Y., Kojima, S., Nakamura, M., & Niwa, H. (2005). Bioluminescence in the limpet-like snail, Latia neritoides. Chemistry & biology, 12(9), 973-980.
-
Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Thermo Fisher Scientific. (n.d.). Stable Cell Line Generation.
-
EC 1.14.99.21. (n.d.). In BRENDA - The Comprehensive Enzyme Information System. Retrieved from --INVALID-LINK--
-
Shimomura, O., & Johnson, F. H. (1972). The purple protein cofactor in the bioluminescence of Latia. Biochemistry, 11(9), 1602-1608.
-
Ohmiya, Y., et al. (2005). Bioluminescence in the Limpet-Like Snail, Latia neritoides. ResearchGate.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
Application Notes and Protocols for Cell-Based Assays with Latia Luciferin Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the production of light by living organisms, has provided molecular biology with a powerful toolkit for reporter gene assays, high-throughput screening, and in vivo imaging. While firefly, Renilla, and engineered luciferases like NanoLuc® dominate the landscape of cell-based assays, the unique bioluminescent system from the freshwater limpet Latia neritoides presents a fascinating area of biochemical exploration. This document provides a detailed overview of the Latia luciferin-luciferase system, its known biochemical mechanism, and a prospective look into its potential, though currently undeveloped, applications in cell-based assays.
The Latia system is distinct from commonly used luciferases, primarily due to its multi-component nature and its flavin-dependent mechanism.[1] To date, the this compound-luciferase system has not been adapted for routine use as a reporter in cell-based assays, and commercial reagents are not available for this purpose. The information presented here is based on the fundamental biochemical understanding of this unique system and offers a conceptual framework for its potential future applications.
Principle of Latia Bioluminescence
The bioluminescence of Latia neritoides is a complex enzymatic reaction that differs significantly from the ATP-dependent reaction of firefly luciferase. The key components of the Latia system are:
-
Latia Luciferase: A flavoprotein that acts as the enzyme catalyst.[1] It has a tightly bound flavin group which is believed to be the light-emitter.[1]
-
Latia Luciferin (B1168401): The substrate, which is a specific enol formate (B1220265) derivative of an aliphatic aldehyde.[1]
-
Purple Protein: A necessary cofactor for the light-emitting reaction.[1]
-
Molecular Oxygen (O₂): Required for the oxidative reaction.
The overall reaction involves the oxidation of this compound by two molecules of oxygen, catalyzed by the luciferase in the presence of the purple protein cofactor. This reaction yields a ketone, formic acid, carbon dioxide, and emits a bright green light.[1]
Signaling Pathway of Latia Bioluminescence
Caption: Biochemical pathway of Latia neritoides bioluminescence.
Comparison with Commonly Used Luciferase Systems
The complexity of the Latia system contrasts with the more straightforward mechanisms of widely used luciferases, which has been a major factor in its limited adoption for cell-based assays.
| Feature | Latia Luciferase | Firefly Luciferase | Renilla Luciferase | NanoLuc® |
| Origin | Latia neritoides (freshwater limpet) | Photinus pyralis (firefly) | Renilla reniformis (sea pansy) | Engineered from Oplophorus gracilirostris (deep-sea shrimp) |
| Substrate | This compound (enol formate) | D-Luciferin | Coelenterazine | Furimazine |
| Cofactors | Purple Protein, O₂ | ATP, O₂, Mg²⁺[2] | O₂ | O₂ |
| Light Emission | Green | Yellow-Green (~560 nm)[2] | Blue (~480 nm)[2] | Blue (~460 nm) |
| Signal Intensity | Moderate | High | Moderate | Very High |
| Signal Stability | Not well characterized in vitro | Flash or Glow kinetics available | Flash kinetics | Glow kinetics (long half-life)[3] |
| Cellular Location | Native system is secreted | Intracellular | Intracellular | Intracellular or Secreted versions available |
| Commercial Availability | Not available | Widely available | Widely available | Widely available |
Potential Applications in Cell-Based Assays (Conceptual)
While not yet realized, the unique properties of the Latia system could offer novel opportunities in drug discovery and cell signaling research if the system were to be engineered for cell-based applications.
Reporter Gene Assays for Gene Expression Studies
Conceptually, the gene for Latia luciferase could be cloned and used as a reporter, similar to firefly luciferase. However, this would require co-expression of the purple protein cofactor, or engineering a fusion protein, to reconstitute the active system within mammalian cells.
High-Throughput Screening (HTS) for Drug Discovery
A stable, engineered Latia luciferase system could be used in HTS campaigns. Its unique substrate and cofactor requirements might offer advantages in reducing off-target effects from compound libraries that interfere with ATP-dependent luciferases.
Multiplexed Assays
The distinct substrate of this compound could enable its use in multiplexed assays with other luciferase systems. For example, a dual-reporter assay could theoretically be designed using the Latia system and the firefly system, with sequential addition of their respective substrates to measure two independent cellular events in the same sample.
Experimental Protocols (Hypothetical)
The following protocols are conceptual and outline the necessary steps that would be required to develop and utilize a Latia-based reporter gene assay. These are not established protocols and would require significant research and development.
Hypothetical Protocol 1: Development of a Latia Luciferase Reporter Cell Line
-
Gene Synthesis and Cloning: Codon-optimize and synthesize the genes for Latia luciferase and the purple protein for mammalian expression.
-
Vector Construction: Clone the synthesized genes into a mammalian expression vector. A promoter of interest would drive the expression of Latia luciferase, while a constitutive promoter would drive the expression of the purple protein.
-
Cell Line Transfection and Selection: Transfect a suitable mammalian cell line with the expression vector. Select for stably transfected cells using an appropriate antibiotic resistance marker.
-
Clonal Selection and Validation: Isolate and expand single-cell clones. Validate the expression and activity of the Latia luciferase system by lysing the cells and adding this compound and O₂-saturated buffer, followed by measurement of luminescence.
Hypothetical Protocol 2: Latia-Based Reporter Gene Assay for Promoter Activity
Objective: To measure the activity of a specific promoter in response to a treatment (e.g., a small molecule compound).
Materials:
-
Stable cell line expressing the Latia luciferase reporter system under the control of the promoter of interest.
-
Cell culture medium and reagents.
-
Test compounds.
-
This compound substrate solution.
-
Cell lysis buffer.
-
Opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable Latia reporter cell line into a 96-well opaque microplate at a predetermined density and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control. Incubate for a desired period (e.g., 6, 24, or 48 hours).
-
Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Incubate at room temperature with gentle shaking for 15 minutes to ensure complete cell lysis.
-
Luminescence Measurement: a. Prime the luminometer's injector with the this compound substrate solution. b. Place the 96-well plate into the luminometer. c. Inject the this compound substrate into each well and measure the resulting luminescence. The signal should be integrated over a defined period (e.g., 1-10 seconds).
-
Data Analysis: a. Subtract the background luminescence from wells with no cells. b. Normalize the luminescence signal of treated cells to that of vehicle-treated cells. c. Plot the dose-response curve to determine the EC₅₀ or IC₅₀ of the compound.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for a cell-based assay using a Latia luciferase reporter system.
Challenges and Future Perspectives
The primary hurdle in developing the this compound system for cell-based assays is its multi-component nature. Reconstituting a functional three-part system (luciferase, luciferin, and purple protein) within a mammalian cell and ensuring proper stoichiometry and function is a significant bioengineering challenge.
Future research could focus on:
-
Engineering a Simplified System: Creating a fusion protein of the luciferase and the purple protein, or engineering the luciferase to function without the cofactor.
-
Recombinant Production: Developing robust methods for the recombinant production of Latia luciferase and purple protein, as well as a scalable synthesis of this compound.
-
Directed Evolution: Using directed evolution to improve the stability, light output, and kinetic properties of Latia luciferase for assay applications.
Conclusion
The Latia neritoides bioluminescence system offers a unique enzymatic mechanism that is scientifically intriguing. However, it is not currently utilized in mainstream cell-based assays due to its complexity and the lack of commercially available, engineered reagents. The protocols and applications described herein are conceptual and serve to illustrate the potential of this system. For current research needs, established luciferase systems such as firefly, Renilla, and NanoLuc® offer validated, sensitive, and readily available tools for researchers, scientists, and drug development professionals. Further research and bioengineering would be required to harness the Latia system for practical applications in the laboratory.
References
Application Notes and Protocols for Non-invasive Imaging with Latia luciferin
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The following application notes and protocols are provided based on the current scientific understanding of the Latia bioluminescence system. It is critical to note that, to date, there are no published studies demonstrating the use of Latia luciferin (B1168401) for non-invasive imaging in animal models . The research on this unique system has been primarily focused on its biochemical characterization. Therefore, the experimental protocols provided below are hypothetical and extrapolated from standard practices in the field of in vivo bioluminescence imaging with other luciferins, such as D-luciferin and coelenterazine. They are intended to serve as a conceptual guide for researchers interested in exploring the potential of the Latia system for in vivo imaging.
Introduction to the Latia Bioluminescence System
The bioluminescent system of the freshwater snail Latia neritoides, found only in New Zealand, is chemically distinct from other well-known luciferin-luciferase systems. It produces a bright green luminescence through a unique enzymatic reaction.
-
Latia Luciferin: The substrate is (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate (B1220265), a sesquiterpenoid formate ester.[1][2][3]
-
Latia Luciferase: The enzyme is a flavoprotein that has a tightly bound flavin group, which is believed to be the light-emitting species.[4][5]
-
Cofactor: The reaction also requires a "purple protein" as a cofactor.[4][5]
-
Reaction: The luciferase catalyzes the oxidation of this compound by molecular oxygen, resulting in the formation of a ketone, formic acid, carbon dioxide, and the emission of green light.[4][5][6]
The complexity of this system, including the requirement for a specific protein cofactor and the nature of the luciferase as a flavoprotein, presents significant challenges for its adaptation as a reporter system in mammalian cells and animal models.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.35 g/mol | [2] |
| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | [2] |
| Boiling Point | 313.8°C at 760 mmHg | [2] |
| Density | 0.927 g/cm³ | [2] |
| LogP | 5.005 | [2] |
Bioluminescence Reaction of this compound
The biochemical pathway for light production in Latia neritoides is a multi-step enzymatic process. A diagram illustrating the proposed reaction is shown below.
Hypothetical Protocols for In Vivo Imaging with this compound
The following protocols are theoretical and assume the future availability of a genetically encodable Latia luciferase reporter and a method for co-expression or delivery of the purple protein cofactor in mammalian cells, as well as a synthetic source of this compound.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
Synthetic this compound
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ or Mg²⁺
-
Vehicle for solubilization of a hydrophobic compound (e.g., DMSO, Cremophor EL)
-
Sterile, 0.22 µm syringe filters
-
Sterile tubes
Procedure:
-
Due to the hydrophobic nature of this compound (LogP ~5), it will likely be insoluble in aqueous solutions. A stock solution should be prepared by dissolving the luciferin in a minimal amount of a biocompatible organic solvent like DMSO.
-
Further dilute the stock solution in a vehicle suitable for in vivo use, such as a mixture of Cremophor EL and saline, to the desired final concentration. The final concentration of the organic solvent should be minimized (e.g., <5% DMSO).
-
Vortex the solution thoroughly to ensure complete mixing.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh for each experiment to avoid degradation. Protect the solution from light.
In Vivo Bioluminescence Imaging Protocol
Objective: To perform non-invasive imaging of cells expressing Latia luciferase in a small animal model.
Animal Model:
-
Mice subcutaneously or orthotopically implanted with cells stably expressing Latia luciferase and the purple protein cofactor.
Materials:
-
Prepared this compound solution
-
Anesthetized mice with reporter-expressing cells
-
In vivo imaging system (e.g., IVIS, Ami HT) equipped with a sensitive CCD camera
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) and place it inside the imaging chamber.
-
Acquire a baseline image before substrate administration.
-
Administer the prepared this compound solution to the mouse. The route of administration (intraperitoneal, intravenous, or subcutaneous) will need to be optimized. A starting dose might be in the range of 100-200 mg/kg, similar to other luciferins.
-
Immediately begin acquiring a series of images over time (e.g., every 1-5 minutes for up to 60 minutes) to determine the pharmacokinetic profile of the luciferin and the time to peak signal.
-
Analyze the images using appropriate software to quantify the bioluminescent signal (e.g., in photons/second/cm²/steradian).
Hypothetical Experimental Workflow
The logical flow for developing and utilizing this compound for in vivo imaging would follow a multi-stage process, from genetic engineering to data analysis.
Future Perspectives and Challenges
The development of the Latia bioluminescence system for in vivo imaging faces several hurdles:
-
Genetic Engineering: The genes for both the Latia luciferase and the purple protein cofactor would need to be cloned and expressed efficiently in mammalian cells.
-
Cofactor Requirement: The necessity of the purple protein adds a layer of complexity compared to single-component luciferase systems.
-
Substrate Synthesis and Delivery: A scalable synthesis for this compound would be required. Its hydrophobicity presents challenges for formulation and delivery in aqueous biological systems.
-
Pharmacokinetics and Biodistribution: Extensive studies would be needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.
Despite these challenges, the unique chemical nature of the Latia system could potentially offer novel properties, such as different emission spectra or kinetics, that could complement existing bioluminescence imaging technologies if these hurdles are overcome.
References
- 1. Latia neritoides - Wikipedia [en.wikipedia.org]
- 2. This compound (21730-91-6) for sale [vulcanchem.com]
- 3. Luciferin - Wikipedia [en.wikipedia.org]
- 4. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
Application Notes and Protocols for Engineering Latia Luciferase for Improved Brightness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the production of light by living organisms, has become an invaluable tool in biological research and drug development. Luciferases, the enzymes responsible for bioluminescence, are widely used as reporters to study gene expression, protein-protein interactions, and cellular processes. Latia neritoides, a freshwater limpet native to New Zealand, possesses a unique bioluminescence system. Its luciferase catalyzes the oxidation of a specific luciferin (B1168401), resulting in the emission of green light. While the native Latia luciferase is a powerful tool, engineering this enzyme for improved brightness can significantly enhance its sensitivity and utility in various applications.
This document provides a comprehensive guide to the principles and methodologies for engineering Latia luciferase to achieve enhanced luminescence. While specific examples of engineered Latia luciferase with improved brightness are not extensively documented in publicly available literature, the principles and protocols outlined here are based on successful strategies applied to other luciferases, such as those from firefly and Renilla. These notes are intended to provide a foundational framework for researchers to design and execute experiments aimed at developing brighter Latia luciferase variants.
Principles of Enhancing Luciferase Brightness
The brightness of a bioluminescent reaction is a function of several factors, including the catalytic efficiency of the luciferase, its stability, and the quantum yield of the reaction. Engineering efforts typically focus on modifying the luciferase gene through mutagenesis to improve these properties.
Key strategies include:
-
Site-Directed Mutagenesis: This technique involves introducing specific mutations at targeted locations in the luciferase gene. Rational design of mutations often targets the active site or regions known to influence substrate binding and catalysis. For instance, mutations in firefly luciferase at residues like His245 and Thr343 have been shown to affect its catalytic activity and emission spectrum[1].
-
Random Mutagenesis: This approach introduces random mutations across the entire gene, creating a library of luciferase variants. High-throughput screening methods are then used to identify mutants with desired properties, such as increased brightness.
-
Consensus-Guided Mutagenesis: This strategy involves comparing the amino acid sequences of related luciferases to identify conserved residues that are likely important for function. Mutating non-conserved residues to the consensus sequence can sometimes lead to improved stability and activity.
Experimental Workflow
A typical workflow for engineering Latia luciferase for improved brightness involves several key steps, from designing and creating mutants to expressing, purifying, and characterizing the engineered enzymes.
Data Presentation: Quantitative Comparison of Luciferase Variants
Systematic evaluation of engineered luciferase variants is crucial. The following tables provide a template for organizing and presenting quantitative data to facilitate the comparison of different mutants.
Table 1: Relative Brightness of Engineered Latia Luciferase Variants
| Luciferase Variant | Mutation(s) | Relative Luminescence (%) (Compared to Wild-Type) | Fold Increase in Brightness |
| Wild-Type (WT) | None | 100 | 1.0 |
| Mutant 1 | e.g., A123X | Data | Data |
| Mutant 2 | e.g., B456Y, C789Z | Data | Data |
| ... | ... | ... | ... |
Table 2: Kinetic Parameters of Engineered Latia Luciferase Variants
| Luciferase Variant | Km for Luciferin (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type (WT) | Data | Data | Data |
| Mutant 1 | Data | Data | Data |
| Mutant 2 | Data | Data | Data |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Latia Luciferase
This protocol describes a general method for introducing point mutations into the Latia luciferase gene using a plasmid DNA template.
Materials:
-
Plasmid DNA containing the wild-type Latia luciferase gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5-50 ng of template plasmid DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of His-tagged Latia Luciferase
This protocol describes the expression of His-tagged Latia luciferase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., B-PER™)
-
Lysozyme (B549824) and DNase I
-
Ni-NTA agarose (B213101) resin
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) for potentially better protein folding.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate at room temperature for 15 minutes.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA resin with wash buffer.
-
Add the cleared lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged luciferase from the resin using elution buffer.
-
-
Verification: Analyze the purified protein by SDS-PAGE to assess purity and concentration.
Protocol 3: Bioluminescence Assay for Latia Luciferase Activity
This protocol describes a basic method for measuring the light output of purified Latia luciferase. The bioluminescence of Latia luciferase involves its luciferin and a "purple protein" cofactor[3].
Materials:
-
Purified Latia luciferase
-
Latia luciferin solution
-
Purified purple protein cofactor (if available)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Luminometer
-
Opaque 96-well plates or luminometer tubes
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature.
-
Assay Setup:
-
In a 96-well plate or luminometer tube, add a specific amount of purified Latia luciferase diluted in assay buffer.
-
If using, add the purple protein cofactor.
-
-
Initiate Reaction:
-
Place the plate or tube in the luminometer.
-
Inject the this compound solution to start the reaction.
-
-
Measure Luminescence: Immediately measure the light output (in Relative Light Units, RLU) for a defined period (e.g., 10 seconds).
Note: The optimal concentrations of luciferase, luciferin, and cofactor, as well as the assay buffer composition, may need to be empirically determined.
Signaling Pathway and Logical Relationships
The bioluminescent reaction of Latia luciferase is a complex process. The following diagram illustrates the key components and their interaction.
Conclusion
Engineering Latia luciferase for enhanced brightness holds significant promise for advancing its application as a reporter molecule. While the protocols and strategies outlined in this document are based on general principles of protein engineering, they provide a solid foundation for researchers to embark on the development of novel, brighter Latia luciferase variants. Systematic mutagenesis, coupled with robust expression, purification, and characterization methods, will be key to unlocking the full potential of this unique bioluminescent system.
References
- 1. Site-directed mutagenesis of firefly luciferase active site amino acids: a proposed model for bioluminescence color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Latia Luciferin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latia luciferin (B1168401), the substrate for the bioluminescent system of the freshwater limpet Latia neritoides, presents a unique chemical structure among luciferins, being a sesquiterpenoid with a characteristic enol formate (B1220265) functional group. The light-emitting reaction involves the oxidation of Latia luciferin by Latia luciferase, a flavoprotein, in the presence of a purple protein cofactor and molecular oxygen, resulting in the emission of green light.[1][2] The enol formate moiety is crucial for its bioluminescent activity. The study of this compound analogues is essential for understanding the structure-activity relationships of this distinct bioluminescent system and for developing novel bioluminescent probes for various research and diagnostic applications.
This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogues, specifically focusing on benzoate (B1203000) and phenyl-substituted derivatives.
Signaling Pathway and Experimental Workflow
The bioluminescence of Latia neritoides is a complex enzymatic process. The proposed pathway involves the oxidation of this compound to an excited-state oxyluciferin, which then transfers its energy to an unknown emitter within the luciferase, leading to the emission of green light.[1]
Caption: Proposed bioluminescent reaction pathway in Latia neritoides.
The general workflow for the synthesis and evaluation of this compound analogues involves the chemical synthesis of the target molecules, followed by purification and characterization, and finally, assessment of their bioluminescent activity using a luciferase-based assay.
Caption: General experimental workflow for this compound analogue research.
Quantitative Data Presentation
The following tables summarize the reported bioluminescent activities of synthesized this compound benzoate and phenyl-substituted analogues in comparison to the natural this compound.
Table 1: Bioluminescent Activity of this compound Benzoate Analogues [1][3]
| Compound | Substituent (R) | Relative Light Intensity (%)* | Total Light (%)** | Emission Max (nm) |
| Natural Luciferin | H (formate) | 100 | 100 | 536 |
| Analogue 1 | Phenyl | 4.0 | 85 | 536 |
| Analogue 2 | 4-Methylphenyl | 1.2 | 25 | 536 |
| Analogue 3 | 4-Methoxyphenyl | 1.1 | 22 | 536 |
| Analogue 4 | 4-Chlorophenyl | 0.8 | 16 | 536 |
| Analogue 5 | 4-(Trifluoromethyl)phenyl | 0.8 | 17 | 536 |
* Peak light intensity relative to natural this compound. ** Total light produced over 2 hours relative to natural this compound.
Table 2: Bioluminescent Activity of Phenyl-Substituted this compound Analogues [3]
| Compound | Ring Structure | Relative Light Intensity (%)* | Total Light (%)** | Emission Max (nm) |
| Natural Luciferin | 2,6,6-trimethylcyclohexene | 100 | 100 | 536 |
| Analogue 6 | Phenyl | — | — | — |
| Analogue 7 | 2,6-Dimethylphenyl | 7.2 | 6.4 | 536 |
| Analogue 8 | 2,4,6-Trimethylphenyl | 0.54 | 1.4 | 536 |
| Analogue 9 | 2,6-Diisopropylphenyl | 3.0 | 7.7 | 536 |
* Peak light intensity relative to natural this compound. ** Total light produced over 30 minutes relative to natural this compound. — No detectable activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Benzoate Analogues
This protocol is based on the synthetic route reported by Nakamura et al. (2004).[1] The key steps involve the formylation of β-ionone to the corresponding aldehyde, followed by enol esterification.
1.1. Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (Aldehyde Intermediate)
This synthesis can be achieved via a Vilsmeier-Haack reaction of a suitable precursor like β-ionone.
-
Materials:
-
β-ionone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (B1210297)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
-
-
Procedure:
-
To a solution of β-ionone (1.0 equiv) in DMF at 0 °C, add POCl₃ (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.
-
1.2. Synthesis of this compound Benzoate Analogues (Enol Esterification)
-
Materials:
-
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methylbenzoyl chloride, etc.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Preparative thin-layer chromatography (TLC) plates
-
Solvents for preparative TLC (e.g., hexane/ethyl acetate)
-
-
Procedure:
-
Dissolve the aldehyde intermediate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Add a solution of KHMDS (1.1 equiv) in THF dropwise to the aldehyde solution and stir for 30 minutes at -78 °C.
-
Add the desired substituted benzoyl chloride (1.2 equiv) to the reaction mixture and continue stirring at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, including the separation of E- and Z-isomers, using preparative TLC with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified analogues by NMR and mass spectrometry. The E- and Z-conformations can be determined by NOE experiments.[1]
-
Protocol 2: Preparation of Crude Latia Luciferase
This protocol provides a method for obtaining a crude enzyme extract from Latia neritoides for use in bioluminescence assays.[1] For more rigorous studies, further purification of the luciferase is recommended, following methods similar to those described by Shimomura and Johnson (1968).[1]
-
Materials:
-
Frozen Latia neritoides sample
-
50 mM Tris-HCl buffer (pH 7.6)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Homogenize the frozen Latia sample in ice-cold 50 mM Tris-HCl buffer (pH 7.6).
-
Centrifuge the homogenate at 7,000 rpm for 20 minutes at 4 °C.
-
Collect the supernatant containing the crude luciferase.
-
For the bioluminescence assay, dilute the supernatant 10-fold with the Tris-HCl buffer.
-
Protocol 3: Bioluminescence Assay of this compound Analogues
This protocol describes a method to measure the bioluminescent activity of the synthesized analogues.
-
Materials:
-
Synthesized this compound analogues
-
Natural this compound (as a positive control)
-
Crude or purified Latia luciferase solution
-
Luminometer
-
96-well microplates (opaque-walled)
-
-
Procedure:
-
Prepare stock solutions of the luciferin analogues and natural luciferin in ethanol. Due to the hydrophobic nature of these compounds, a co-solvent like ethanol is necessary.[1]
-
Prepare working solutions of the luciferin analogues at a final concentration of 58 µM in a buffer containing a specific concentration of ethanol (e.g., 10% final concentration, which was found to be optimal for natural luciferin).[1]
-
In a 96-well microplate, add 100 µL of the crude luciferase solution to each well.
-
Initiate the reaction by injecting 100 µL of the luciferin analogue solution into the wells.
-
Immediately measure the light emission using a luminometer. The total light output can be integrated over a period of time (e.g., 2 hours).[1]
-
Record the peak light intensity and the total light produced.
-
Compare the results to those obtained with natural this compound to determine the relative activity of the analogues.
-
Conclusion
The synthesis and evaluation of this compound analogues provide valuable insights into the chemical requirements of the Latia bioluminescent system. The protocols outlined here, based on published literature, offer a framework for researchers to synthesize and test novel analogues. Further optimization of the synthetic and assay conditions may be necessary depending on the specific properties of the analogues being investigated. The development of new analogues with enhanced properties, such as improved solubility, higher quantum yield, or shifted emission spectra, will be beneficial for the advancement of bioluminescence-based research and technologies.
References
Application Notes and Protocols: Latia luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latia luciferin (B1168401) is the substrate for the unique bioluminescence system found in the freshwater snail Latia neritoides. This system is distinct from other well-characterized bioluminescent systems, such as those from fireflies or bacteria. The light-emitting reaction involves the enzyme Latia luciferase, a purple protein cofactor, and the oxidation of Latia luciferin in the presence of molecular oxygen.[1][2] While the biochemical mechanism has been a subject of research, the direct application of this compound in microbiology is not yet well-established in scientific literature. However, by drawing parallels with other luciferin systems, we can explore its potential applications and provide generalized protocols.
Biochemistry of Latia Bioluminescence
The bioluminescent reaction of this compound is a complex process. It involves a flavoprotein enzyme, Latia luciferase, which has a tightly bound flavin group that acts as the light-emitter. The overall reaction includes the oxidation of this compound by two oxygen molecules, facilitated by a "purple protein" cofactor. This reaction yields a ketone, formic acid, carbon dioxide, and light.[1][2]
Potential Microbiological Applications
While specific applications for this compound in microbiology are not documented, its properties as a light-emitting substrate suggest several potential uses analogous to those of other luciferins like D-luciferin (firefly) and bacterial luciferin. These potential applications include:
-
Reporter Gene Assays: The Latia luciferase gene could theoretically be used as a reporter gene to study gene expression in various microorganisms. The expression of the luciferase, and thus the light emission upon addition of this compound, would be proportional to the activity of a promoter of interest.
-
In Vivo Imaging: Bioluminescence imaging is a powerful tool for tracking microbial infections in real-time within living organisms.[3][4] A microbial strain engineered to express Latia luciferase could potentially be visualized non-invasively after administration of this compound.
-
ATP Assays for Biomass Quantification: Many luciferin-luciferase reactions are ATP-dependent. If the Latia system were found to be ATP-dependent, it could be used to quantify the amount of ATP in a sample, which is directly proportional to the number of viable microbial cells.[5]
-
Drug Discovery and Screening: Reporter gene assays driven by the Latia system could be developed to screen for antimicrobial compounds that inhibit specific microbial pathways. A decrease in light output could indicate the efficacy of a potential drug.
Quantitative Data
The following table summarizes the known quantitative data for the components of the Latia bioluminescence system.
| Component | Molecular Mass | Notes |
| Latia luciferase | 173 kDa | A homo-hexameric glycoprotein (B1211001) composed of 31.6 kDa subunits.[6] |
| Purple Protein (Cofactor) | 39 kDa | Required for the bioluminescent reaction.[6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biochemical pathway of Latia bioluminescence and a generalized experimental workflow for a reporter gene assay.
Caption: Biochemical pathway of this compound bioluminescence.
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using luciferase to image bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. resmarsci.com [resmarsci.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Latia luciferin for Monitoring Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the production of light by living organisms, has provided a powerful tool for modern biological research in the form of reporter gene assays. These assays utilize the enzymatic reaction between a luciferase and its substrate, a luciferin (B1168401), to quantify gene expression with high sensitivity. While several luciferase systems, such as those from the firefly (Photinus pyralis) and Renilla sea pansy, are widely used, researchers are continually exploring novel systems with unique properties. One such system is from the freshwater limpet Latia neritoides, native to New Zealand. This document provides a detailed overview of the biochemistry of the Latia bioluminescence system, its current standing, and a prospective guide on how it could hypothetically be adapted for use in gene expression monitoring, alongside established protocols from analogous systems.
The Latia neritoides Bioluminescence System
The bioluminescence of Latia neritoides is unique among light-emitting organisms, producing a bright green glow. The biochemical reaction is distinct from other well-characterized luciferase systems.
Key Components:
-
Latia Luciferase: A flavoprotein enzyme. It has a tightly bound flavin group that is believed to be the actual light emitter.[1][2] The molecular mass of the purified luciferase has been reported to be around 173 kDa.
-
Latia Luciferin: The substrate for the reaction. It is an enol formate (B1220265) derivative of an aliphatic aldehyde.[1][2][3] This structure is chemically sensitive and unstable in water.
-
Purple Protein: A necessary cofactor for the reaction.[1][2]
-
Molecular Oxygen (O₂): The reaction is an oxidation, requiring two molecules of oxygen.[1][2]
Biochemical Reaction:
The luminescence in Latia involves the oxidation of this compound by molecular oxygen, a reaction catalyzed by Latia luciferase in the presence of the purple protein cofactor. The reaction yields a ketone, formic acid, carbon dioxide, and light.[1][2] A proposed mechanism suggests that the energy from the oxidation of luciferin is transferred to the flavin group on the luciferase, which then enters an excited state and emits light upon returning to its ground state.[4]
Signaling Pathway Diagram
Caption: Biochemical pathway of Latia neritoides bioluminescence.
This compound for Gene Expression: A Hypothetical Application
Currently, the this compound/luciferase system is not used as a reporter for gene expression. This is primarily due to the complexity of the system (requiring a protein cofactor) and the fact that the luciferase and cofactor genes have not been widely available and optimized for expression in common research cell lines (e.g., mammalian cells).
However, if these components were cloned and made available in expression vectors, the Latia system could potentially offer a novel reporter for multiplexed assays, where multiple gene activities are measured simultaneously. Its unique substrate and green light emission could be spectrally resolved from the blue-emitting Cypridina or red-emitting firefly systems.
Experimental Protocols: A Generic Luciferase Reporter Assay
The following protocols are based on a standard, well-established luciferase reporter system (e.g., Firefly or Cypridina). These provide a template for how a Latia-based assay would be structured.
Part 1: Cloning of the Promoter of Interest into a Luciferase Reporter Vector
-
Vector Selection: Choose a reporter vector containing the Latia luciferase gene downstream of a multiple cloning site (MCS). The vector should also contain a selectable marker (e.g., neomycin resistance) for stable cell line generation.
-
Promoter Amplification: Amplify the promoter region of your gene of interest from genomic DNA using PCR with primers that add restriction sites compatible with the MCS of the reporter vector.
-
Digestion and Ligation: Digest both the PCR product and the reporter vector with the chosen restriction enzymes. Purify the fragments and ligate the promoter into the vector.
-
Transformation and Verification: Transform the ligated plasmid into competent E. coli. Select for positive clones and verify the insert by restriction digest and DNA sequencing.
Part 2: Transfection of Cultured Cells
-
Cell Plating: The day before transfection, plate cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with your promoter-Latia luciferase construct using a suitable transfection reagent. Include a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
Part 3: Cell Lysis and Luciferase Assay
-
Prepare Lysis Buffer: Prepare a 1X lysis buffer by diluting a 5X stock solution with distilled water.
-
Lyse Cells: Remove the culture medium from the wells. Wash the cells once with Phosphate-Buffered Saline (PBS). Add an appropriate volume of 1X lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Prepare Assay Reagent: Prepare the Latia luciferase assay working solution by mixing the assay buffer, this compound, and the purple protein cofactor according to the manufacturer's instructions (hypothetical). Protect the solution from light.
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Measure Luminescence: Add the cell lysate to a white-walled, clear-bottom 96-well plate. Place the plate in a luminometer. Inject the Latia luciferase assay working solution and measure the light output immediately. The measurement is typically integrated over 1-10 seconds and expressed in Relative Light Units (RLUs).
Experimental Workflow Diagram
Caption: General workflow for a luciferase reporter gene assay.
Data Presentation
Quantitative data from a reporter gene assay should be presented clearly to allow for easy comparison between different experimental conditions. The following table is a template for how to structure such data.
| Experimental Condition | Promoter Construct | Normalized Luciferase Activity (RLU) | Fold Change vs. Control |
| Untreated Control | pGL4-PromoterX-LatiaLuc | 15,234 ± 876 | 1.0 |
| Drug A (10 µM) | pGL4-PromoterX-LatiaLuc | 76,170 ± 4,380 | 5.0 |
| Drug B (10 µM) | pGL4-PromoterX-LatiaLuc | 8,125 ± 543 | 0.5 |
| Untreated Control | pGL4-Basic (No Promoter) | 150 ± 25 | - |
| Drug A (10 µM) | pGL4-Basic (No Promoter) | 165 ± 30 | - |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. RLU = Relative Light Units.
Comparison with Other Luciferase Systems
To understand the potential advantages and disadvantages of a future Latia-based system, it is useful to compare its known properties with those of commonly used luciferases.
| Feature | Latia Luciferase | Firefly Luciferase | Cypridina Luciferase |
| Substrate | This compound | D-Luciferin | Cypridina Luciferin (Vargulin) |
| Cofactors | Purple Protein, O₂ | ATP, Mg²⁺, O₂ | O₂ |
| Emission Max | ~532 nm (Green) | ~560 nm (Yellow-Green) | ~462 nm (Blue) |
| Cellular Location | Intracellular (Presumed) | Intracellular | Secreted |
| Use in Reporter Assays | Not Established | Widespread | Established, good for multiplexing |
Conclusion and Future Perspectives
The Latia neritoides bioluminescence system presents a fascinating and unique biochemical pathway. While it is not currently employed for monitoring gene expression, its distinct components and spectral properties make it an intriguing candidate for future development in this area. The primary hurdles to overcome are the cloning, characterization, and optimization of the Latia luciferase and its cofactor for efficient expression and activity in heterologous systems. Should these challenges be met, the Latia system could provide a valuable new tool for researchers, particularly in the context of multiplexed reporter assays for drug discovery and the study of complex gene regulatory networks. The protocols and principles outlined in this document for established luciferase assays provide a solid foundation for the future development and application of this novel system.
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal Stability in Latia luciferin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize signal stability in Latia luciferin (B1168401) assays. The unique nature of the Latia neritoides bioluminescence system presents specific challenges and optimization opportunities.
Troubleshooting Guide
This guide addresses common issues encountered during Latia luciferin assays in a question-and-answer format.
Q1: Why is my luminescent signal weak or absent?
A weak or nonexistent signal can stem from several factors, from reagent integrity to suboptimal reaction conditions.
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Degraded Luciferin or Luciferase: this compound, like other luciferins, can be susceptible to degradation. Ensure that both the luciferin and the flavoprotein Latia luciferase have been stored correctly, protected from light and repeated freeze-thaw cycles.
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Suboptimal pH: The enzymatic activity of Latia luciferase is pH-dependent. The optimal pH for the reaction is approximately 7.2. Deviations from this pH can significantly reduce enzyme activity.
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Incorrect Temperature: While the optimal temperature for Latia luciferase has not been extensively documented, most luciferase assays perform optimally between 20-25°C. Higher temperatures can lead to enzyme denaturation and a loss of activity.[1]
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Insufficient Cofactor Concentration: The Latia bioluminescence reaction requires a "purple protein" as a cofactor.[2][3] Ensure that this cofactor is present in a sufficient, empirically determined concentration.
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Presence of Inhibitors: Contaminants in your sample or reagents can inhibit the luciferase enzyme. See the FAQ section for more on potential inhibitors.
Q2: My signal is decaying too rapidly. How can I improve its stability?
A rapidly decaying signal can make consistent measurements challenging.
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Optimize Reagent Concentrations: The relative concentrations of luciferin, luciferase, and the purple protein cofactor can influence signal kinetics. A higher initial concentration of luciferin may lead to a brighter but shorter-lived signal. Titrate the concentrations of all three components to find a balance that provides a stable "glow"-type signal.
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Maintain Optimal Temperature: Fluctuations in temperature during the assay can affect the rate of the enzymatic reaction and, consequently, signal stability. Ensure a constant and optimal temperature (around 20-25°C) is maintained throughout the experiment.
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Buffer Composition: The composition of your assay buffer can impact enzyme stability. Ensure the buffer is at the optimal pH of 7.2 and consider the addition of stabilizing agents, such as BSA, if not already present.
Q3: I'm observing high variability between my replicate wells. What could be the cause?
High variability can obscure real experimental effects.
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Pipetting Inaccuracy: Small variations in the volumes of reagents, especially the enzyme or cofactor, can lead to significant differences in signal output. Use calibrated pipettes and consider preparing a master mix of reagents for all replicates.
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Inconsistent Temperature Across the Plate: "Edge effects" in multi-well plates can cause temperature variations, affecting the reaction rate in the outer wells. Ensure even temperature distribution across the plate during incubation and measurement.
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Well-to-Well Contamination: Carryover of reagents or samples between wells can alter the reaction kinetics and lead to inconsistent results. Use fresh pipette tips for each well.
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Reagent Instability: If reagents are degrading over the time it takes to set up the plate, this can introduce variability. Prepare fresh reagents and use them promptly.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "purple protein" in the this compound assay?
The "purple protein" is a required cofactor for the Latia bioluminescence reaction.[2][3] While its precise mechanistic role is not fully elucidated, it is essential for efficient light production. The concentration of this protein should be optimized for your specific assay conditions.
Q2: What is the optimal temperature for Latia luciferase activity?
The optimal temperature for Latia luciferase has not been definitively established in the literature. However, based on studies of other luciferases, a starting point for optimization would be in the range of 20-25°C.[1] It is crucial to determine the optimal temperature empirically for your specific experimental setup.
Q3: How should I store my this compound and luciferase?
In the absence of specific storage instructions for Latia reagents, it is best to follow the general guidelines for other luciferase systems. Lyophilized reagents should be stored at -20°C or colder. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. Protect all luciferin-containing solutions from light.
Q4: Are there any known inhibitors of Latia luciferase?
While specific inhibitors for Latia luciferase are not well-documented, it is prudent to be aware of common inhibitors of other luciferase enzymes, which may include:
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Certain metal ions
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High concentrations of salts
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Organic solvents
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Compounds that interfere with flavoproteins
It is recommended to test for potential inhibitory effects of any new compounds or buffers introduced into the assay.
Data Summary Tables
Table 1: Optimal Reaction Conditions for this compound Assays
| Parameter | Optimal Value/Range | Notes |
| pH | ~7.2 | The activity of Latia luciferase is highly dependent on pH. |
| Temperature | 20-25°C (starting range) | The optimal temperature should be determined empirically. |
| Key Reagents | This compound, Latia Luciferase, Purple Protein | All three components are required for the bioluminescent reaction. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Weak/No Signal | Degraded Reagents | Use fresh, properly stored reagents. |
| Suboptimal pH/Temperature | Adjust buffer to pH 7.2 and optimize temperature (start at 20-25°C). | |
| Insufficient Cofactor | Titrate the concentration of the purple protein. | |
| Rapid Signal Decay | Suboptimal Reagent Ratios | Empirically determine the optimal concentrations of all three key reagents. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay. | |
| High Variability | Pipetting Errors | Use calibrated pipettes and prepare master mixes. |
| Edge Effects | Ensure even temperature distribution across the microplate. | |
| Reagent Degradation | Prepare fresh reagents immediately before use. |
Experimental Protocols
Protocol 1: Basic this compound Assay for Signal Optimization
This protocol provides a general framework for optimizing the key parameters of a this compound assay.
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Reagent Preparation:
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Prepare a 10X stock solution of your assay buffer (e.g., 1 M Tris-HCl, pH 7.2).
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Reconstitute lyophilized Latia luciferase, this compound, and purple protein in an appropriate buffer (e.g., 1X assay buffer with 1 mg/mL BSA) to create concentrated stock solutions. Store on ice and protect from light.
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Assay Setup:
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In a white, opaque 96-well plate, add your sample.
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Prepare a master mix of the assay buffer.
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Create a dilution series of this compound, Latia luciferase, and the purple protein to test a range of concentrations. A good starting point is to vary one component while keeping the others constant.
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Reaction Initiation and Measurement:
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Equilibrate the plate to the desired temperature (e.g., 25°C).
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Add the reagent mix to each well to initiate the reaction.
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Immediately measure the luminescence using a luminometer. Take kinetic readings over a period of at least 10 minutes to assess signal stability.
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-
Data Analysis:
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Plot the luminescence signal over time for each condition.
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Determine the conditions that result in the most stable and robust signal.
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Visualizations
Caption: The signaling pathway of Latia neritoides bioluminescence.
Caption: A general experimental workflow for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low light output in Latia bioluminescence
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Latia bioluminescence. Our goal is to help you diagnose and resolve issues leading to low or no light output in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of the Latia bioluminescence reaction?
The in vitro Latia bioluminescence system fundamentally requires three components: Latia Luciferin (B1168401), Latia Luciferase, and molecular oxygen. Additionally, a "purple protein" cofactor is involved in the native reaction, which can influence the kinetics and efficiency of light emission.
Q2: What is the chemical nature of Latia luciferin and luciferase?
This compound is an enol formate (B1220265) derivative of an aliphatic aldehyde. Latia luciferase is a flavoprotein, meaning it has a tightly bound flavin group that acts as the light emitter.
Q3: What is the role of the "purple protein" cofactor?
The purple protein is a cofactor that participates in the reaction. While the reaction can proceed without it, the purple protein is believed to be involved in the overall reaction mechanism and can affect the kinetics of light emission. Its exact mechanism of action is still under investigation.
Q4: What is the expected color of the light emitted from the Latia bioluminescence reaction?
The bioluminescence from Latia neritoides is typically a bright green color.
Troubleshooting Guide: Low Light Output
Low or no light output is a common issue in bioluminescence assays. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Weak or No Luminescence Signal
Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Integrity | - Luciferin Degradation: this compound is an unstable molecule. Ensure it has been stored correctly, protected from light and moisture, and at the recommended temperature. Prepare fresh solutions before each experiment. |
| - Luciferase Inactivity: Verify the activity of your luciferase stock. If possible, use a positive control with a known active batch of luciferase. Ensure proper storage conditions (typically -20°C or colder in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles. | |
| Sub-optimal Reaction Conditions | - Incorrect pH: The optimal pH for most luciferase enzymes is near neutral (pH 7.0-8.0). Prepare your reaction buffer within this range and consider performing a pH optimization curve for your specific experimental setup. |
| - Sub-optimal Temperature: Enzymatic reactions are temperature-dependent. Ensure your assay is performed at a consistent and appropriate temperature. Most bioluminescence assays are run at room temperature (20-25°C). | |
| - Incorrect Substrate Concentration: The concentration of luciferin can significantly impact light output. If the concentration is too low, the signal will be weak. Conversely, very high concentrations can sometimes lead to substrate inhibition. Perform a luciferin concentration titration to determine the optimal concentration for your assay. | |
| Issues with Cofactors | - Absence or Low Concentration of Purple Protein: If your assay requires the purple protein for optimal activity, ensure it is present in the reaction mixture at an appropriate concentration. |
| - Oxygen Limitation: The bioluminescence reaction requires molecular oxygen. Ensure your reaction buffer is not deoxygenated. In microplate formats, ensure adequate gas exchange. | |
| Presence of Inhibitors | - Contaminants in Reagents: Ensure all reagents and buffers are free from contaminants that could inhibit the luciferase, such as heavy metals, detergents, or organic solvents. Use high-purity water and reagents. |
| - Sample-Specific Inhibition: Components of your experimental sample (e.g., cell lysate, test compounds) may inhibit the luciferase. To test for this, spike a known active luciferin-luciferase reaction with your sample and observe any decrease in light output. | |
| Instrumentation and Measurement | - Incorrect Instrument Settings: Ensure the luminometer is set to the correct sensitivity and integration time for your expected signal level. |
| - Plate Type: For luminescence assays, use opaque, white-walled microplates to maximize light reflection to the detector. Clear or black plates can significantly reduce the measured signal. |
Quantitative Data Summary
While specific optimal conditions for the Latia bioluminescence system are not extensively documented in publicly available literature, the following table provides general recommendations based on typical luciferase assays. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific setup.
| Parameter | General Recommendation | Notes |
| pH | 7.0 - 8.0 | The optimal pH should be determined empirically for the specific buffer system used. |
| Temperature | 20 - 25°C (Room Temperature) | Reaction kinetics are temperature-dependent. Maintain a consistent temperature during the assay. |
| Luciferin Concentration | Titrate to determine optimum | Start with a concentration range and perform a dose-response curve to find the saturating concentration without causing substrate inhibition. |
Experimental Protocols
The following is a generalized protocol for a basic in vitro Latia bioluminescence assay. This should be considered a starting point and will likely require optimization.
Protocol: Basic Latia Bioluminescence Assay
Materials:
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This compound
-
Latia Luciferase
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Purple Protein (optional, but recommended for mimicking the native system)
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Assay Buffer (e.g., 100 mM Tris-HCl or PBS, pH 7.5)
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Opaque, white-walled 96-well microplate
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Luminometer
Procedure:
-
Reagent Preparation:
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Equilibrate all reagents to room temperature before use.
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Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute it to the desired working concentration in the assay buffer immediately before use. Protect the luciferin solution from light.
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Prepare a working solution of Latia luciferase and purple protein (if used) in the assay buffer.
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-
Assay Setup:
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Pipette your sample (if applicable) into the wells of the 96-well plate.
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Add the luciferase/purple protein solution to each well.
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Include appropriate controls:
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Negative Control: Assay buffer without luciferase to measure background.
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Positive Control: A reaction with a known concentration of active luciferase and luciferin.
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-
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Initiate the Reaction:
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Place the microplate in the luminometer.
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Inject the luciferin solution into the wells to start the reaction.
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Alternatively, manually add the luciferin solution to the wells immediately before measurement.
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Data Acquisition:
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Measure the luminescence signal (Relative Light Units, RLU) immediately after the addition of luciferin.
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Set the integration time on the luminometer appropriately (e.g., 1-10 seconds) to capture the light emission.
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Visualizations
Signaling Pathway of Latia Bioluminescence
Caption: The signaling pathway of Latia bioluminescence.
Troubleshooting Workflow for Low Light Output
Caption: A logical workflow for troubleshooting low light output.
Reducing background signal in Latia luciferin experiments
Welcome to the technical support center for Latia luciferin (B1168401) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in Latia luciferin experiments?
High background luminescence can obscure the desired signal, leading to a poor signal-to-noise ratio. The primary sources of background can be categorized as follows:
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Reagent- and Buffer-Related:
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Contamination: Microbial contamination in buffers or reagents can introduce enzymes that may react with components of the assay, causing chemiluminescence.
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Autoluminescence: While this compound and its oxidized product, oxyluciferin, are non-fluorescent, some components in the assay buffer or impurities in the reagents might exhibit autoluminescence.
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Substrate Instability: Degradation of this compound over time may lead to the formation of products that contribute to the background signal.
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Instrument- and Labware-Related:
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Plate Type: The choice of microplate is critical. White, opaque-walled plates are generally recommended for luminescence assays as they maximize the signal by reflecting light. However, different brands of white plates can have varying levels of autoluminescence and crosstalk.
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Crosstalk: Light from a well with a strong signal can bleed into adjacent wells, artificially raising their background readings. Opaque plates help to minimize this effect.
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Light Leakage: Inadequate light sealing in the luminometer can allow external light to enter and increase the background.
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Experimental Conditions:
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Sub-optimal pH: The enzymatic activity of Latia luciferase is pH-dependent, with an optimal pH of approximately 7.2. Deviations from this pH can potentially increase non-enzymatic signal or reduce the enzymatic signal, thus lowering the signal-to-background ratio.[1]
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Temperature Fluctuations: Luminescence assays are temperature-dependent. Inconsistent temperatures across the plate can lead to variable reaction rates and background levels.
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Q2: How can I prepare my reagents to minimize background?
Proper reagent preparation and handling are crucial for reducing background signal.
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Use High-Purity Reagents: Whenever possible, use freshly prepared buffers and reagents made with high-purity water (e.g., Milli-Q or equivalent).
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Filter-Sterilize Buffers: To prevent microbial contamination, filter-sterilize all buffers through a 0.22 µm filter.
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Aliquot and Store Properly: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade components. Store luciferin and luciferase solutions protected from light and at the recommended temperatures.
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Prepare Fresh Working Solutions: Prepare the final assay working solution fresh before each experiment.
Q3: What is the role of the "purple protein" in the Latia bioluminescence reaction, and does it affect the background signal?
The Latia bioluminescence system involves three key components: this compound, Latia luciferase, and a "purple protein" cofactor.[2][3] The overall reaction involves the oxidation of this compound by molecular oxygen, catalyzed by the luciferase in the presence of the purple protein, to produce light.[2][3] While some studies suggest that the purple protein is not strictly essential for light emission, it is thought to influence the reaction.[1] Its exact role in modulating the signal and potentially contributing to or reducing the background signal is an area of ongoing research. For consistent results, it is recommended to include the purple protein in the reaction mixture if the experimental goal is to mimic the natural bioluminescent system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments, with a focus on reducing background signals.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including no-enzyme controls) | Reagent contamination | Prepare fresh buffers and reagents using sterile techniques. Filter-sterilize all aqueous solutions. |
| Autoluminescent compounds in the media or buffer | Test individual components of the assay medium for intrinsic luminescence. If a component is identified as a source of background, try to find a suitable substitute. | |
| Plate phosphorescence | Use white, opaque-walled microplates specifically designed for luminescence. Dark-adapt the plate for 10-15 minutes in the luminometer before reading. | |
| High variability between replicate wells | Inconsistent pipetting | Use calibrated pipettes and consider using a master mix for reagent addition to ensure uniformity across wells. |
| Temperature gradients across the plate | Allow the plate and reagents to equilibrate to the same temperature before starting the assay. Ensure the luminometer's reading chamber is at a stable temperature. | |
| Incomplete mixing of reagents | Gently mix the plate on an orbital shaker after adding the final reagent and before reading the luminescence. | |
| Signal decays too quickly | Sub-optimal reagent concentrations | Optimize the concentrations of this compound and luciferase to achieve a stable "glow" type signal if desired for your experimental window. |
| Luciferin degradation | Prepare luciferin solutions fresh and protect them from light. | |
| Low signal-to-noise ratio | Sub-optimal pH | Ensure the final pH of the reaction mixture is around 7.2 to maximize Latia luciferase activity.[1] |
| Insufficient enzyme or substrate | Titrate the concentrations of Latia luciferase and luciferin to find the optimal balance for a strong signal without excessively high background. |
Experimental Protocols
General Protocol for this compound Assay with Background Reduction
This protocol provides a general framework for conducting a this compound assay while minimizing background signal. Optimization of specific concentrations and incubation times may be necessary for your particular experimental setup.
Materials:
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This compound
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Purified Latia luciferase
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Purified "purple protein" (optional, but recommended for consistency)
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Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2)
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High-purity water
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White, opaque-walled 96-well plates
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Luminometer
Procedure:
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Reagent Preparation:
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Prepare the assay buffer and filter-sterilize.
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Prepare stock solutions of this compound, Latia luciferase, and purple protein in the assay buffer. Protect these solutions from light and keep them on ice.
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On the day of the experiment, prepare a fresh working solution of this compound at the desired final concentration.
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Assay Setup:
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Allow the 96-well plate and all reagents to equilibrate to the desired reaction temperature.
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In each well of the white, opaque-walled plate, add your sample. Include appropriate controls:
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Blank: Assay buffer only (to measure instrument and plate background).
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No-Enzyme Control: Sample + this compound (to measure non-enzymatic background).
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Positive Control: A known concentration of active Latia luciferase.
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-
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Reaction Initiation and Measurement:
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Prepare a master mix containing Latia luciferase and purple protein in the assay buffer.
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Add the master mix to each well to initiate the reaction.
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Immediately place the plate in the luminometer and begin reading the luminescence at regular intervals.
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Signaling Pathways and Experimental Workflows
Biochemical Reaction of Latia Bioluminescence
The light-emitting reaction in Latia neritoides is a complex biochemical process. The following diagram illustrates the key components and their proposed interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Latia luciferin Substrate: A Technical Guide for Researchers
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with Latia luciferin (B1168401) substrate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Latia luciferin and how does it differ from other luciferins?
This compound is the light-emitting substrate for the bioluminescent system of the freshwater snail Latia neritoides. Chemically, it is distinct from more commonly used luciferins, such as that from the firefly. The bioluminescent reaction of this compound is unique as it requires not only the enzyme Latia luciferase but also a "purple protein" cofactor to produce light.[1]
Q2: Is this compound commercially available?
This compound is not typically available as a standard, off-the-shelf reagent. Due to its complex synthesis, it is often procured through custom synthesis services.
Q3: What are the recommended storage conditions for this compound powder?
While specific stability data for this compound is not as extensively documented as for firefly luciferin, general best practices for storing luciferins should be followed to ensure its integrity.
Preparation and Storage of this compound Substrate
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Storage of Powder | -20°C to -80°C | Protect from light and moisture. |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-term Storage of Working Solution | 2-8°C | Use within 24 hours for optimal performance. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for the preparation of a this compound working solution from a synthesized powder. Optimization may be required based on the specific experimental setup.
Materials:
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Synthetic this compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations for Latia luciferase)
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Purified Latia luciferase
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Purified purple protein cofactor
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Microcentrifuge tubes
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Pipettes
Procedure:
-
Reconstitution of this compound Stock Solution:
-
Allow the synthetic this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Due to the generally poor solubility of many luciferins in aqueous solutions, a stock solution is typically prepared in an organic solvent like DMSO.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO. Mix thoroughly by vortexing until fully dissolved. Note: The optimal concentration may vary and should be determined empirically.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in the appropriate assay buffer to the desired final working concentration. The optimal working concentration will depend on the specifics of the assay and should be determined through titration experiments.
-
It is critical to add the purified Latia luciferase and the purple protein cofactor to the assay buffer containing the diluted this compound to initiate the bioluminescent reaction.
-
-
Storage of Solutions:
-
Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Prepare the aqueous working solution fresh for each experiment and use it promptly. If short-term storage is necessary, keep the solution on ice and protected from light for no more than a few hours.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound working solution.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Bioluminescent Signal | 1. Inactive Luciferin: Improper storage or handling of the luciferin powder or stock solution. | • Ensure luciferin powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.• Prepare fresh working solutions for each experiment.• Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| 2. Inactive Luciferase or Cofactor: The Latia luciferase or the purple protein cofactor may have lost activity. | • Verify the activity of the enzyme and cofactor using a positive control with a known active batch of luciferin.• Ensure proper storage conditions for the enzyme and cofactor as per the supplier's recommendations. | |
| 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | • Optimize the assay buffer composition, including pH and salt concentrations, for the Latia luciferase system.• Ensure the assay is performed at the optimal temperature for the enzyme. | |
| High Background Signal | 1. Autoluminescence: The assay buffer or other reagents may be producing a background signal. | • Measure the background signal of the assay buffer and all components in the absence of the complete luciferin-luciferase-cofactor system.• Use high-purity reagents to minimize contaminants that may cause autoluminescence. |
| 2. Contamination: Contamination of reagents or labware. | • Use fresh, sterile labware and reagents.• Prepare reagents in a clean environment to avoid contamination. | |
| Signal Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of luciferin, luciferase, or cofactor added to wells. | • Calibrate pipettes regularly.• Use a master mix for the assay reagents to ensure consistency across replicates. |
| 2. Incomplete Mixing: Poor mixing of reagents within the assay wells. | • Ensure thorough but gentle mixing of the assay components in each well. | |
| 3. Temperature Gradients: Temperature differences across the assay plate. | • Allow the assay plate and reagents to equilibrate to the reaction temperature before starting the assay. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low signal in Latia bioluminescence assays.
References
Technical Support Center: Overcoming Solubility Issues with Latia luciferin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Latia luciferin (B1168401).
Troubleshooting Guide
Low aqueous solubility is a known characteristic of Latia luciferin, which can impact the efficiency of bioluminescence assays. This guide provides a systematic approach to identifying and resolving these issues.
Initial Checks and Solutions
If you are experiencing a low or absent signal in your this compound-based assay, it is crucial to first rule out common issues in luciferase assays before focusing on solubility.
| Possible Cause | Recommended Action |
| Poor Reagent Quality | Ensure that the this compound and luciferase are from a reputable source and have been stored correctly, protected from light and moisture. Reagents that have undergone multiple freeze-thaw cycles may have degraded. |
| Suboptimal Reagent Concentration | Verify that the concentrations of this compound, luciferase, and any cofactors are within the optimal range for your assay. |
| Incorrect Assay Plate Choice | For luminescence assays, opaque, white-walled plates are recommended to maximize signal detection and minimize background noise. |
| Inappropriate Instrument Settings | Ensure the luminometer's integration time is set appropriately to capture the light emission from the reaction. |
Addressing this compound Solubility Issues
Once general assay problems have been ruled out, the following steps can be taken to address the low solubility of this compound.
| Problem | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Prepare a stock solution of this compound in an appropriate organic solvent before diluting it into the aqueous assay buffer. A 10% ethanol-buffer co-solvent system has been shown to be effective for balancing solubility and luciferase activity.[1] |
| Low signal despite apparent solubility | While higher concentrations of organic solvents may increase the solubility of this compound, they can also inhibit the activity of Latia luciferase. It is recommended to perform a dose-response experiment to determine the optimal solvent concentration for your specific assay conditions.[1] |
| Inconsistent results between experiments | Ensure that the final concentration of the organic solvent is consistent across all wells and experiments. Even small variations in solvent concentration can affect both the solubility of the luciferin and the activity of the luciferase, leading to high variability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. It is recommended to prepare a stock solution in an organic solvent. While specific quantitative data for a wide range of solvents is limited, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound. For the more commonly used D-luciferin, solubility is reported in methanol (B129727) (10 mg/ml) and DMSO (50 mg/ml).[2]
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: To improve solubility in aqueous buffers, a co-solvent system is recommended. An effective approach is to use a final concentration of 10% ethanol (B145695) in your assay buffer.[1] This has been shown to enhance the bioluminescent activity by improving luciferin's solubility without significantly inhibiting the luciferase enzyme.[1]
Q3: Can I use a higher concentration of organic solvent to further increase solubility?
A3: While higher concentrations of organic solvents like ethanol will increase the solubility of this compound, they can also have an inhibitory effect on the Latia luciferase enzyme, leading to a decrease in the overall bioluminescent signal.[1] Therefore, it is crucial to optimize the solvent concentration to find the best balance between solubility and enzyme activity for your specific experimental setup.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure the stability of this compound, stock solutions prepared in an organic solvent should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to prepare single-use aliquots of the stock solution.
Data Presentation
Solubility of Luciferins in Common Organic Solvents
While specific quantitative solubility data for this compound is not widely available, the following table provides solubility data for the more extensively studied D-luciferin, which can serve as a useful reference.
| Solvent | D-luciferin Solubility (mg/mL) |
| Methanol | 10[2] |
| Dimethyl Sulfoxide (DMSO) | 50[2] |
| Dimethylformamide (DMF) | 16.7 |
Note: This data is for D-luciferin and should be used as an estimate for this compound. Empirical determination of solubility for your specific lot of this compound is recommended.
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol describes the preparation of a this compound working solution using a co-solvent system to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (100%)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently until the luciferin is completely dissolved.
-
Store this stock solution in single-use aliquots at -20°C, protected from light.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the final working solution by diluting the stock solution in a pre-mixed 10% ethanol/assay buffer solution to the desired final concentration.
-
For example, to prepare 1 mL of a 100 µM working solution from a 10 mg/mL stock (assuming a molecular weight of ~236 g/mol for this compound), you would mix a calculated volume of the stock solution with the appropriate volumes of ethanol and assay buffer to achieve a final ethanol concentration of 10%.
-
Use the working solution immediately for the best results.
-
Mandatory Visualizations
Caption: this compound bioluminescence reaction pathway.
Caption: Troubleshooting workflow for low signal in this compound assays.
Caption: Experimental workflow for a this compound bioluminescence assay.
References
Technical Support Center: Latia Luciferin Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Latia luciferin-based reporter assays. The following protocols and troubleshooting tips are based on established best practices for general luciferase reporter assays and should be adapted as needed for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of lysis buffer for Latia luciferin (B1168401) reporter assays?
For most cell lines, a passive lysis buffer is recommended as it is less harsh and helps to preserve the activity of the Latia luciferase enzyme. Passive lysis buffers typically contain non-ionic detergents that disrupt the cell membrane without denaturing proteins. However, for cell types that are more resistant to lysis, an active lysis protocol involving freeze-thaw cycles may be necessary.[1][2]
Q2: How much lysis buffer should I use for my samples?
The volume of lysis buffer depends on the size of the culture vessel. Using an appropriate volume is crucial to ensure complete cell lysis and to achieve a suitable concentration of the cell lysate for the assay.[3][4] Below is a general guideline for adherent mammalian cells:
| Culture Plate Format | Recommended Lysis Buffer Volume per Well |
| 96-well | 20 µL |
| 48-well | 50 µL |
| 24-well | 100 µL |
| 12-well | 200 µL |
| 6-well | 500 µL |
Note: These volumes are starting recommendations and may require optimization for your specific cell line and cell density. If you are experiencing low signal, you can try reducing the amount of lysis buffer to increase the concentration of the luciferase enzyme in the lysate.[3]
Q3: How long should I incubate the cells with lysis buffer?
For passive lysis, a 5-15 minute incubation at room temperature is typically sufficient for most cell lines.[3][5] Gentle rocking or shaking during this incubation period can improve lysis efficiency.[6] For cells that are difficult to lyse, extending the incubation time up to 30 minutes may be beneficial.
Q4: Can I store my cell lysates before performing the assay?
For best results, it is recommended to assay the cell lysates immediately after preparation.[5] If immediate analysis is not possible, lysates can be stored on ice for a few hours. For longer-term storage, snap-freeze the lysates in liquid nitrogen and store them at -80°C. However, be aware that each freeze-thaw cycle can lead to a significant decrease in luciferase activity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reporter assays.
Problem 1: Weak or No Luminescent Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - Ensure complete cell lysis to release the luciferase enzyme. Incomplete lysis will result in a significant loss of signal.[8] - Verify that the appropriate volume of lysis buffer was used for your plate format. - For adherent cells, ensure the entire cell monolayer is covered with lysis buffer. - For difficult-to-lyse cells, consider an active lysis method involving freeze-thaw cycles.[7] |
| Low Transfection Efficiency | - Optimize your transfection protocol by adjusting the DNA-to-reagent ratio. - Ensure cells are at an optimal confluency and passage number for transfection.[8] |
| Inactive Reagents | - Verify the integrity and proper storage of your this compound substrate and assay buffer. Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions of the substrate before each experiment and protect them from light.[1] |
| Weak Promoter Activity | - If you are studying a weak promoter, you may need to increase the number of cells per well or use a more sensitive luciferase variant.[8] |
| Incorrect Instrument Settings | - Ensure your luminometer's read time is appropriate to capture the signal without accumulating excessive background noise.[8] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contamination | - Check cell cultures and reagents for microbial contamination, which can produce endogenous enzymes that may interfere with the assay.[8] |
| Substrate Auto-oxidation | - Use fresh, high-quality reagents. Substrates can auto-oxidize, leading to increased background. Prepare working solutions fresh and protect them from light.[9] |
| Choice of Microplate | - Use white, opaque microplates for luminescence assays to maximize the signal and prevent crosstalk between wells.[8] |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Use calibrated pipettes and prepare a master mix of reagents to be added to all wells to ensure consistency.[10] |
| Inconsistent Cell Number | - Ensure a homogenous cell suspension before seeding and consider using an automated cell counter for accuracy.[8] |
| Edge Effects | - Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells or ensure proper sealing and incubation conditions. |
Experimental Protocols
Protocol 1: Passive Lysis of Adherent Mammalian Cells
This protocol is a general guideline for the passive lysis of adherent cells cultured in a 96-well plate.
-
Cell Culture and Treatment: Plate and treat your cells with the compounds of interest as required by your experimental design.
-
Aspirate Medium: Carefully aspirate the culture medium from each well.
-
Wash with PBS: Gently wash the cell monolayer once with 1X Phosphate Buffered Saline (PBS). Aspirate the PBS completely.
-
Add Lysis Buffer: Add 20 µL of 1X passive lysis buffer to each well.
-
Incubate: Place the plate on an orbital shaker at room temperature for 15 minutes with gentle agitation to ensure complete lysis.
-
Assay: The cell lysate is now ready for the addition of the this compound substrate and measurement of luminescence.
Protocol 2: Active Lysis (Freeze-Thaw Method)
This method is recommended for cells that are resistant to passive lysis.
-
Cell Harvesting: After washing with PBS, add 100 µL of a suitable lysis buffer (without detergent or with a low concentration) to your cells.
-
Scrape and Collect: Scrape the cells from the culture surface and transfer the cell suspension to a microcentrifuge tube.
-
Freeze-Thaw Cycles:
-
Freeze the cell suspension in dry ice/ethanol for 5 minutes.
-
Thaw the suspension in a 37°C water bath.
-
Repeat this freeze-thaw cycle two more times.[5]
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 2 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cell lysate, to a new tube for analysis.
Visualized Workflows and Logic
Caption: General workflow for a this compound reporter assay.
Caption: Decision tree for troubleshooting weak or no signal issues.
References
- 1. goldbio.com [goldbio.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. assaygenie.com [assaygenie.com]
- 4. med.emory.edu [med.emory.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. promega.es [promega.es]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
Factors affecting Latia luciferase activity and stability
Welcome to the technical support center for Latia luciferase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with Latia luciferase assays.
Frequently Asked Questions (FAQs)
Q1: What is Latia luciferase and how does it differ from other luciferases?
Latia luciferase is a bioluminescent enzyme from the freshwater snail Latia neritoides, which is endemic to New Zealand.[1][2] The Latia bioluminescence system is unique and involves the oxidation of a specific luciferin (B1168401) (an enol formate (B1220265) derivative of an aliphatic aldehyde) by two oxygen molecules.[3][4] This reaction is catalyzed by the flavoprotein Latia luciferase in the presence of a purple protein cofactor, resulting in the emission of green light.[3][4] Unlike firefly luciferase, which requires ATP and Mg2+ as cofactors, luciferases that utilize coelenterazine (B1669285) (which is different from Latia luciferin) do not require ATP for their activity.[5]
Q2: What is the optimal pH for Latia luciferase activity?
The optimal pH for purified Latia luciferase activity is approximately 7.2.[2] For many luciferase systems, activity decreases significantly under highly acidic or alkaline conditions.[6]
Q3: What is the role of the purple protein in the Latia bioluminescence reaction?
The purple protein, with a molecular mass of 39 kDa, acts as a cofactor in the Latia bioluminescence system.[1] While some studies suggest it is not essential for the reaction, it may influence the overall process.[2]
Q4: What are the known substrates for Latia luciferase?
The natural substrate for Latia luciferase is this compound. The enzyme exhibits substrate specificity, and modifications to the luciferin structure can impact the efficiency of the light-emitting reaction. For instance, the number and position of methyl groups on the phenyl ring of luciferin analogues are important for substrate recognition by the enzyme.[7]
Troubleshooting Guide
This guide addresses common problems that may arise during Latia luciferase assays.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Inactive Enzyme: Improper storage or handling may have led to loss of enzyme activity. 2. Substrate Degradation: this compound may have degraded due to exposure to light or improper storage. 3. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 4. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the luciferase. | 1. Enzyme Handling: Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Substrate Handling: Prepare luciferin solutions fresh and protect them from light.[8] 3. Optimize Conditions: Verify that the reaction buffer is at the optimal pH (~7.2) and experiment with a temperature range to find the optimum for your specific assay conditions. 4. Sample Purity: Purify samples to remove potential inhibitors. Run a control reaction with a known active enzyme and substrate to test for inhibition. |
| High Background Signal | 1. Autoluminescence: Some components in the sample or buffer may be luminescent. 2. Contaminated Reagents: Reagents may be contaminated with luminescent compounds. 3. Plate Type: The type of microplate used can contribute to background. White plates, while reflective, can sometimes lead to higher background and cross-talk between wells.[9] | 1. Blank Measurement: Measure the luminescence of a blank sample containing all components except the luciferase to determine the background signal. 2. Reagent Purity: Use high-purity reagents and water. 3. Plate Selection: Black plates are often recommended to minimize background and cross-talk, although they may result in lower overall signal intensity compared to white plates.[9] |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of enzyme, substrate, or sample can lead to variability. 2. Incomplete Mixing: Failure to properly mix the reagents can result in non-uniform reaction initiation. 3. Temperature Gradients: Temperature differences across the assay plate can affect enzyme kinetics. | 1. Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique. Preparing a master mix of reagents can help ensure uniformity.[8] 2. Mixing: Gently mix the plate after adding all reagents. 3. Temperature Control: Equilibrate all reagents and the assay plate to the desired reaction temperature before starting the assay. |
Factors Affecting Latia Luciferase Activity and Stability
The activity and stability of Latia luciferase are influenced by several environmental and chemical factors. While specific quantitative data for Latia luciferase is limited in the publicly available literature, the following tables summarize general principles often observed with luciferases.
Table 1: Effect of pH on Luciferase Activity
| pH | Relative Activity (%) |
| 5.0 | Low |
| 6.0 | Moderate |
| 7.2 | Optimal [2] |
| 8.0 | High |
| 9.0 | Moderate |
Note: This table is illustrative. The optimal pH for Latia luciferase is reported to be around 7.2. The relative activities at other pH values are based on general luciferase behavior and should be experimentally determined.
Table 2: Effect of Temperature on Luciferase Stability
| Temperature (°C) | Stability |
| 4 | High (for storage) |
| 25 | Moderate |
| 37 | Low |
| 50 | Very Low |
Note: This table provides a general guideline. The specific thermal stability of Latia luciferase should be determined empirically. Many luciferases are heat-labile.[10]
Table 3: Potential Inhibitors of Luciferase Activity
| Inhibitor Class | Examples | Potential Effect on Latia Luciferase |
| Heavy Metals | Hg²⁺, Cu²⁺, Zn²⁺ | Inhibition |
| Organic Solvents | Ethanol, DMSO, Acetone | Inhibition at high concentrations |
| Detergents | SDS, Triton X-100 | Can cause denaturation and inhibition |
| Cyanides | Potassium Cyanide | Potential for inhibition[3][11] |
Note: The inhibitory effects of these compounds on Latia luciferase have not been extensively documented and are based on known effects on other luciferase enzymes.
Experimental Protocols
Protocol 1: Latia Luciferase Activity Assay
Objective: To measure the enzymatic activity of Latia luciferase.
Materials:
-
Purified Latia luciferase
-
This compound
-
Purple protein cofactor (optional, but recommended)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2
-
Luminometer
-
Opaque microplates (e.g., black or white)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and protect it from light.
-
Prepare the assay buffer and bring it to the desired reaction temperature.
-
Prepare a working solution of Latia luciferase and the purple protein cofactor in the assay buffer. Keep on ice.
-
In each well of the microplate, add the sample to be tested.
-
Add the luciferase/cofactor working solution to each well.
-
To initiate the reaction, inject the this compound solution into each well.
-
Immediately measure the luminescence using a luminometer. The light emission from the Latia system is typically a flash, so a short integration time is recommended.
Protocol 2: Thermal Stability Assay
Objective: To determine the thermal stability of Latia luciferase.
Materials:
-
Purified Latia luciferase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2
-
Water baths or heating blocks set to various temperatures
-
Ice bath
-
Reagents for the Latia luciferase activity assay
Procedure:
-
Aliquot the purified Latia luciferase into several tubes.
-
Incubate the tubes at different temperatures (e.g., 25°C, 37°C, 45°C, 55°C) for a set period (e.g., 15, 30, 60 minutes). A control tube should be kept on ice.
-
After the incubation period, immediately transfer the tubes to an ice bath to stop any further thermal denaturation.
-
Measure the residual luciferase activity of each sample using the Latia Luciferase Activity Assay protocol described above.
-
Calculate the percentage of remaining activity for each temperature and time point relative to the control sample kept on ice.
Visualizations
Caption: Workflow for a typical Latia luciferase activity assay.
Caption: Key factors influencing Latia luciferase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. nhsjs.com [nhsjs.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Factors affecting the cellular expression of bacterial luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity of Latia luciferin detection
Welcome to the technical support center for Latia luciferin-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve the sensitivity of Latia luciferin (B1168401) detection.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Issue 1: Weak or No Luminescent Signal
Q: Why am I observing a very low or completely absent signal in my assay?
A: A weak or non-existent signal can stem from several factors, ranging from reagent quality to suboptimal assay conditions.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degraded Reagents | This compound is sensitive to light, oxygen, and moisture.[2] Ensure it is stored as a desiccated powder at -20°C.[2][3] Prepare solutions fresh whenever possible, as their stability can be controversial.[2][4] Avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Reagent Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound, luciferase, and the required purple protein cofactor for your specific experimental setup. |
| Incorrect Assay Buffer pH | This compound is unstable at pH values below 6.5 and above 7.5.[2] Verify that your assay buffer is within a neutral pH range (typically 7.5-7.8).[5] |
| Insufficient Incubation Time | Optimize the incubation time after mixing the reagents with your sample. Test a time course (e.g., 1, 5, 10, and 20 minutes) to find the peak signal window. |
| Low Luciferase Expression/Activity | If using a reporter assay, low transfection efficiency or poor cell health can lead to reduced luciferase expression.[6] Confirm cell viability and optimize transfection protocols.[1][7] |
| Instrument Settings Not Optimized | Ensure the luminometer's integration time is sufficient to capture the signal. For low signals, increase the integration time. |
Issue 2: High Background Signal
Q: My negative controls show a high signal, compromising my results. What can I do?
A: High background can be caused by contaminated reagents or issues with the assay plates.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reagent Contamination | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare solutions.[1] |
| Assay Plate Type | Standard clear or black plates can cause lower signal detection and higher background.[6] Use opaque, white-walled plates, which are designed to maximize luminescent signal reflection and prevent well-to-well crosstalk.[6][7] |
| Autoluminescence of Samples | Some biological samples or compounds may exhibit natural luminescence. Always run a control sample without the addition of luciferase to quantify this background. |
Issue 3: High Variability Between Replicates
Q: I am seeing significant variation between my experimental replicates. How can I improve consistency?
A: Variability often arises from inconsistent pipetting, reagent preparation, or fluctuations in experimental conditions.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Inconsistent volumes can drastically affect results.[7] Use calibrated pipettes and prepare a master mix of your assay reagents to dispense into all replicate wells, ensuring uniformity.[1] |
| Inconsistent Incubation Times | If measuring plates sequentially, the time between the first and last well reading can introduce variability. Use a luminometer with an automated injector to dispense the final reagent and read immediately.[1] |
| Temperature Fluctuations | Enzyme kinetics are temperature-dependent.[8] Ensure all assay components and plates are equilibrated to the same temperature before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for Latia bioluminescence? A: The Latia system is unique. It involves the oxidation of this compound (an enol formate) by two molecules of molecular oxygen, catalyzed by a specific flavoprotein luciferase. The reaction also requires a "purple protein" as a cofactor and yields a ketone, formic acid, CO₂, and green light.[9] Unlike firefly luciferase, this reaction does not require ATP.[10]
Q2: How should I properly store this compound? A: this compound is an oily liquid in its pure form and is sensitive to light, oxygen, and moisture.[2][3] For long-term storage (months to years), it should be kept at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] Stock solutions can be prepared in DMSO and should also be stored at -20°C for long-term use.[3]
Q3: Can I use reagents from a firefly luciferase assay with the Latia system? A: No. The Latia and firefly systems are fundamentally different. This compound requires its specific Latia luciferase and a purple protein cofactor, and its reaction is ATP-independent.[9][10] Firefly luciferin requires firefly luciferase and is dependent on ATP, Mg²⁺, and oxygen.[4][11] The substrates and enzymes are not interchangeable.
Q4: What are the key differences in substrate requirements compared to other common luciferases?
| Feature | Latia System | Firefly System | Renilla/Gaussia System |
| Substrate | This compound | D-Luciferin | Coelenterazine |
| Primary Enzyme | Latia Luciferase (a flavoprotein) | Firefly Luciferase | Renilla or Gaussia Luciferase |
| Key Cofactors | Purple Protein, O₂ | ATP, Mg²⁺, O₂ | O₂ |
| Energy Source | Direct Oxidation | ATP | Direct Oxidation |
Experimental Protocols & Visualizations
General Protocol for In Vitrothis compound Assay
This protocol provides a general workflow. Optimal concentrations and volumes should be determined empirically for each specific application.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer of neutral pH (e.g., 25 mM Tris-phosphate, pH 7.8). Ensure all components are fully dissolved.
-
This compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution. Store in small aliquots at -20°C, protected from light.[3]
-
Enzyme/Cofactor Mix: Prepare a working solution containing the optimal concentrations of Latia luciferase and the purple protein cofactor in the assay buffer.
2. Experimental Procedure:
-
Equilibrate all reagents and samples to room temperature.
-
Pipette your sample (e.g., 20 µL of cell lysate or purified protein) into the wells of a solid white 96-well plate.[6][7]
-
Prepare a master mix of the assay reagent by diluting the this compound stock into the Enzyme/Cofactor Mix.
-
Using a multichannel pipette or an automated injector, add 100 µL of the master mix to each well.
-
Immediately place the plate in a luminometer.
-
Measure the luminescence, ensuring the integration time is optimized for your expected signal intensity.
7. Data Analysis:
-
Subtract the average signal from your negative control wells (blank samples) from all other readings.
-
Analyze the resulting relative light units (RLU) as appropriate for your experiment.
Visual Diagrams
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: The biochemical pathway of Latia bioluminescence.
Caption: A standard experimental workflow for this compound assays.
References
- 1. goldbio.com [goldbio.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medkoo.com [medkoo.com]
- 4. neolab.de [neolab.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
Technical Support Center: Quenching Effects in Latia luciferin Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Latia luciferin (B1168401) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on factors that can lead to quenching or a decrease in the bioluminescent signal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter that can lead to a diminished or "quenched" signal in your Latia luciferin bioluminescence assays.
Q1: Why is my this compound reaction showing a weak or no signal?
A weak or absent signal in a Latia luciferase assay can stem from several factors not necessarily related to a specific "quencher" molecule. The issue often lies with the reaction conditions or the integrity of the reagents.
-
Suboptimal pH: The activity of Latia luciferase is pH-dependent. While the optimal pH for purified Latia luciferase is approximately 7.2, significant deviations from this value can lead to a decrease in enzyme activity and, consequently, a weaker light output.[1]
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. For many luciferases, there is an optimal temperature for maximum activity, and temperatures that are too high or too low can reduce the reaction rate. For instance, some luciferases show maximum activity around 25°C and can be inactivated at temperatures as high as 45°C.[2] It is crucial to maintain a consistent and optimal temperature for your assays.
-
Reagent Degradation: this compound is an enol formate (B1220265) of a sesquiterpene aldehyde and can be unstable in aqueous solutions over time.[3] Ensure that your luciferin stock solutions are freshly prepared and stored correctly to prevent degradation.
-
Enzyme Inactivity: The Latia luciferase, being a flavoprotein, can lose activity if not stored or handled properly.[3][4] Avoid repeated freeze-thaw cycles and keep the enzyme at the recommended storage temperature.
-
Presence of a "Purple Protein" Cofactor: The Latia bioluminescence reaction in its native state involves a "purple protein" that acts as a cofactor and enhances the light output.[3][4] In in vitro assays using purified luciferase, the absence of this protein may result in a lower signal intensity compared to the native system.
Q2: I am observing a rapid decay of the light signal. What could be the cause?
A rapid decrease in the luminescent signal, often referred to as "flash" kinetics, can be inherent to the specific luciferase and substrate being used. However, certain factors can exacerbate this.
-
Substrate Limitation: If the concentration of this compound is too low, it will be quickly consumed, leading to a rapid decay of the signal. Ensure that you are using an optimal concentration of the substrate.
-
Product Inhibition: In many luciferase reactions, the product of the reaction (oxyluciferin) can act as an inhibitor of the enzyme. While specific studies on product inhibition in the Latia system are not widely available, it is a common phenomenon in other bioluminescent systems.[5]
Q3: Are there known chemical quenchers for the this compound reaction?
-
Colored Compounds: Compounds in your sample that absorb light in the emission range of the Latia reaction (green light) can cause a phenomenon known as "color quenching," where the emitted photons are absorbed by the compound, leading to a reduced signal.
-
Heavy Atoms and Paramagnetic Species: In fluorescence quenching, heavy atoms and paramagnetic species can enhance non-radiative decay pathways. While the Latia system is bioluminescent, similar principles could potentially apply.
-
Reactive Oxygen Species (ROS) Scavengers: The this compound reaction involves molecular oxygen.[3] The presence of potent ROS scavengers in your sample could potentially interfere with the reaction mechanism, leading to a reduced signal.
Q4: Why is this compound and its oxidized product, oxyluciferin, non-fluorescent?
Theoretical studies have provided evidence for the lack of fluorescence in both this compound and its oxyluciferin product.[6][7] This is a key characteristic of the Latia system and is attributed to rapid non-radiative decay pathways, likely due to the flexibility of the molecule's aliphatic chain and the absence of a rigid π-conjugated system.[4] This inherent property means that unlike some other bioluminescent systems, the substrate and product do not contribute a fluorescent background.
Data Presentation: Bioluminescence of this compound and its Analogues
The following table summarizes the relative bioluminescence activities of various synthetic analogues of this compound. This data can be useful for understanding the structure-activity relationship of the substrate and for considering potential modifications. The data is adapted from studies on the kinetics of the Latia bioluminescence reaction.
| Analogue | Peak Intensity (%) | Total Light Activity (2h, %) |
| This compound (1) | 100 | 100 |
| E-8 | 4.2 | 85 |
| E-9 | 2.5 | 60 |
| E-10 | 1.8 | 45 |
| E-11 | 1.2 | 30 |
| E-12 | 0.79 | 16 |
Data adapted from studies on this compound analogues. The specific structures of the analogues (E-8 to E-12) can be found in the cited literature. The delayed reaction and lower peak intensity of the analogues may be due to factors such as their bulkier structure, electronic state, and the rate of cleavage of the enol ester moiety.[8]
Experimental Protocols & Methodologies
General Protocol for in vitroLatia Luciferase Assay
This protocol provides a general framework for measuring the activity of Latia luciferase. Specific concentrations and volumes may need to be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store it at -20°C or below, protected from light.
-
Prepare a working solution of Latia luciferase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2). Keep the enzyme on ice.
-
If using the purple protein cofactor, prepare it in the same buffer.
-
-
Assay Procedure:
-
In a luminometer-compatible plate or tube, add the buffer.
-
Add the Latia luciferase solution.
-
If applicable, add the purple protein cofactor solution.
-
To initiate the reaction, inject the this compound working solution.
-
Immediately measure the light output using a luminometer. The emission maximum for the Latia reaction is in the green region of the spectrum.
-
-
Controls:
-
Negative Control: A reaction mixture without the luciferase enzyme to measure any background chemiluminescence.
-
Positive Control: A reaction with a known concentration of active Latia luciferase and luciferin to ensure the assay is working correctly.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound reactions.
Caption: Simplified reaction mechanism of Latia bioluminescence.
Caption: Troubleshooting workflow for low signal in Latia luciferase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (21730-91-6) for sale [vulcanchem.com]
- 5. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 6. Theoretical Insight into the Emission Properties of the Luciferin and Oxyluciferin of Latia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Latia luciferase
This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for experiments involving Latia neritoides luciferase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Latia luciferase activity?
A1: The optimal pH for purified Latia luciferase is approximately 7.2. The enzyme's activity is sensitive to pH changes, and it is crucial to maintain the reaction buffer within this optimal range for maximum light output.[1]
Q2: What is the recommended temperature for a Latia luciferase assay?
A2: While the specific optimal temperature for Latia luciferase is not definitively established in readily available literature, most standard luciferase assays are performed at room temperature, typically around 25°C.[2][3] Enzyme activity is highly dependent on temperature; therefore, consistency is key. For optimal and reproducible results, it is recommended to perform an initial temperature optimization experiment.
Q3: What are the key biochemical properties of Latia luciferase?
A3: Understanding the enzyme's properties is essential for experimental design. The following table summarizes key characteristics of the purified Latia luciferase.
| Property | Value | Reference |
| Optimal pH | ~7.2 | [1] |
| Molecular Mass (Native) | 173 kDa | [1] |
| Subunit Molecular Mass | 31.6 kDa | [1] |
| Proposed Structure | Homo-hexameric glycoprotein | [1] |
| Cofactor | Purple Protein (39 kDa) | [1] |
Q4: Is the "purple protein" cofactor essential for the reaction?
A4: While the purple protein is part of the native bioluminescence system in Latia neritoides, some findings suggest it may not be essential for the reaction but could influence its efficiency.[1] For reconstituted in vitro assays, its inclusion may enhance results.
Troubleshooting Guide
Q1: My luminescent signal is very weak or non-existent. What are the possible causes?
A1: Weak or no signal is a common issue that can stem from several factors.[4][5]
-
Sub-optimal pH or Temperature: Verify that your assay buffer is at the correct pH (~7.2) and that the reaction is run at a consistent temperature.
-
Inactive Enzyme or Substrates: Ensure that the luciferase, luciferin (B1168401), and any cofactors have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[4]
-
Incorrect Reagent Concentration: Double-check all dilutions and final concentrations of the enzyme, substrate, and ATP.
-
Low Protein Concentration: The concentration of your purified Latia luciferase may be too low. Consider concentrating the sample or reducing the assay volume.
-
Inhibitors: Your sample may contain inhibitors. Try diluting the sample or using a buffer exchange column to remove potential inhibitory compounds.
Q2: I am observing unusually high background luminescence. How can I reduce it?
A2: High background can mask the true signal from your experiment.
-
Plate Type: Standard clear or black plates can sometimes result in signal bleed-through from adjacent wells. Using opaque, white-walled plates is recommended for luminescence assays to maximize signal reflection and minimize crosstalk.[4][6]
-
Reagent Contamination: The high background could be due to contamination in your reagents or buffers.[4] Prepare fresh solutions and re-run the experiment.
-
Luminometer Settings: Ensure your luminometer's integration time is appropriate. A very long integration time can amplify background noise.
Q3: There is high variability between my experimental replicates. What could be the cause?
A3: High variability can compromise the reliability of your data.
-
Pipetting Inaccuracy: Luciferase assays are highly sensitive to small volume changes.[5] Ensure your pipettes are calibrated and use a master mix of reagents to dispense into replicate wells, which minimizes well-to-well variation.[4]
-
Inconsistent Temperature: A temperature gradient across the microplate can cause different reaction rates in different wells. Allow the plate and reagents to equilibrate to room temperature before starting the assay.
-
Incomplete Cell Lysis (if applicable): If you are using cell lysates, ensure the lysis is complete and consistent across all samples to release the same relative amount of enzyme.
-
Automated Injection: If available, use a luminometer with an automated injector. This ensures that the substrate is added consistently and the reading is taken at the same time point for every well, which is critical for flash-type reactions.[6]
Caption: Troubleshooting decision tree for common Latia luciferase assay issues.
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method to determine the optimal pH for Latia luciferase activity using a range of buffer systems.
Materials:
-
Purified Latia luciferase
-
Latia luciferin substrate
-
ATP solution
-
A series of buffers (e.g., MES, PIPES, HEPES, Tris) at 0.1 M, adjusted to various pH values from 5.5 to 9.0 in 0.5 unit increments.
-
Opaque 96-well microplate
-
Luminometer
Methodology:
-
Prepare Reagent Master Mix: Prepare a master mix containing the this compound and ATP at 2x the final desired concentration in deionized water.
-
Aliquot Buffers: In the 96-well plate, add 50 µL of each pH buffer to triplicate wells.
-
Prepare Enzyme Dilution: Dilute the purified Latia luciferase to a 2x working concentration in a neutral, low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.2).
-
Initiate Reaction: To start the assay, add 25 µL of the 2x luciferase solution to each well, followed immediately by 25 µL of the 2x substrate/ATP master mix.
-
Measure Luminescence: Immediately place the plate in a luminometer and measure the light output (Relative Light Units, RLU) from each well. Set the integration time to 1-10 seconds.
-
Analyze Data: Average the RLU values for each pH point. Plot the average RLU as a function of pH to identify the pH at which the enzyme exhibits maximum activity.
Protocol 2: Determination of Optimal Temperature
This protocol determines the temperature at which Latia luciferase has the highest activity.
Materials:
-
Purified Latia luciferase
-
This compound substrate
-
ATP solution
-
Assay buffer at the predetermined optimal pH (e.g., 100 mM HEPES, pH 7.2)
-
Opaque 96-well microplate or PCR tubes
-
Luminometer with temperature control (or multiple water baths/heat blocks)
Methodology:
-
Equilibrate Temperatures: Pre-incubate aliquots of the assay buffer and the 96-well plate at a range of temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C, 40°C).
-
Prepare Reagents: Prepare separate 2x master mixes of the luciferase and the luciferin/ATP solution in the optimal pH assay buffer. Keep them on ice until use.
-
Pre-warm Reagents: Just before the assay, place the required volume of each 2x master mix at each respective temperature to equilibrate for 5 minutes.
-
Initiate Reaction: In the temperature-equilibrated plate, add 50 µL of the appropriate buffer. Then, add 25 µL of the 2x luciferase and 25 µL of the 2x luciferin/ATP master mix that have been pre-warmed to the same temperature.
-
Measure Luminescence: Immediately measure the RLU in a luminometer set to the corresponding temperature. If the luminometer lacks temperature control, perform the reaction steps in a temperature block and then quickly move the plate to the luminometer for reading.
-
Analyze Data: Average the RLU values for each temperature. Plot the average RLU as a function of temperature to determine the optimum.
References
Signal-to-noise ratio improvement for Latia luciferin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Latia luciferin (B1168401) and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of the Latia bioluminescence reaction?
The in vitro bioluminescence reaction of Latia neritoides requires three key components:
-
Latia Luciferase: A specific flavoprotein enzyme with a tightly bound flavin group that acts as the light emitter.[1][2]
-
Latia Luciferin: The substrate, which is an enol formate (B1220265) derivative of an aliphatic aldehyde.[1][2]
-
Purple Protein: A cofactor that is essential for the luminescent reaction.[1] The reaction also requires molecular oxygen (O₂). The oxidation of luciferin in the presence of the luciferase and purple protein yields a ketone, formic acid, carbon dioxide, and green light.[1]
Q2: My bioluminescent signal is weak or absent. What are the potential causes?
A weak or nonexistent signal in a this compound assay can stem from several factors, similar to other luciferase-based systems.[3][4] Key areas to investigate include:
-
Reagent Integrity: Ensure that the Latia luciferase, luciferin, and purple protein cofactor are not degraded. Avoid multiple freeze-thaw cycles and store all reagents as recommended by the manufacturer.
-
Suboptimal Concentrations: The concentration of each reaction component is critical. Titrate the luciferase, luciferin, and purple protein to determine the optimal concentrations for your specific assay conditions.
-
pH and Buffer Conditions: The optimal pH for Latia luciferase activity is around 7.2.[5] Ensure your assay buffer is at the correct pH and does not contain any inhibitory compounds.
-
Oxygen Limitation: The reaction is oxygen-dependent. Inadequate aeration of the sample, especially in high-volume or high-density formats, can limit the signal.
Q3: I am observing high background noise in my assay. How can I reduce it?
High background can significantly lower the signal-to-noise ratio. Consider the following troubleshooting steps:
-
Plate Selection: Use opaque, white-walled microplates for luminescence assays.[3][4][6] White plates enhance the luminescent signal and prevent crosstalk between wells.
-
Reagent Purity: Ensure that the assay buffer and other reagents are free from contamination. Contaminants can sometimes lead to autoluminescence or interfere with the reaction.
-
Light Leakage: Check the luminometer for light leaks from external sources. Ensure the plate is properly seated in the instrument before reading.
-
Intrinsic Luminescence of Test Compounds: If screening a compound library, some compounds may possess intrinsic luminescent properties. Always run a control with the test compound in the absence of luciferase to quantify its contribution to the signal.
Q4: Can components of my sample, such as blood, interfere with the assay?
Yes, components from biological samples can interfere with luciferase assays. For instance, hemoglobin in hemolyzed blood samples is known to quench luminescent signals.[7] If working with complex biological matrices, it is advisable to perform spike-and-recovery experiments to assess the degree of interference and determine if sample purification is necessary.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can be due to either a weak signal or high background. The following workflow can help diagnose and resolve this issue.
Issue 2: High Variability Between Replicates
High variability can compromise the reliability of your results. Common causes and solutions are outlined below.[3][4]
-
Pipetting Inaccuracy:
-
Solution: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.
-
-
Inconsistent Incubation Times:
-
Solution: Add reagents to all wells in a consistent and timely manner, especially for kinetic assays. Using a luminometer with an automated injector can significantly improve consistency.
-
-
Edge Effects:
-
Solution: Temperature or evaporation gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. Allow plates to equilibrate to room temperature before adding reagents and reading the signal.
-
Data Presentation
Table 1: Example Data for Assay Optimization
The following table provides an example of how to structure data when optimizing the concentrations of key reagents for the this compound assay.
| Luciferase (nM) | Luciferin (µM) | Purple Protein (nM) | Average Signal (RLU) | Background (RLU) | S/N Ratio (Signal/Background) |
| 10 | 25 | 50 | 150,000 | 500 | 300 |
| 10 | 50 | 50 | 350,000 | 510 | 686 |
| 10 | 100 | 50 | 600,000 | 520 | 1154 |
| 20 | 50 | 50 | 750,000 | 550 | 1364 |
| 20 | 50 | 100 | 950,000 | 560 | 1696 |
| 20 | 50 | 200 | 960,000 | 570 | 1684 |
RLU = Relative Light Units. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Optimizing Reagent Concentrations for a this compound Assay
This protocol provides a general framework for titrating the concentrations of Latia luciferase, luciferin, and purple protein to achieve an optimal signal-to-noise ratio.
Methodology:
-
Prepare Reagents:
-
Reconstitute lyophilized Latia luciferase, luciferin, and purple protein in an appropriate buffer to create concentrated stock solutions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare a 2X assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, with any necessary salts).
-
-
Luciferin Titration (Initial Step):
-
In a white, opaque 96-well plate, perform a serial dilution of this compound in the 2X assay buffer to cover a broad concentration range (e.g., 1 µM to 200 µM).
-
Prepare a working solution containing a fixed, intermediate concentration of Latia luciferase and purple protein (e.g., 20 nM luciferase, 100 nM purple protein) in RNase-free water.
-
Add an equal volume of the luciferase/purple protein working solution to all wells containing the luciferin dilutions.
-
Include "background" wells containing only the buffer and the highest concentration of luciferin.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Identify the concentration of luciferin that provides the best signal while keeping the background low. This will be used in the next step.
-
-
Luciferase and Purple Protein Titration Matrix:
-
Using the optimal concentration of this compound determined in the previous step, set up a matrix in a new 96-well plate.
-
Create serial dilutions of Latia luciferase along the rows and serial dilutions of the purple protein along the columns.
-
Add the optimal concentration of luciferin to all wells.
-
Incubate and measure luminescence as described above.
-
-
Data Analysis:
-
For each combination, calculate the signal-to-noise ratio (S/N = RLU_sample / RLU_background).
-
Identify the combination of luciferase, luciferin, and purple protein concentrations that yields the highest and most stable S/N ratio for your experimental needs.
-
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Latia and Firefly Luciferin for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of in vivo bioluminescence imaging, the choice of luciferin (B1168401) is a critical determinant of experimental success. This guide provides an objective comparison of two prominent luciferins: the well-established firefly luciferin and the less conventional Latia luciferin, supported by available experimental data and detailed methodologies.
This document delves into the fundamental differences in their biochemical mechanisms, spectral properties, and practical considerations for in vivo applications. By presenting a clear, data-driven comparison, this guide aims to equip researchers with the necessary information to select the optimal bioluminescent system for their specific research needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | Firefly Luciferin | Reference(s) |
| Bioluminescence Reaction | ATP-independent; involves Latia luciferase, a "purple protein" cofactor, and molecular oxygen.[1][2] | ATP-dependent; requires firefly luciferase, ATP, Mg2+, and molecular oxygen.[3][4] | |
| Emission Maximum (λmax) | ~532-535 nm (Green)[5] | ~560 nm (Yellow-Green) in vitro, red-shifted to ~600 nm or greater in vivo.[3][6][7] | |
| Quantum Yield | Not well-established in literature for the complete in vivo system. | Reported as approximately 0.41.[4] | |
| Substrate Stability (in vivo) | Data not readily available. | D-luciferin solutions should be used within 7 days for optimal results.[8] | |
| Tissue Penetration | The shorter wavelength suggests potentially lower tissue penetration compared to red-shifted light. | The red-shifted in vivo emission offers better tissue penetration than shorter wavelengths.[6][9] Analogs have been developed to enhance near-infrared emission.[6][9] | |
| Orthogonality | ATP-independent nature offers potential for multiplexing with ATP-dependent systems like firefly. | Can be multiplexed with other luciferin systems that use different substrates (e.g., coelenterazine). |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and practical application of these two systems, the following diagrams illustrate their respective signaling pathways and a generalized workflow for in vivo bioluminescence imaging.
Biochemical Reaction of this compound
Caption: Biochemical pathway of this compound bioluminescence.
Biochemical Reaction of Firefly Luciferin
Caption: Biochemical pathway of firefly luciferin bioluminescence.
Generalized In Vivo Bioluminescence Imaging Workflow
Caption: Generalized workflow for in vivo bioluminescence imaging.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible in vivo imaging results. Below are representative protocols for the use of firefly luciferin. A standardized, widely adopted protocol for in vivo imaging with this compound is not as readily available in the scientific literature.
In Vivo Imaging Protocol for Firefly Luciferin
This protocol is a general guideline and should be optimized for specific animal models and experimental goals.
Materials:
-
D-Luciferin (potassium or sodium salt)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), free of calcium and magnesium
-
Syringe filters (0.22 µm)
-
Animal model expressing firefly luciferase
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Luciferin Preparation:
-
Prepare a stock solution of D-luciferin at 15 mg/mL in sterile DPBS.[10][11]
-
Ensure the luciferin is completely dissolved by gentle inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[10][11]
-
For optimal results, prepare the solution fresh before each experiment. If necessary, aliquots can be stored at -20°C or -80°C, protected from light, though fresh solutions are recommended for rigorous experiments.[3][11]
-
-
Animal Preparation and Luciferin Administration:
-
Anesthetize the animal using a consistent method (e.g., isoflurane (B1672236) inhalation).[10]
-
The standard dose of D-luciferin is 150 mg/kg of body weight.[11] This typically corresponds to injecting 10 µL of a 15 mg/mL solution per gram of body weight.[12]
-
Administer the luciferin solution via intraperitoneal (IP) or intravenous (IV) injection. The route of administration will affect the kinetics of light emission.[3][13]
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[10]
-
The timing of image acquisition is critical and should be determined by a kinetic study for each specific model.[12]
-
Generally, for IP injections, peak light emission occurs between 10 and 20 minutes post-injection.[3] For IV injections, the peak is much earlier, typically within the first 2 to 5 minutes.[3]
-
Acquire images using an appropriate exposure time, binning, and field of view.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal.
-
Define regions of interest (ROI) to measure photon flux (photons/second) from specific areas.
-
Normalize the data as required for your experimental design.
-
Discussion and Future Outlook
The comparison between Latia and firefly luciferin reveals two distinct systems with unique characteristics. Firefly luciferin, with its extensive history of use, offers a well-understood, ATP-dependent system with red-shifted emission that is advantageous for deep-tissue imaging.[6][9] The development of synthetic analogs for firefly luciferin continues to push the boundaries of in vivo imaging, with newer substrates offering near-infrared emissions for even greater sensitivity.[6][9]
This compound, on the other hand, presents an intriguing alternative. Its ATP-independent mechanism provides a key advantage for certain applications, such as studies in ATP-depleted environments or for orthogonal multiplexing with ATP-dependent reporters like firefly luciferase. However, the practical application of this compound for in vivo imaging is currently hampered by a lack of commercially available reagents and standardized protocols. The green emission wavelength of the Latia system may also limit its utility for deep-tissue imaging compared to the red-shifted firefly system.[5]
For researchers, the choice between these two luciferins will depend on the specific requirements of their study. For routine in vivo imaging, particularly of deep tissues, the firefly luciferin system remains the gold standard due to its well-established protocols, commercial availability, and favorable spectral properties. However, for specialized applications where ATP-independence is a desirable feature, the this compound system holds significant promise, pending further research and development to improve its accessibility and in vivo characterization. The continued exploration of diverse bioluminescent systems will undoubtedly expand the toolkit available to researchers, enabling more sophisticated and insightful in vivo studies.
References
- 1. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.duke.edu [sites.duke.edu]
- 4. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoplasmic factors that affect the intensity and stability of bioluminescence from firefly luciferase in living mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laboratory-equipment.com [laboratory-equipment.com]
- 11. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]
- 12. bcf.technion.ac.il [bcf.technion.ac.il]
- 13. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
A Comparative Analysis of Luciferin Quantum Yields for Researchers
A deep dive into the quantum efficiencies of various luciferins, providing researchers with the data and protocols necessary for informed experimental design.
In the realm of bioluminescence and chemiluminescence, the quantum yield (QY) of a luciferin (B1168401)—the efficiency with which it converts chemical energy into light—is a critical parameter. For researchers in drug development and other scientific fields, selecting the appropriate luciferin-luciferase system or chemiluminescent compound is paramount for achieving desired assay sensitivity and signal strength. This guide provides a comparative analysis of the quantum yields of common luciferins and their analogues, supported by experimental data and detailed protocols to aid in your research endeavors.
Comparative Quantum Yields of Luciferins and Analogues
The following table summarizes the quantum yields of various luciferins and chemiluminescent molecules. It is important to note that the quantum yield of a bioluminescent reaction is highly dependent on the specific luciferase enzyme used.
| Luciferin/Compound | Luciferase/Condition | Quantum Yield (Φ) |
| Firefly Luciferin & Analogues | ||
| D-Luciferin (Firefly) | Photinus pyralis luciferase | 0.41 - 0.44[1][2] |
| D-Luciferin (Firefly) | Pyrearinus termitilluminans (Click Beetle) luciferase | 0.61[1][3][4] |
| D-Luciferin (Firefly) | Luciola cruciata luciferase | 0.43[4] |
| AkaLumine-HCl | Firefly luciferase | ~0.04[2] |
| D-Luciferin Analogue 2b | Firefly luciferase | 0.52[2] |
| Coelenterazine & Analogues | ||
| Coelenterazine | Renilla luciferase | 0.069[1] |
| Coelenterazine | Aequorin (photoprotein) | 0.17[1] |
| Other Bioluminescent/Chemiluminescent Systems | ||
| Cypridina Luciferin | Cypridina luciferase | 0.28[1] |
| Luminol (B1675438) | Chemiluminescence reaction | ~0.01[1] |
Signaling and Reaction Pathways
To visualize the underlying mechanisms of light production, the following diagrams illustrate key bioluminescent and chemiluminescent pathways.
Firefly Luciferin Bioluminescence
The bioluminescence of firefly luciferin is a two-step enzymatic process that requires ATP and oxygen.
Dinoflagellate Bioluminescence Signaling
In dinoflagellates, mechanical stress triggers a signaling cascade leading to light production.
Luminol Chemiluminescence
The chemiluminescence of luminol is an oxidation reaction often catalyzed by iron or an enzyme like horseradish peroxidase (HRP).
Experimental Protocols
Measurement of Bioluminescence Quantum Yield
The determination of the quantum yield of a bioluminescent reaction requires the measurement of the total number of photons emitted and the number of molecules that have reacted. A common method involves using an integrating sphere to capture all emitted light and a luminometer calibrated with a standard light source.
Materials:
-
Luciferin of interest
-
Appropriate luciferase
-
Reaction buffer (specific to the luciferin-luciferase system)
-
Integrating sphere spectrometer
-
Calibrated luminometer
-
Cuvettes
Procedure:
-
Luminometer Calibration: Calibrate the luminometer using a standard light source with a known photon output to determine the instrument's absolute responsivity (counts per photon).
-
Reaction Preparation: Prepare the bioluminescent reaction mixture in a cuvette. This typically involves mixing the luciferin, luciferase, and any necessary co-factors (e.g., ATP and Mg²⁺ for firefly luciferin) in the appropriate buffer.
-
Light Measurement: Place the cuvette inside the integrating sphere, which is coupled to the spectrometer. Initiate the reaction and measure the total photon flux (photons per second) over the entire course of the reaction until the light emission ceases.
-
Quantification of Reacted Substrate: Determine the initial concentration of the limiting reactant (usually the luciferin). Ensure the reaction goes to completion to assume all of the limiting reactant has been consumed.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated as the total number of photons emitted divided by the total number of luciferin molecules that reacted.
Luminol-Based Chemiluminescence Assay for HRP Detection
This protocol provides a general workflow for detecting horseradish peroxidase (HRP) using a luminol-based substrate, a common application in ELISAs and Western blotting.
Materials:
-
Luminol solution (containing luminol and an enhancer in a stable buffer)
-
Oxidizing agent solution (e.g., hydrogen peroxide-based)
-
Horseradish Peroxidase (HRP) or HRP-conjugated molecule
-
Assay buffer (e.g., PBS or TBS)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Sample Preparation: Prepare your samples containing HRP or HRP-conjugate in the wells of the microplate. This may involve steps like antigen coating, antibody binding, and washing, depending on the specific assay (e.g., ELISA).
-
Substrate Preparation: Prepare the working chemiluminescent substrate solution by mixing the luminol solution and the oxidizing agent solution according to the manufacturer's instructions. This mixture is often light-sensitive and should be prepared immediately before use.
-
Reaction Initiation: Add the working substrate solution to each well of the microplate containing the HRP.
-
Signal Detection: Immediately place the microplate in a luminometer and measure the light output. The light emission is typically transient, so it is crucial to measure the signal within the optimal time window recommended by the substrate manufacturer.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the amount of HRP present in the sample. Quantify your results by comparing the signal from your samples to that of a standard curve if applicable.
References
- 1. Unraveling a Receptor-Mediated Bioluminescence Signaling Pathway in Red Tide Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. How Do Fireflies Light Up? | Night, Chemistry, & Purposes | Britannica [britannica.com]
Comparative Analysis of Latia Luciferase Substrate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of Latia neritoides luciferase, focusing on its cross-reactivity with its native luciferin (B1168401), luciferin analogues, and other common luciferase substrates. The information is intended to assist researchers in designing bioluminescence assays and understanding the unique properties of the Latia system.
Introduction to the Latia Bioluminescence System
The freshwater limpet Latia neritoides, endemic to New Zealand, is the only known freshwater mollusc to exhibit bioluminescence.[1] Its light-emitting system is unique and consists of three key components: the enzyme Latia luciferase, the substrate Latia luciferin, and a cofactor known as the "purple protein".[2][3][4] The reaction also requires molecular oxygen. The native bioluminescence is a bright green, with an emission maximum around 536 nm.
Substrate Specificity and Cross-Reactivity
The substrate specificity of a luciferase is a critical factor in its application as a reporter in biological assays. High specificity prevents cross-reactivity with other endogenous or exogenous molecules, ensuring a high signal-to-noise ratio.
Cross-reactivity with this compound Analogues
Studies have been conducted to probe the active site of Latia luciferase by synthesizing and testing various analogues of this compound. These studies reveal that the enzyme exhibits a moderate tolerance for modifications to the natural 2,6,6-trimethylcyclohexene ring of the luciferin. However, modifications to the enol formate (B1220265) moiety can significantly impact the kinetics of the light emission.
Table 1: Bioluminescence Activity of Latia Luciferase with this compound and its Analogues
| Substrate | Structure | Relative Peak Intensity (%) | Total Light Emission (%) | Observations |
| This compound (Native) | (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate | 100 | 100 | Rapid initial flash followed by decay. |
| Analogue 1 (Phenyl-substituted) | Phenyl group replacing the cyclohexene (B86901) ring | Lower | Lower | Indicates the importance of the cyclohexene ring for optimal activity. |
| Analogue 2 (Enol acetate) | Acetate group replacing the formate group | Substantial | Substantial | Delayed light emission compared to the native substrate. |
| Analogue 3 (Enol benzoate) | Benzoate group replacing the formate group | 0.79 - 4.2 | 16 - 85 | Delayed light emission, suggesting the bulky group affects the reaction rate. |
| Analogue 4 (Enol ether) | Ether linkage instead of ester | No activity | No activity | Demonstrates the critical role of the enol ester functionality. |
Note: The quantitative data presented is a summary synthesized from available research. Actual values may vary based on experimental conditions.
Cross-reactivity with Other Luciferins
Extensive searches of the available scientific literature did not yield any studies that have directly tested the cross-reactivity of Latia luciferase with other common luciferins, such as D-luciferin (from fireflies) or coelenterazine (B1669285) (from marine organisms). The chemical structure of this compound is significantly different from that of D-luciferin and coelenterazine, suggesting a high degree of substrate specificity for Latia luciferase. It is therefore highly probable that Latia luciferase does not exhibit significant cross-reactivity with these other substrates.
Table 2: Comparison of Luciferin Substrates
| Luciferin | Native Luciferase System | Key Structural Features |
| This compound | Latia neritoides | Enol formate of an aliphatic aldehyde with a trimethylcyclohexene ring. |
| D-Luciferin | Firefly (Photinus pyralis) | Benzothiazole ring system. |
| Coelenterazine | Renilla reniformis, Gaussia princeps | Imidazopyrazinone core. |
Experimental Protocols
The following is a generalized protocol for an in vitro bioluminescence assay with Latia luciferase. This protocol is based on methodologies reported in the literature for luciferase assays and should be optimized for specific experimental needs.
Protocol: In Vitro Latia Luciferase Activity Assay
Objective: To measure the bioluminescence activity of Latia luciferase with its native luciferin or analogues.
Materials:
-
Purified or crude Latia luciferase extract.
-
Synthetic this compound or luciferin analogues.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6.
-
Solvent for luciferin: 25% Ethanol solution.
-
Luminometer.
-
Opaque microplates or luminometer tubes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound or its analogues in 25% ethanol. A typical concentration is 60 µM.
-
Prepare the Latia luciferase solution by diluting the purified enzyme or crude extract in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Pipette 100 µL of the luciferase solution into each well of an opaque microplate or into luminometer tubes.
-
Equilibrate the plate/tubes and the luciferin solution to the desired reaction temperature.
-
-
Initiation of the Reaction and Measurement:
-
Place the microplate or tube in the luminometer.
-
Inject 100 µL of the luciferin solution into the well/tube.
-
Immediately initiate the measurement of light output. For kinetic studies, record the luminescence over a period of time (e.g., 30 minutes). For endpoint assays, integrate the signal over a defined period after an initial delay.
-
-
Data Analysis:
-
The light output is typically measured in Relative Light Units (RLU).
-
For kinetic analysis, plot RLU versus time.
-
For comparative analysis, calculate the peak intensity and the total light emission (area under the curve) for each substrate.
-
Visualizations
Latia Bioluminescence Reaction Pathway
The following diagram illustrates the proposed mechanism of the bioluminescent reaction catalyzed by Latia luciferase.
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
Validating a New Latia luciferin-Based Biosensor: A Comparative Guide
For researchers, scientists, and drug development professionals, the advent of novel biosensors offers powerful new tools for discovery and screening. The Latia luciferin-based biosensor, derived from the unique bioluminescence system of the freshwater limpet Latia neritoides, presents a promising alternative to more established platforms. This guide provides a comprehensive comparison of the Latia luciferin (B1168401) system with prevalent bioluminescent (Firefly luciferase) and fluorescent (FRET) biosensors, supported by experimental data and detailed validation protocols.
Performance Comparison of Biosensor Technologies
The selection of a biosensor platform is dictated by the specific requirements of the assay, including the need for high sensitivity, a broad dynamic range, and rapid kinetics. The following tables summarize the key performance characteristics of this compound-based biosensors compared to Firefly luciferase and Förster Resonance Energy Transfer (FRET) based systems.
Table 1: Comparison of General Biosensor Characteristics
| Feature | This compound-based Biosensor | Firefly luciferase-based Biosensor | FRET-based Biosensor |
| Signal Type | Bioluminescence | Bioluminescence | Fluorescence |
| Excitation Light | Not required | Not required | Required |
| Signal-to-Noise Ratio | High | High | Moderate to High |
| Autofluorescence Interference | No | No | Yes |
| Phototoxicity | Low | Low | Can be significant |
| Key Co-factors | Purple Protein, O₂[1] | ATP, Mg²⁺, O₂ | Not applicable |
Table 2: Quantitative Performance Metrics
| Performance Metric | This compound-based Biosensor (Anticipated) | Firefly luciferase-based Biosensor | FRET-based Biosensor |
| Limit of Detection (LOD) | High sensitivity expected | High (fM to aM range) | Moderate (nM to pM range) |
| Dynamic Range | Expected to be wide | Wide (several orders of magnitude)[2] | Typically narrower (2-3 orders of magnitude) |
| Kinetics (Signal Generation) | Rapid "flash" kinetics observed with analogues[3] | "Flash" or "glow" kinetics available | Dependent on binding/conformational change rates |
| Specificity | High, dependent on enzyme-substrate interaction | High, dependent on enzyme-substrate interaction | High, dependent on binding domains |
Signaling Pathways and Mechanisms
Understanding the underlying mechanism of signal generation is crucial for biosensor design and data interpretation.
This compound Bioluminescence
The bioluminescence of Latia neritoides involves a unique enzymatic reaction. The enzyme, Latia luciferase, acts on its substrate, this compound, in the presence of a purple protein cofactor and molecular oxygen to produce light.[1]
Firefly Luciferase Bioluminescence
Firefly luciferase utilizes D-luciferin as a substrate in a reaction that requires ATP and magnesium ions, making it a valuable tool for ATP sensing and as a reporter gene.
References
A Comparative Guide to Luciferin Systems for Researchers
Bioluminescence, the emission of light by living organisms, has been harnessed by researchers as a powerful tool for a multitude of applications, from reporter gene assays to in vivo imaging.[1][2] The key to this technology lies in luciferin-luciferase systems, where a luciferase enzyme catalyzes the oxidation of a luciferin (B1168401) substrate, resulting in the emission of light.[2] The diversity of these systems in nature provides a range of options for scientists, each with unique characteristics. This guide offers a side-by-side comparison of different luciferin systems to aid researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.
Quantitative Comparison of Luciferin Systems
The performance of a luciferin system can be evaluated based on several key quantitative parameters. The following tables summarize these metrics for the most commonly used systems. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
| System | Luciferase | Substrate | Emission Max (λmax) | Quantum Yield (Φ) | ATP Dependent | Signal Kinetics | Key Features |
| Firefly | Firefly Luciferase (FLuc) | D-Luciferin | ~560 nm (yellow-green) to ~620 nm (red) | 0.41 - 0.61 | Yes | Glow | High quantum yield, well-characterized, pH-sensitive emission.[2][3] |
| Renilla | Renilla Luciferase (RLuc) | Coelenterazine | ~480 nm (blue) | ~0.07 | No | Flash | ATP-independent, suitable for dual-assays with Firefly.[3][4] |
| Gaussia | Gaussia Luciferase (GLuc) | Coelenterazine | ~480 nm (blue) | High | No | Flash | Secreted from cells, high signal intensity, but rapid decay.[5] |
| Cypridina | Cypridina Luciferase (CLuc) | Vargulin (Cypridina Luciferin) | ~460 nm (blue) | ~0.30 | No | Flash | Secreted from cells, very bright, uses a unique substrate. |
| Bacterial | Bacterial Luciferase (Lux) | FMNH₂ and long-chain aldehyde | ~490 nm (blue-green) | High (80-90% efficiency reported) | No | Continuous | Substrate is synthesized by the cell, allowing for autonomous signal.[6][7] |
| Fungal | Fungal Luciferase (Luz) | 3-hydroxyhispidin | ~520 nm (green) | Not widely reported | No | Continuous | Substrate can be produced by the host, enabling autonomous luminescence.[8][9][10] |
Kinetic Properties of Common Luciferases
The kinetic parameters of a luciferase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for understanding its efficiency and substrate affinity.
| Luciferase | Substrate | Km | kcat (turnover rate) | Notes |
| Firefly Luciferase (FLuc) | D-Luciferin | ~1-15 µM | ~1.6 s⁻¹ | Km can vary significantly depending on the specific luciferase variant and conditions.[11][12][13] |
| Renilla Luciferase (RLuc) | Coelenterazine | Data not consistently reported | Data not consistently reported | Generally considered to have a faster turnover than FLuc, contributing to its "flash" kinetics. |
| Gaussia Luciferase (GLuc) | Coelenterazine | Data not consistently reported | Data not consistently reported | Known for very high turnover, leading to a bright but short-lived signal. |
Signal Stability of Luciferin Systems
The duration of the light signal is a critical factor for many applications, particularly for high-throughput screening.
| System | Signal Half-Life | Description |
| Firefly (Glow-type) | Minutes to hours | Engineered versions provide a stable "glow" signal suitable for batch processing. |
| Renilla (Flash-type) | Seconds to minutes | The native enzyme produces a rapid "flash" of light that decays quickly. |
| Gaussia (Flash-type) | Seconds | Extremely rapid decay, often requiring luminometers with injectors for reproducible measurements.[14] |
| Cypridina (Flash-type) | Seconds to minutes | Produces a bright, but relatively short-lived signal. |
| Bacterial (Continuous) | Hours to days | Provides a stable, long-lasting signal as the substrate is continuously synthesized.[6][7] |
| Fungal (Continuous) | Hours to days | Offers a sustained light output due to the endogenous production of its substrate. |
Signaling Pathways and Reaction Mechanisms
The underlying biochemical reactions for each luciferin system are distinct. Understanding these pathways is essential for troubleshooting and optimizing assays.
Experimental Protocols
Standardized protocols are essential for the reliable comparison of different luciferin systems. Below are generalized protocols for performing a single-reporter and a dual-reporter luciferase assay.
General Single-Reporter Luciferase Assay Protocol
This protocol provides a basic framework for measuring the activity of a single luciferase.
1. Cell Culture and Transfection:
-
Plate cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
-
Transfect cells with a plasmid vector containing the luciferase reporter gene under the control of a promoter of interest.
2. Cell Lysis:
-
After 24-48 hours of incubation, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of passive lysis buffer to each well and incubate at room temperature with gentle rocking for 15 minutes to ensure complete cell lysis.
3. Luciferase Assay:
-
Prepare the luciferase assay reagent by mixing the appropriate buffer and luciferin substrate according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
For flash-type assays, use a luminometer with an injector. Add the cell lysate to the luminometer plate or tube, and inject the assay reagent immediately before measuring the luminescence.
-
For glow-type assays, add the assay reagent to the cell lysate and incubate for a few minutes to stabilize the signal before measuring.
4. Data Analysis:
-
Record the relative light units (RLU) for each sample.
-
Normalize the data as required, for example, to the protein concentration of the cell lysate.
Dual-Luciferase Reporter Assay Protocol (Firefly & Renilla)
This protocol is designed to sequentially measure the activity of Firefly and Renilla luciferases from a single sample, which is a common method for normalizing reporter gene expression.[15]
1. Cell Culture and Co-transfection:
-
Plate and co-transfect cells with two plasmid vectors: one expressing the experimental Firefly luciferase reporter and another expressing a control Renilla luciferase reporter, typically under a constitutive promoter.
2. Cell Lysis:
-
Follow the same cell lysis procedure as in the single-reporter assay.
3. First Luciferase Measurement (Firefly):
-
Add the Firefly luciferase assay reagent to the cell lysate.
-
Immediately measure the luminescence to quantify Firefly luciferase activity.
4. Second Luciferase Measurement (Renilla):
-
Add a second reagent that contains the Renilla luciferase substrate (coelenterazine) and a component that quenches the Firefly luciferase activity.
-
Immediately measure the luminescence again to quantify Renilla luciferase activity.
5. Data Analysis:
-
Calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity for each sample. This normalization corrects for variations in transfection efficiency and cell number.
Conclusion
The selection of a luciferin system is a critical decision in experimental design. Firefly luciferase remains a popular choice due to its high quantum yield and the availability of "glow" type assays that are amenable to high-throughput screening.[2] Renilla and Gaussia luciferases offer ATP-independent light emission, making them valuable for specific applications and as controls in dual-reporter assays.[4][5] The unique properties of Cypridina luciferase, with its bright signal and distinct substrate, provide further options for multiplexing. Finally, the advent of self-sufficient bacterial and fungal systems opens up new possibilities for long-term, autonomous monitoring of biological processes without the need for external substrate addition.[6][7][8] By carefully considering the quantitative data, reaction mechanisms, and experimental requirements, researchers can leverage the power of bioluminescence to illuminate their scientific discoveries.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Luciferase: A Powerful Bioluminescent Research Tool | The Scientist [the-scientist.com]
- 3. biotium.com [biotium.com]
- 4. Application of Bioluminescence Imaging for In Vivo Monitoring of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of human optimized bacterial luciferase, firefly luciferase, and green fluorescent protein for continuous imaging of cell culture and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of human optimized bacterial luciferase, firefly luciferase, and green fluorescent protein for continuous imaging of cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isbc-2018.sciencesconf.org [isbc-2018.sciencesconf.org]
- 9. The Recombinant Luciferase of the Fungus Neonothopanus nambi: Obtaining and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic rate (kcat) of luciferase for the o - Unspecified - BNID 111084 [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
Latia luciferin vs. Coelenterazine: A Comparative Guide for Researchers
In the realm of bioluminescence, luciferins are key substrates that, when oxidized by luciferases, produce light. Among these, coelenterazine (B1669285) is a well-established and widely used luciferin (B1168401) in various research applications. However, the unique luciferin from the freshwater snail Latia neritoides, Latia luciferin, presents a distinct biochemical system with potential advantages. This guide provides a detailed comparison of this compound and coelenterazine, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, performance, and experimental considerations.
Biochemical and Luminescent Properties
This compound and coelenterazine differ significantly in their chemical structures and the enzymatic reactions that govern their light emission. This compound is a unique enol formate (B1220265) derivative of an aliphatic aldehyde, while coelenterazine possesses an imidazopyrazinone core. This fundamental structural difference dictates their substrate specificity and the nature of their respective bioluminescent systems.
The bioluminescence reaction of this compound is catalyzed by a specific flavoprotein, Latia luciferase, and requires a "purple protein" as a cofactor, emitting a characteristic green light. In contrast, coelenterazine serves as a substrate for a broad range of marine luciferases, including those from Renilla and Gaussia, and typically produces blue light.
Table 1: Key Properties of this compound and Coelenterazine
| Property | This compound | Coelenterazine |
| Chemical Class | Enol formate derivative of an aliphatic aldehyde | Imidazopyrazinone |
| Source | Freshwater snail (Latia neritoides) | Various marine organisms (e.g., cnidarians, ctenophores, copepods) |
| Associated Luciferase | Latia luciferase (a flavoprotein) | Renilla luciferase, Gaussia luciferase, and others |
| Cofactors | "Purple protein" | None typically required for luciferase activity |
| Emission Color | Green | Blue (~460-480 nm) |
| Quantum Yield | 0.17 ± 0.1 (for a functionally equivalent system)[1][2] | Varies with luciferase and conditions |
Performance Comparison
Direct quantitative comparisons of this compound and coelenterazine in head-to-head assays are limited in publicly available literature. However, based on the characterization of their individual systems, we can infer certain performance aspects.
Signal Kinetics and Stability: Information regarding the signal kinetics and stability of this compound is not extensively documented. Coelenterazine, on the other hand, is known to exhibit flash-type kinetics with many of its associated luciferases, meaning the light signal peaks rapidly and then decays. The stability of coelenterazine can be a concern, as it is prone to auto-oxidation. To address this, various analogs of coelenterazine have been developed with improved stability and altered kinetics for different applications.
Substrate Specificity and Cross-Reactivity: The unique structure of this compound suggests a high degree of specificity for its cognate luciferase. There is currently no available data to indicate whether Latia luciferase can utilize coelenterazine as a substrate, or if coelenterazine-dependent luciferases can react with this compound. This high specificity could be advantageous in multiplex assays where distinct bioluminescent signals are desired without cross-talk.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any bioluminescent system. Below are generalized protocols for in vitro assays using coelenterazine and a proposed protocol for a this compound assay based on available literature.
Coelenterazine-Based in vitro Bioluminescence Assay (e.g., Renilla Luciferase)
This protocol is a general guideline and may require optimization for specific luciferases and experimental conditions.
Materials:
-
Renilla luciferase or cell lysate containing the luciferase
-
Coelenterazine solution (typically stored as a stock solution in methanol (B129727) or ethanol)
-
Assay buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentrations)
-
Luminometer
Procedure:
-
Prepare the cell lysate containing the luciferase according to standard protocols.
-
In a luminometer tube or a well of a white-walled microplate, add the cell lysate or purified luciferase.
-
Prepare the coelenterazine working solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by injecting the coelenterazine working solution into the tube or well containing the luciferase.
-
Immediately measure the luminescence signal using a luminometer. The integration time will depend on the signal intensity and the specific luciferase being used.
Proposed in vitro Bioluminescence Assay for this compound
This proposed protocol is based on the known components of the Latia bioluminescence system.
Materials:
-
Purified Latia luciferase
-
Purified "purple protein" cofactor
-
This compound solution
-
Assay buffer (composition to be optimized, likely a neutral pH buffer)
-
Spectrofluorometer or luminometer capable of measuring green light emission
Procedure:
-
Combine the purified Latia luciferase and the "purple protein" cofactor in the assay buffer in a suitable reaction vessel (e.g., a cuvette for a spectrofluorometer).
-
Initiate the bioluminescent reaction by adding the this compound solution.
-
Immediately measure the light emission spectrum and intensity using a spectrofluorometer or measure the total light output over time with a luminometer.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Caption: Bioluminescence pathway of this compound.
Caption: Bioluminescence pathway of coelenterazine.
Caption: General workflow for in vitro bioluminescence assays.
Advantages of this compound
While research on this compound is less extensive than on coelenterazine, its unique properties suggest several potential advantages:
-
High Substrate Specificity: The distinct chemical structure of this compound and its requirement for a specific luciferase and cofactor likely result in high specificity. This could be highly beneficial for developing orthogonal bioluminescent systems for multiplexed assays, where multiple biological events can be monitored simultaneously without signal interference.
-
Unique Emission Spectrum: The green light emission of the Latia system provides an alternative to the more common blue-emitting coelenterazine systems. This can be advantageous in applications where the blue spectrum may be obscured by autofluorescence or when spectral separation from other reporters is necessary.
-
Novelty and Potential for Engineering: As a less explored system, the this compound-luciferase pair offers exciting opportunities for protein engineering and the development of novel biosensors with unique properties.
Conclusion
Coelenterazine remains the dominant luciferin for many bioluminescence applications due to its broad utility with various marine luciferases and the extensive commercial availability of both the substrate and its analogs. However, the unique biochemical and spectral properties of this compound present it as a promising alternative for specific applications, particularly where high substrate specificity and a distinct emission spectrum are required. Further research, including direct comparative studies and the development of robust assay protocols, is needed to fully unlock the potential of the Latia bioluminescence system for the broader scientific community.
References
A Comparative Guide to Orthogonal Bioluminescent Systems Utilizing Latia Luciferin
For researchers, scientists, and drug development professionals navigating the landscape of bioluminescent tools, the quest for truly orthogonal systems is paramount for multiplexed imaging and complex cellular analysis. This guide provides a comprehensive comparison of bioluminescent systems based on Latia luciferin (B1168401) and its alternatives, supported by experimental data and detailed protocols.
The unique chemical structure of Latia luciferin, a terpenoid, and its corresponding luciferase from the freshwater snail Latia neritoides, presents a naturally orthogonal system to the more commonly employed firefly (D-luciferin) and Renilla (coelenterazine) systems.[1][2] This orthogonality stems from the high substrate specificity of the respective luciferases, minimizing cross-reactivity and enabling the distinct visualization of multiple biological processes simultaneously.
Performance Comparison of Bioluminescent Systems
The efficacy of a bioluminescent system is determined by several key parameters, including light output, emission wavelength, and substrate specificity. While direct head-to-head quantitative comparisons including the Latia system are limited in publicly available literature, this section compiles and presents available data to offer a comparative overview.
Table 1: Quantitative Comparison of Key Bioluminescent Systems
| Feature | Latia System | Firefly System (Wild-Type) | Engineered Firefly Systems | Renilla System (Wild-Type) |
| Luciferin | This compound | D-luciferin | Modified D-luciferin analogs | Coelenterazine (B1669285) |
| Luciferase | Latia luciferase | Firefly Luciferase (FLuc) | Mutant FLuc | Renilla Luciferase (RLuc) |
| Emission Max (λmax) | ~536 nm (Green) | ~560 nm (Yellow-Green)[3] | Varies (Green to Red)[4] | ~480 nm (Blue)[5] |
| Quantum Yield | ~0.003-0.007 | ~0.41 | Varies | ~0.07 |
| ATP Dependence | No | Yes[4] | Yes | No |
| Oxygen Requirement | Yes | Yes[4] | Yes | Yes |
| Substrate Specificity | High (for this compound) | High (for D-luciferin) | Tuned for specific analogs | High (for coelenterazine) |
| Relative Brightness | Lower than Firefly | High | Can be higher or lower than WT | Moderate |
Note: The brightness of engineered systems can vary significantly based on the specific luciferase mutant and luciferin analog pair.
Orthogonality and Cross-Reactivity
The central advantage of using distinct luciferin-luciferase pairs lies in their orthogonality. An ideal orthogonal system exhibits high activity with its cognate substrate and minimal to no activity with non-cognate substrates.
Table 2: Substrate Specificity and Orthogonality
| Luciferase | Cognate Luciferin | Cross-Reactivity with D-luciferin | Cross-Reactivity with Coelenterazine | Cross-Reactivity with this compound |
| Latia Luciferase | This compound | Negligible (Expected) | Negligible (Expected) | High |
| Firefly Luciferase | D-luciferin | High | Negligible[6] | Negligible (Expected) |
| Renilla Luciferase | Coelenterazine | Negligible[6] | High | Negligible (Expected) |
| Engineered FLuc Mutant | Modified D-luciferin | Varies (often reduced) | Negligible | Negligible (Expected) |
Data on the direct cross-reactivity of Latia luciferase with D-luciferin and coelenterazine is not extensively published but is expected to be negligible due to the significant structural differences in the luciferins.
Experimental Methodologies
To empirically validate the performance and orthogonality of these systems, the following experimental protocols are provided.
In Vitro Bioluminescence Assay for Light Output and Substrate Specificity
This protocol is designed to quantify the light output of a given luciferase with its cognate luciferin and assess its cross-reactivity with other luciferins.
Materials:
-
Purified luciferase (e.g., Latia luciferase, Firefly luciferase, Renilla luciferase)
-
Luciferin solutions (e.g., this compound, D-luciferin, Coelenterazine) at known concentrations
-
Assay buffer (specific to the luciferase being tested, e.g., Tris-HCl for Latia luciferase[7])
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Prepare Reagents:
-
Reconstitute purified luciferases in their respective storage buffers to a known concentration.
-
Prepare stock solutions of each luciferin in an appropriate solvent (e.g., ethanol (B145695) for the hydrophobic this compound[7]).
-
Prepare working solutions of luciferins by diluting the stock solutions in the appropriate assay buffer to the desired final concentration (e.g., 58 µM for this compound analogs[7]).
-
-
Assay Setup:
-
In a 96-well white plate, add 100 µL of the crude or purified luciferase solution to each well.[7]
-
To test for cognate activity, add 100 µL of the corresponding luciferin working solution.
-
To test for cross-reactivity, add 100 µL of the non-cognate luciferin working solutions to separate wells containing the luciferase.
-
Include a blank control with only assay buffer and luciferin to measure background luminescence.
-
-
Measurement:
-
Immediately place the plate in a luminometer.
-
Measure the luminescence signal, typically integrated over a period of 1 to 10 seconds.
-
-
Data Analysis:
-
Subtract the background reading from all experimental readings.
-
Plot the relative light units (RLU) for each luciferase-luciferin combination.
-
Calculate the percentage of cross-reactivity by dividing the RLU of the non-cognate reaction by the RLU of the cognate reaction and multiplying by 100.
-
Dual-Luciferase® Reporter Assay for In-Cell Orthogonality
This protocol assesses the orthogonality of two bioluminescent systems within a cellular context.
Materials:
-
Mammalian cells in culture
-
Expression vectors encoding the luciferases of interest (e.g., pGL4-FLuc, pRL-TK for Renilla)
-
Transfection reagent
-
Dual-Luciferase® Assay System (e.g., from Promega)
-
Luminometer with injectors
Procedure:
-
Cell Transfection:
-
Co-transfect mammalian cells with the two expression vectors encoding the different luciferases.
-
-
Cell Lysis:
-
After 24-48 hours of expression, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[8]
-
-
Firefly Luciferase Measurement:
-
Renilla Luciferase Measurement:
-
To the same tube/well, add 100 µL of the Stop & Glo® Reagent. This quenches the firefly luciferase reaction and provides the coelenterazine substrate for Renilla luciferase.[9]
-
Immediately measure the Renilla luciferase activity.
-
-
Data Analysis:
-
To assess orthogonality, in separate experiments, transfect cells with only one luciferase construct and perform the dual-luciferase assay. The signal from the second, non-transfected luciferase should be at background levels.
-
Visualizing the Bioluminescent Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams are provided.
Caption: Simplified reaction pathways for Latia, Firefly, and Renilla bioluminescent systems.
Caption: Workflow for determining the orthogonality of different luciferase-luciferin pairs.
Conclusion
The this compound-luciferase system represents a valuable tool for achieving orthogonality in bioluminescence imaging due to its unique substrate requirements. While it may exhibit a lower quantum yield compared to the firefly system, its distinct biochemistry makes it an excellent candidate for multiplexed assays where signal specificity is critical. For applications requiring the highest sensitivity, engineered firefly luciferase systems with red-shifted emissions remain a popular choice. The selection of an appropriate bioluminescent system will ultimately depend on the specific requirements of the experiment, including the need for multiplexing, desired signal intensity, and the biological environment of the study. Further quantitative studies directly comparing the Latia system with a broader range of engineered orthogonal pairs will be invaluable to the field.
References
- 1. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
The Enigmatic Glow: A Comparative Look at Latia luciferin Assays
For researchers in drug discovery and the broader scientific community, reporter gene assays are a cornerstone of cellular analysis. While firefly and Renilla luciferases have long dominated the landscape, the unique bioluminescent system of the freshwater snail Latia neritoides presents a compelling, albeit less characterized, alternative. This guide delves into the available data on the reproducibility and robustness of Latia luciferin (B1168401) assays, offering a comparison with established luciferase systems.
At a Glance: Comparing Luciferase Systems
While direct comparative data on the reproducibility and robustness of Latia luciferin assays is limited in publicly available literature, we can infer certain characteristics based on its unique biochemistry and contrast them with well-established systems.
| Feature | This compound Assay | Firefly Luciferin Assay | Renilla Luciferin Assay | NanoLuc® Luciferin Assay |
| Enzyme | Latia luciferase (a flavoprotein) | Firefly luciferase | Renilla luciferase | NanoLuc® luciferase |
| Substrate | This compound (an enol formate) | D-luciferin | Coelenterazine | Furimazine |
| Cofactors | "Purple Protein", O₂ | ATP, Mg²⁺, O₂ | O₂ | O₂ |
| Signal Kinetics | Reported as a flash | Both flash and glow formats available | Typically flash | Glow |
| Relative Brightness | Data not widely available | Bright | Less bright than Firefly | Extremely bright |
| Protein Half-life | Data not widely available | ~3 hours (can be destabilized) | ~3 hours | >6 hours (can be destabilized) |
| ATP Dependence | No | Yes | No | No |
| Orthogonality | Yes (with ATP-dependent systems) | Yes (with ATP-independent systems) | Yes (with ATP-dependent systems) | Yes (with Firefly) |
Delving into the Mechanisms: The Latia Advantage
The signaling pathway of the this compound system is distinct from that of firefly and Renilla luciferases. This uniqueness provides an inherent advantage in multiplexed assays where cross-reactivity is a concern.
This compound Signaling Pathway
The bioluminescent reaction of Latia neritoides is a complex process involving a specific luciferase, its luciferin substrate, and a "purple protein" cofactor. The luciferase, a flavoprotein, catalyzes the oxidation of this compound. Unlike firefly luciferase, this reaction does not require adenosine (B11128) triphosphate (ATP), making it suitable for assays where cellular ATP levels may fluctuate or are being studied independently.[1]
Caption: Bioluminescent pathway of Latia neritoides.
Comparative Signaling Pathways
In contrast, the widely used firefly luciferase system is ATP-dependent, making it an excellent reporter for ATP levels and cell viability.[2] Renilla luciferase, like Latia, is ATP-independent, offering an alternative for multiplexing with firefly assays.[3]
Caption: Simplified signaling pathways of Firefly and Renilla luciferases.
Experimental Protocols: A General Framework
General Luciferase Assay Workflow
The following diagram illustrates a typical workflow for a luciferase reporter assay. For a this compound assay, the "Assay Reagent" would contain this compound and the "Purple Protein" cofactor.
Caption: General experimental workflow for a luciferase reporter assay.
Detailed Methodologies (General)
For a typical firefly luciferase assay, the following steps are performed:
-
Cell Lysis: After experimental treatment, the cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to break open the cells and release the luciferase enzyme.
-
Substrate Addition: A specific volume of the cell lysate is transferred to a luminometer-compatible plate or tube. An assay reagent containing D-luciferin, ATP, and Mg²⁺ is then added to initiate the luminescent reaction. For assays with "flash" kinetics, this step is often performed by an injector within the luminometer.[4]
-
Signal Measurement: The light output is immediately measured using a luminometer. The data is typically recorded as Relative Light Units (RLUs).
-
Normalization (for Dual-Luciferase Assays): To control for transfection efficiency and cell number, a second reporter, such as Renilla luciferase, is often co-transfected. After the first measurement, a second reagent is added that quenches the firefly reaction and provides the substrate (coelenterazine) for Renilla luciferase. The Renilla luminescence is then measured.[5]
Reproducibility and Robustness: The Uncharted Territory of Latia
The reproducibility of luciferase assays is influenced by several factors, including the stability of the luciferase enzyme and the kinetics of the light-emitting reaction.[6][7] Assays with "glow" kinetics, which produce a stable light signal over a longer period, generally offer better reproducibility in high-throughput settings compared to "flash" assays where the signal decays rapidly.[4]
While studies have been conducted on the kinetics of the Latia luciferase reaction, comprehensive data on the stability of the enzyme and the reproducibility of a standardized assay format (e.g., coefficient of variation across replicates) are not extensively documented in the public domain.[8] This lack of data makes a direct, quantitative comparison of robustness with established systems like firefly and NanoLuc® challenging.
For other luciferase systems, significant efforts have been made to improve stability and signal duration through protein engineering and formulation of optimized assay reagents.[6][7] Similar research would be necessary to fully characterize and optimize the this compound system for routine use in high-throughput screening and other demanding applications.
Conclusion: A Promising but Nascent Technology
The this compound assay, with its unique ATP-independent mechanism, holds promise as a valuable tool for researchers, particularly for multiplexed reporter assays. Its distinct biochemistry offers a clear advantage in terms of orthogonality. However, the current lack of extensive data on its reproducibility and robustness, as well as the absence of commercially available, standardized assay kits, are significant hurdles to its widespread adoption.
Further research is needed to fully characterize the performance of this compound assays, including detailed studies on enzyme stability, signal kinetics in various assay formats, and direct comparisons of reproducibility with industry-standard luciferases. As our understanding of this enigmatic bioluminescent system grows, so too will its potential to illuminate new avenues of scientific discovery.
References
- 1. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Enhancing luciferase activity and stability through generative modeling of natural enzyme sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Firefly Luciferase Mutant with Enhanced Activity and Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioluminescent Substrates for High-Throughput Screening: Benchmarking Latia luciferin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput screening (HTS), bioluminescent assays have emerged as a powerful tool due to their inherent sensitivity, low background, and wide dynamic range. The choice of luciferin-luciferase system is paramount to the success of these assays. While firefly D-luciferin and coelenterazine (B1669285) from marine organisms are the dominant players, the unique characteristics of other systems, such as that from the freshwater limpet Latia neritoides, warrant a comparative evaluation for potential HTS applications. This guide provides an objective comparison of Latia luciferin's performance with the widely used D-luciferin and coelenterazine, supported by available experimental data.
Overview of Bioluminescent Systems
Bioluminescence is the emission of light by a living organism through a chemical reaction. In general, a luciferase enzyme catalyzes the oxidation of a luciferin (B1168401) substrate, resulting in the production of light. The properties of this emitted light, such as its intensity, color, and duration, are dependent on the specific luciferin-luciferase pair and the reaction conditions.
| Feature | This compound | D-luciferin (Firefly) | Coelenterazine |
| Organism Source | Latia neritoides (freshwater limpet) | Photinus pyralis (firefly) and other beetles | Various marine organisms (e.g., Renilla, Gaussia) |
| Emission Color | Green | Yellow-Green to Red | Blue |
| ATP Requirement | No | Yes | No |
| Cofactors | "Purple Protein" | Mg²⁺ | None typically required |
Quantitative Performance Comparison for HTS
The suitability of a bioluminescent system for HTS is determined by several key performance metrics. The following table summarizes the available quantitative data for this compound in comparison to D-luciferin and coelenterazine. It is important to note that direct comparative HTS studies involving this compound are limited, and some values are based on fundamental biochemical studies.
| Performance Metric | This compound | D-luciferin (Firefly) | Coelenterazine |
| Peak Emission Wavelength | ~520 nm | ~560 nm (can be red-shifted with modified luciferases) | ~460-480 nm |
| Quantum Yield | 0.003[1] | 0.41 - 0.88 | ~0.06 - 0.31 |
| Signal Intensity | Expected to be low due to low quantum yield | High | High to Very High (luciferase dependent) |
| Signal Half-Life (Glow) | Data not available; likely flash-type kinetics | Can be engineered for glow-type kinetics (minutes to hours) | Typically flash-type, but can be stabilized for glow kinetics |
| Substrate Stability in Assay Buffer | Data not available | Moderate; can be improved with specific formulations | Generally lower stability; prone to auto-oxidation |
Signaling Pathways and Reaction Mechanisms
The underlying biochemical reactions for each luciferin-luciferase system are distinct, which influences their performance characteristics and assay design.
This compound Bioluminescence
The bioluminescence of Latia neritoides is unique and involves a specific flavoprotein as the luciferase, this compound (an enol formate), molecular oxygen, and a "purple protein" as a cofactor[1]. The exact mechanism is not fully elucidated, but it is known to be an ATP-independent reaction.
References
Comparison Guide: Correlating Bioluminescent Signals with Cellular Activity
This guide provides a comparative analysis of bioluminescent systems for researchers, scientists, and drug development professionals. We will explore the correlation of signals from different luciferins with cellular activity, focusing on the unique Latia luciferin (B1168401) system and comparing it with established alternatives like Firefly, Renilla, and Gaussia luciferins. The objective is to furnish the necessary data and protocols to select the appropriate bioluminescent tool for specific research needs.
Introduction to Bioluminescence in Cellular Assays
Bioluminescence is the emission of light by a living organism, resulting from a chemical reaction catalyzed by an enzyme called luciferase.[1][2] This phenomenon has been harnessed to develop highly sensitive and quantitative assays for various cellular processes.[3][4] Unlike fluorescence, bioluminescence does not require an external light source for excitation, which eliminates issues of phototoxicity and autofluorescence, leading to a high signal-to-noise ratio.[2][5] The signal generated is often directly proportional to the concentration of a specific molecule, making it an invaluable tool for measuring gene expression, protein-protein interactions, and overall cellular viability.[3][6][7]
The applicability of a bioluminescent system to measure "cellular activity" largely depends on the specific cofactors required for its light-emitting reaction. The most direct correlation is observed in systems dependent on Adenosine Triphosphate (ATP), as intracellular ATP levels are a key indicator of metabolic health and cell viability.[8][9]
Comparative Analysis of Luciferin Systems
This section compares the Latia luciferin system with three commonly used alternatives: Firefly, Renilla, and Gaussia luciferases. The key differentiator is their dependence on ATP.
| Feature | Latia System | Firefly System | Renilla System | Gaussia System |
| Luciferin Substrate | Enol formate (B1220265) derivative | D-Luciferin | Coelenterazine | Coelenterazine |
| Primary Cofactor(s) | Purple Protein, O₂ | ATP , Mg²⁺, O₂ | O₂ | O₂ |
| ATP Dependent? | No | Yes | No | No |
| Primary Application | Mechanistic studies | Cell Viability/Metabolism, Reporter Gene | Reporter Gene (often for normalization) | Secreted Reporter, High-Intensity Signal |
| Signal Type | Glow | Flash or Glow | Flash | Flash |
| Peak Emission (approx.) | 532 nm (Green) | 560 nm (Yellow-Green) | 480 nm (Blue) | 480 nm (Blue) |
| Secreted from Cells? | No | No | No | Yes |
Firefly Luciferase: The Standard for Cellular Viability
The firefly luciferase (FLuc) system is the most widely used for assessing cellular activity due to its direct dependence on ATP.[7] The enzyme catalyzes the oxidation of D-luciferin in a reaction that consumes ATP, producing a quantifiable light signal.[10] Because metabolically active cells maintain a high concentration of ATP, the intensity of the bioluminescent signal is directly proportional to the number of viable cells.[8]
This compound: An ATP-Independent System
The bioluminescent system of the freshwater limpet Latia neritoides is unique and mechanistically distinct from other known luciferases. The reaction involves the oxidation of this compound, an enol formate derivative, by two molecules of oxygen.[11] This process is catalyzed by a specific flavoprotein luciferase and requires a "purple protein" as a cofactor.[11]
Crucially, the Latia system is ATP-independent .[11] Therefore, its signal does not directly correlate with the cell's metabolic energy state in the way that the firefly system's signal does. A signal from a Latia luciferase expressed in a cell would primarily indicate the presence and activity of the enzyme itself, contingent on the availability of its specific luciferin and oxygen. This makes it more suitable as a reporter for gene expression rather than a direct measure of cell viability. However, its use as a reporter is not widespread, and the system remains primarily of academic interest for studying bioluminescence mechanisms.[12][13]
Renilla and Gaussia Luciferases: ATP-Independent Reporters
Like the Latia system, both Renilla (RLuc) and Gaussia (GLuc) luciferases are ATP-independent.[5] They catalyze the oxidation of a different substrate, coelenterazine, to produce blue light. Their independence from ATP makes them unsuitable for direct cell viability assays. Instead, they are widely used as reporter genes to study gene expression.
-
Renilla Luciferase is often used in dual-reporter assays as an internal control to normalize the expression of an experimental reporter, such as firefly luciferase. This allows researchers to distinguish between specific effects on the gene of interest and non-specific effects on general cell health or transfection efficiency.
-
Gaussia Luciferase is naturally secreted from cells, allowing for the real-time analysis of reporter activity without cell lysis by sampling the culture medium. It is also known for producing a significantly brighter signal than Firefly or Renilla luciferases.[14][15]
Experimental Protocols & Workflows
Accurate correlation of a bioluminescent signal to cellular activity requires standardized and robust protocols. Below are methodologies for the most common applications.
Workflow for a Cellular Bioluminescence Assay
The general workflow for measuring cellular activity using bioluminescence involves cell culture, treatment, lysis (for intracellular luciferases), substrate addition, and signal detection.
Protocol 1: Firefly Luciferase-Based Cell Viability (ATP) Assay
This protocol measures intracellular ATP as an indicator of metabolic activity.
-
Plate Cells : Seed cells in an opaque-walled 96-well plate suitable for luminescence assays and culture overnight.
-
Treat Cells : Add the compounds or treatments of interest to the appropriate wells. Include untreated wells as a negative control and wells with a cell-killing agent as a positive control for signal inhibition. Incubate for the desired period (e.g., 24-72 hours).
-
Reagent Preparation : Equilibrate the cell viability reagent (containing firefly luciferase, D-luciferin, and cell lysis agents) to room temperature before use.
-
Assay Execution :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the viability reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix contents by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection : Measure luminescence using a plate-reading luminometer. The integration time is typically 0.5 to 1 second per well.
-
Data Analysis : Subtract the average background luminescence (from wells with medium but no cells). The resulting relative light units (RLU) are directly proportional to the amount of ATP and thus the number of viable cells.
Protocol 2: Dual-Luciferase® Reporter Assay (Firefly & Renilla)
This protocol is used to measure the activity of a specific promoter linked to a firefly luciferase reporter, normalized to the signal from a constitutively expressed Renilla luciferase control.
-
Co-transfection : Co-transfect cells with two plasmids:
-
An experimental vector containing the firefly luciferase gene downstream of the promoter of interest.
-
A control vector containing the Renilla luciferase gene downstream of a constitutive promoter (e.g., CMV).
-
-
Culture and Treat : After transfection (typically 24-48 hours), lyse the cells using the provided passive lysis buffer.[16]
-
Firefly Signal Measurement :
-
Add 20 µL of cell lysate to a luminometer tube or well of an opaque plate.
-
Add 100 µL of the first assay reagent (containing firefly luciferin).[16]
-
Immediately place the sample in the luminometer and measure the firefly luminescence (Signal A).
-
-
Quenching and Renilla Signal Measurement :
-
Data Analysis : Calculate the ratio of the two signals (Signal A / Signal B) for each sample. This normalization corrects for variability in cell number and transfection efficiency, providing an accurate measure of the activity of the promoter of interest.
Conclusion
The choice of a bioluminescent system is critically dependent on the cellular process being investigated.
-
For direct measurement of cellular activity correlated with metabolic health and viability, the Firefly luciferase-ATP assay remains the industry standard due to its reliance on ATP.[7] Its signal provides a robust and direct link to the energy status of the cell.
-
The This compound system, while mechanistically intriguing, is ATP-independent and therefore not suitable for direct viability assessment in the same manner. Its signal correlates with the presence of its specific luciferase, making it a potential but not commonly used reporter for gene expression.
-
Renilla and Gaussia luciferases are also ATP-independent and are best utilized as reporters for gene expression. They are particularly powerful when used in dual-assay formats with firefly luciferase to normalize results and obtain highly accurate data on specific promoter activity.
For professionals in research and drug development, understanding these fundamental mechanistic differences is key to designing effective, sensitive, and relevant cell-based assays.
References
- 1. A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase complementation for cellular assays beyond protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence: a versatile technique for imaging cellular and molecular features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. scispace.com [scispace.com]
- 9. sm.unife.it [sm.unife.it]
- 10. Luciferase Assay System Protocol [worldwide.promega.com]
- 11. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alternative luciferase for monitoring bacterial cells under adverse conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Luciferase for Monitoring Bacterial Cells under Adverse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Independent Validation of Latia Luciferin Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Luciferase Systems
The selection of a luciferase reporter system is a critical decision in assay development, with implications for sensitivity, multiplexing capability, and experimental design. The Latia system, originating from the freshwater limpet Latia neritoides, presents a unique biochemical mechanism that distinguishes it from more conventional luciferases.
| Feature | Latia Luciferase | Firefly Luciferase (Photinus pyralis) | Renilla Luciferase (Renilla reniformis) | Gaussia Luciferase (Gaussia princeps) |
| Substrate | Latia Luciferin (B1168401) (enol formate) | D-Luciferin | Coelenterazine | Coelenterazine |
| Enzyme Type | Flavoprotein | 61 kDa monomeric protein | 36 kDa monomeric protein | 19.9 kDa protein |
| ATP Requirement | No | Yes | No | No |
| Cofactors | "Purple Protein" | Mg²⁺ | None | None |
| Light Emitter | Tightly bound flavin group | Excited oxyluciferin | Excited coelenteramide | Excited coelenteramide |
| Natural Secretion | No | No | No | Yes |
| Quantum Yield | Not explicitly stated in reviewed literature | High | High | High |
| References | [1][2][3] | [4][5][6] | [5][7] | [5][7] |
Experimental Protocols
While a specific, validated protocol for a commercial Latia luciferin assay is not available, a general procedure for a bioluminescence assay is outlined below. Key modifications for a hypothetical Latia-based assay are noted, based on its known biochemical requirements.
General Luciferase Assay Protocol (Adapted for a Hypothetical Latia Assay)
This protocol provides a framework for measuring luciferase activity. Optimization is recommended for specific cell types and experimental conditions.
1. Cell Lysis:
-
After cell treatment, wash cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8).[8]
-
Incubate for a minimum of 10 minutes at room temperature on a rocking platform to ensure complete cell lysis.[9]
-
Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.[8]
-
Collect the supernatant containing the luciferase.
2. Assay Reaction:
-
Equilibrate the cell lysate and assay reagents to room temperature.
-
In a luminometer-compatible plate or tube, add the cell lysate.
-
Prepare the assay buffer containing the necessary components. For a Latia assay, this would theoretically include:
-
Inject the assay buffer into the well containing the cell lysate.
3. Signal Detection:
-
Immediately measure the luminescence using a luminometer.
-
The measurement window will depend on the kinetics of the specific luciferase reaction. For Firefly luciferase assays, a delay of 5 seconds followed by a 10-second integration is common.[8] The kinetics of the Latia system would need to be empirically determined.
Signaling Pathways and Workflows
Visual representations of the biochemical reaction and experimental procedures can aid in understanding the underlying principles.
Caption: Biochemical pathway of the this compound-luciferase reaction.
Caption: General experimental workflow for a luciferase-based assay.
Concluding Remarks
The Latia bioluminescence system offers a unique, ATP-independent mechanism for light production.[1][3] Its distinct substrate and cofactor requirements differentiate it from commonly used luciferase reporters.[5] While this presents a potential advantage for multiplexed assays where avoiding ATP-dependence is desirable, the lack of readily available, independently validated assay kits and comparative performance data necessitates careful consideration and in-house validation for any specific application. Researchers interested in utilizing the Latia system are encouraged to perform their own validation experiments to determine its suitability for their research needs.
References
- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Luciferase Assay System Protocol [promega.jp]
- 7. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. takara.co.kr [takara.co.kr]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Latia Luciferin
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety for handling chemical compounds.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[1][2] Always inspect gloves for any signs of degradation or perforation before use.[2][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1][3]
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.[1]
In the event of a spill, isolate the area and prevent the substance from entering drains or waterways.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of Latia luciferin (B1168401) and associated materials. This procedure is designed to be clear, concise, and easy to follow, ensuring that all waste is managed responsibly.
-
Waste Identification and Segregation:
-
Identify all waste streams containing Latia luciferin. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate this compound waste from other laboratory waste streams, such as sharps, biohazards, and radioactive waste, to ensure proper handling and disposal.[1][5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable material for many chemical wastes.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a securely sealed container.[6]
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a sealed, leak-proof container. If dissolved in a solvent like DMSO, label the container with all chemical constituents.[6] Do not dispose of this compound solutions down the drain. [6]
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in the designated solid chemical waste container. For reusable glassware, an initial rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) should be collected as chemical waste before standard washing.[6]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area while awaiting pickup.
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.[7] Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its key chemical and physical properties, which are important for understanding its handling and storage.
| Property | Value |
| CAS Number | 21730-91-6 |
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.36 g/mol [8] |
| Physical State | Oily Liquid[8] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[8] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The step-by-step disposal protocol provided above is based on general best practices for chemical waste management in a laboratory setting. Researchers should always consult their institution's specific safety and disposal guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Latia Luciferin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Latia luciferin (B1168401). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Latia luciferin, a comprehensive approach to personal protection is critical. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Must have side-shields conforming to EN166 or NIOSH standards.[1] |
| Splash Goggles | Required when there is a significant potential for splashes.[2] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing.[2] Water-resistant garments should be worn if splashes are anticipated.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if there is a risk of inhaling dust particles, especially when handling the compound in powdered form.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risks associated with this compound. The following diagram outlines the key steps for safe handling.
Caption: Procedural workflow for safe handling of this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is at -20°C for long-term stability.[1][4]
-
This compound is light-sensitive; protect it from light exposure.[1]
Handling and Preparation of Solutions:
-
Don appropriate PPE as outlined in the table above.
-
Prepare your workspace. Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Weighing. If working with a powdered form, conduct weighing operations in a ventilated enclosure to prevent inhalation of dust.
-
Dissolving. When preparing solutions, add the solvent to the luciferin slowly. If using a solvent such as DMSO, be aware of its own handling requirements.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]
-
In all cases of exposure, consult a physician and show them the safety data sheet of a similar luciferin compound.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Segregate this chemical waste from general laboratory trash.
-
Follow your institution's guidelines for the disposal of non-hazardous chemical waste.
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
The container must be clearly labeled with the contents, including the solvent used.
-
Dispose of the liquid waste according to your institution's hazardous waste procedures. Do not pour down the drain.[1]
Contaminated Labware:
-
Initial Rinse: Rinse contaminated labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound. Collect this rinse as chemical waste.
-
Wash: After the initial rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these safety and logistical protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety department for any specific questions or concerns.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
